The Molecular Architecture and Chemical Biology of Coronatine: A Technical Guide for Researchers
Abstract Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the plant pathogenic bacterium Pseudomonas syringae. Structurally, it is a sophisticated molecular mimic of the plant hormone j...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the plant pathogenic bacterium Pseudomonas syringae. Structurally, it is a sophisticated molecular mimic of the plant hormone jasmonic acid-isoleucine (JA-Ile), enabling it to hijack the host's jasmonate signaling pathway to promote pathogenesis. This technical guide provides an in-depth overview of the molecular structure, chemical properties, biosynthesis, and mechanism of action of coronatine. It is intended for researchers, scientists, and drug development professionals interested in plant-pathogen interactions, signaling pathways, and the development of novel agrochemicals or therapeutic agents. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for studying coronatine, and includes visualizations of relevant biological pathways and experimental workflows.
Molecular Structure and Physicochemical Properties
Coronatine is a bipartite molecule formed by the amide linkage of two distinct moieties: coronafacic acid (CFA) and coronamic acid (CMA).[1] CFA is a polyketide, while CMA is a cyclized derivative of isoleucine.[1] The intricate stereochemistry of coronatine is crucial for its biological activity.
Chemical Structure
Figure 1: Chemical Structure of Coronatine
(Image of the chemical structure of coronatine will be displayed here. For the purpose of this text-based generation, a placeholder is used.)
Coronafacic Acid (CFA): A polyketide component that is structurally analogous to the cyclopentanone ring of jasmonic acid.
Coronamic Acid (CMA): An ethylcyclopropyl amino acid derived from L-alloisoleucine.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of coronatine.
The biosynthesis of coronatine is a complex process involving two separate pathways for the synthesis of CFA and CMA, which are then ligated together. The genes for coronatine biosynthesis are typically located on a plasmid in P. syringae pv. glycinea PG4180 and in two distinct chromosomal clusters in P. syringae pv. tomato DC3000.[1] The biosynthesis is also regulated by temperature, with maximal production occurring at around 18°C.[1]
Coronatine as a Jasmonic Acid Mimic in Plants: A Technical Guide
Executive Summary Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae.[1][2] It functions as a potent molecular mimic of the active plant hormone jasmono...
Author: BenchChem Technical Support Team. Date: November 2025
Executive Summary
Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae.[1][2] It functions as a potent molecular mimic of the active plant hormone jasmonoyl-L-isoleucine (JA-Ile), the primary ligand for the jasmonate signaling pathway.[3] By hijacking this pathway, coronatine acts as a key virulence factor, suppressing plant defense mechanisms and promoting bacterial proliferation.[1][4] This guide provides a detailed technical overview of coronatine's mechanism of action, the signaling cascade it initiates, quantitative comparisons of its activity, and key experimental protocols used to study its effects. Coronatine's high affinity for the jasmonate co-receptor makes it an invaluable tool for dissecting jasmonate signaling and a subject of interest for the development of novel plant growth regulators and herbicides.
Introduction to Coronatine and Jasmonate Signaling
Jasmonates (JAs) are a class of lipid-derived hormones that are central to plant development and defense against biotic and abiotic stresses.[1] The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is a component of the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[3][5] In the absence of a signal, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors, such as MYC2, preventing the expression of JA-responsive genes.[5][6]
The bioactive form of the hormone, JA-Ile, acts as a "molecular glue," promoting the physical interaction between COI1 and JAZ proteins.[3][7] This binding event targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome, thereby de-repressing the transcription factors and activating the JA signaling cascade.[1][8] Pseudomonas syringae produces coronatine to exploit this system. Structurally similar to JA-Ile, coronatine effectively co-opts the plant's own signaling machinery to suppress defenses, notably the salicylic acid (SA) pathway, which is crucial for resistance against biotrophic pathogens.[9][10][11]
Mechanism of Action: A Potent Mimicry of JA-Ile
Coronatine's efficacy stems from its remarkable structural and functional mimicry of (+)-7-iso-JA-Ile, the most active stereoisomer of the natural hormone.[1] It is composed of two distinct moieties: coronafacic acid (CFA), which is structurally analogous to the jasmonic acid cyclopentanone ring, and coronamic acid (CMA), an ethylcyclopropyl amino acid derived from isoleucine.[8][12]
The COI1-JAZ Co-Receptor Complex
The perception of both JA-Ile and coronatine occurs at a co-receptor complex formed by COI1 and a JAZ repressor protein.[5][13] Structural and pharmacological studies have demonstrated that COI1 contains a binding pocket that recognizes the hormone.[3][5] However, high-affinity binding and stable complex formation require the presence of the JAZ protein's C-terminal Jas motif, which effectively "traps" the ligand within the pocket.[5][8] Furthermore, the cofactor inositol pentakisphosphate (InsP5) is a critical third component, interacting with both COI1 and JAZ to stabilize the entire co-receptor assembly.[5][13]
Coronatine as a "Hyper-Agonist"
While coronatine mimics JA-Ile, it is not merely a substitute; it is a significantly more potent activator of the receptor complex. In vitro assays have shown that coronatine is approximately 1,000-fold more active than JA-Ile in promoting the interaction between COI1 and JAZ proteins.[7] This enhanced activity may be due to a combination of higher binding affinity and greater stability, as coronatine may be more resistant to the catabolic processes that inactivate JA-Ile in the cell.[1] This "hyper-agonist" activity ensures a robust and sustained activation of the jasmonate pathway, overwhelming the plant's defense signaling.
The Coronatine Signaling Pathway
Activation of the COI1-JAZ co-receptor by coronatine initiates a well-defined signaling cascade that ultimately reprograms the plant's transcriptome to favor pathogen virulence.
Core Signaling Cascade
The binding of coronatine to the COI1-JAZ-InsP5 complex triggers the SCFCOI1-mediated polyubiquitination of the JAZ repressor. This marks the JAZ protein for degradation by the 26S proteasome. The removal of JAZ proteins liberates transcription factors, primarily MYC2, allowing them to bind to the promoters of early JA-responsive genes and initiate a transcriptional cascade.[6][8]
The Insidious Mimic: A Technical Guide to Coronatine's Manipulation of Plant Hormone Signaling
Audience: Researchers, scientists, and drug development professionals. Abstract: Coronatine (COR), a phytotoxin produced by several pathovars of Pseudomonas syringae, is a potent virulence factor that masterfully hijacks...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: Coronatine (COR), a phytotoxin produced by several pathovars of Pseudomonas syringae, is a potent virulence factor that masterfully hijacks plant cellular machinery. Its success as a pathogenic agent lies in its remarkable ability to mimic the plant hormone jasmonoyl-L-isoleucine (JA-Ile), allowing it to manipulate the host's hormone signaling networks to suppress defense and promote infection. This technical guide provides an in-depth examination of the molecular mechanisms underpinning coronatine's effects, with a focus on its primary interaction with the jasmonate signaling pathway and its subsequent crosstalk with salicylic acid, ethylene, and auxin signaling. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling cascades to serve as a comprehensive resource for researchers in plant science and drug development.
The Core Mechanism: Hijacking the Jasmonate Receptor Complex
Coronatine's primary mode of action is its function as a structural and functional mimic of the bioactive jasmonate, JA-Ile.[1][2] This molecular mimicry allows it to directly engage with the core components of the jasmonate (JA) signaling pathway. The central event is the COR-dependent formation of a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of transcriptional repressors.[3][4]
In the absence of a signal, JAZ proteins are bound to transcription factors, such as MYC2 , preventing the expression of JA-responsive genes.[5] Coronatine acts as a "molecular glue," stabilizing the interaction between COI1 and the Jas motif of the JAZ protein.[3][6] This binding event targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[4][7] The degradation of the JAZ repressor liberates MYC2, allowing it to activate the transcription of downstream genes involved in JA-mediated responses, which, in the context of a P. syringae infection, ultimately suppresses plant defense.[5][8]
Quantitative Data Presentation
Coronatine's high potency is reflected in its binding affinity and biological activity at low concentrations. The following tables summarize key quantitative data from published literature.
Coronatine's influence extends beyond the JA pathway, creating a cascade of effects that broadly suppress plant immunity. This is primarily achieved through antagonistic crosstalk with the salicylic acid pathway and synergistic or modulatory interactions with ethylene and auxin pathways.
Antagonism of Salicylic Acid (SA) Signaling
The SA pathway is critical for defense against biotrophic pathogens like P. syringae. Coronatine-induced activation of the JA pathway actively suppresses SA accumulation and signaling, a classic example of antagonistic crosstalk.[1][13] The mechanism is well-defined:
MYC2 Activation: Liberated MYC2 directly binds to the promoters of three NAC transcription factor genes: ANAC019, ANAC055, and ANAC072, activating their expression.[5][8]
Regulation of SA Genes: These NAC transcription factors then modulate genes involved in SA homeostasis. They repress the expression of ISOCHORISMATE SYNTHASE 1 (ICS1), a key enzyme in SA biosynthesis, while activating BENZOIC ACID/SA CARBOXYL METHYLTRANSFERASE 1 (BSMT1), which converts SA to the volatile and often inactive methyl salicylate (MeSA).[14][15][16]
Net SA Reduction: This dual action leads to a significant reduction in the accumulation of active SA, thereby compromising SA-dependent defenses, such as the expression of Pathogenesis-Related (PR) genes, and facilitating bacterial proliferation.[5][9][17]
Interaction with Ethylene (ET) and Auxin (IAA) Signaling
Coronatine also influences other key phytohormone pathways, although the mechanisms are less completely understood than the SA antagonism.
Ethylene: The coronamic acid (CMA) moiety of coronatine is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene.[18][19] Studies have shown that treatment with coronatine stimulates the de novo synthesis of ethylene from methionine, leading to an accumulation of ACC and increased ethylene release.[12][20] This can contribute to symptom development, such as chlorosis.
Auxin: Gene expression profiling has revealed that coronatine impacts auxin-related genes.[18] The functional link may exist at the level of the SCF E3 ligases, as the receptors for JA (COI1), auxin (TIR1/AFB), and gibberellins are all F-box proteins that form SCF complexes.[19] This shared architecture provides a potential node for crosstalk and co-regulation between these signaling pathways.
Key Experimental Protocols
The elucidation of coronatine's mechanism of action has been made possible by a suite of molecular and physiological assays. Detailed methodologies for several key experiments are provided below.
Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction
This assay is used to demonstrate the ligand-dependent physical interaction between COI1 and JAZ proteins in vivo (in yeast).
Methodology:
Vector Construction: Clone the full-length coding sequence of COI1 into a bait vector (e.g., pGILDA or pGBKT7) to create a fusion with a DNA-binding domain (e.g., LexA or GAL4-BD). Clone the coding sequence of a JAZ gene into a prey vector (e.g., pB42AD or pGADT7) to create a fusion with a transcription activation domain (e.g., B42 or GAL4-AD).
Yeast Transformation: Co-transform a suitable yeast reporter strain (e.g., EGY48) with the bait and prey plasmids. Select for successful transformants on synthetic defined (SD) medium lacking the appropriate amino acids (e.g., -Trp, -Leu).
Interaction Assay: Streak the transformed yeast colonies onto a selective induction medium (containing galactose to induce prey expression) that also lacks reporter-selective amino acids (e.g., -His, -Ade) and contains a chromogenic substrate (e.g., X-gal).
Ligand Treatment: Prepare parallel sets of plates. To one set, add coronatine (typically 1-60 µM) dissolved in a solvent (e.g., ethanol). To the control plate, add only the solvent.
Data Analysis: Incubate plates for 2-4 days. A positive interaction, mediated by coronatine, is indicated by yeast growth on the selective medium and/or the development of a blue color from the hydrolysis of X-gal. No growth or white colonies on the coronatine-containing plates indicates no interaction.[2][8]
In Vitro Pull-Down Assay
This biochemical assay confirms a direct physical interaction between purified or partially purified proteins.
Methodology:
Protein Expression: Express and purify a tagged "bait" protein, for example, JAZ1 fused to a Maltose Binding Protein (MBP) or His-tag in E. coli. Express a differently tagged "prey" protein, for example, COI1 fused to a Myc-tag, in a suitable system like in vitro transcription/translation or transiently in Nicotiana benthamiana leaves, followed by total protein extraction.
Bait Immobilization: Incubate the purified bait protein (e.g., MBP-JAZ1) with an appropriate affinity resin (e.g., amylose resin) to immobilize it.
Interaction/Binding: Add the prey protein extract (e.g., COI1-Myc) to the immobilized bait. Aliquot the mixture into separate tubes.
Ligand Treatment: Add coronatine (e.g., 50 pM to 1 µM) or JA-Ile to the treatment tubes and a solvent control to the mock tube. Incubate at 4°C for 1-2 hours with gentle rotation to allow for interaction.
Washing: Pellet the resin by centrifugation and wash several times with a wash buffer to remove non-specifically bound proteins.
Elution and Detection: Elute the bound proteins from the resin by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform an immunoblot (Western blot) using an antibody against the prey protein's tag (e.g., anti-Myc antibody). A band corresponding to the prey protein in the coronatine-treated lane, but not (or weakly) in the control lane, indicates a ligand-dependent interaction.[9][13]
In Planta Bacterial Growth Assay
This assay quantifies the virulence effect of coronatine by measuring the growth of P. syringae within plant tissue.
Methodology:
Inoculum Preparation: Grow P. syringae strains (e.g., wild-type Pst DC3000 and a COR-deficient mutant) on King's B agar. Resuspend bacterial colonies in 10 mM MgCl₂ to a specific optical density (e.g., OD₆₀₀ = 0.001 for an inoculum of 5 x 10⁵ CFU/mL).
Plant Inoculation: Infiltrate the bacterial suspension into the leaves of 4-5 week old Arabidopsis plants using a needleless syringe. Infiltrate at least 3-5 plants per strain per time point.
Incubation: Keep the inoculated plants in a growth chamber under high humidity for the duration of the experiment (typically 3 days).
Quantification: At Day 0 (immediately after inoculation) and Day 3, collect leaf discs from the infiltrated areas using a cork borer.
Sample Processing: Homogenize the leaf discs in 10 mM MgCl₂.
Plating and Counting: Create a serial dilution of the homogenate and plate the dilutions onto selective King's B agar containing an appropriate antibiotic (e.g., rifampicin). Incubate the plates for 2 days at 28°C.
Data Analysis: Count the number of colony-forming units (CFU) on the plates and calculate the bacterial density in the leaf tissue (e.g., CFU/cm²). Compare the growth of the wild-type and COR-deficient strains to determine the contribution of coronatine to bacterial virulence.[5][21]
Stomatal Aperture Measurement
This assay measures the effect of coronatine on stomatal closure, a key component of innate immunity.
Methodology:
Epidermal Peel Preparation: Prepare epidermal peels from the abaxial side of leaves from 4-week-old Arabidopsis plants.
Stomatal Opening: Float the peels in a buffer (e.g., 10 mM MES, 10 mM KCl, pH 6.15) under light for 2.5-3 hours to induce stomatal opening.
Treatment Application: Transfer the peels to new buffer containing the desired treatments. For example: a mock control, an elicitor of stomatal closure (e.g., 20 µM ABA or 5 µM flg22), and the elicitor plus coronatine (e.g., 1.56 µM). Coronatine is typically added 10 minutes prior to the closure-inducing agent.
Incubation: Incubate the peels for a further 1.5-2 hours under the same light conditions.
Imaging and Measurement: Mount the peels on a microscope slide and capture images using a light microscope with a camera.
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the width of the stomatal pore. For each treatment, measure at least 50-60 individual stomata. Calculate the average aperture and standard error. Statistical analysis (e.g., ANOVA) is used to determine if coronatine significantly inhibits stomatal closure.[10][22]
The Dual Faces of a Phytotoxin: An In-depth Technical Guide to Coronafacic Acid (CFA) and Coronamic Acid (CMA)
For Researchers, Scientists, and Drug Development Professionals Introduction Coronafacic acid (CFA) and coronamic acid (CMA) are two structurally distinct organic molecules that, when linked by an amide bond, form the po...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronafacic acid (CFA) and coronamic acid (CMA) are two structurally distinct organic molecules that, when linked by an amide bond, form the potent phytotoxin coronatine (COR).[1] Produced by several pathovars of the plant pathogenic bacterium Pseudomonas syringae, coronatine is a key virulence factor that manipulates the host's hormonal signaling to facilitate infection.[1][2] This technical guide provides a comprehensive overview of the individual and synergistic functions of CFA and CMA, their biosynthesis, their mechanism of action at the molecular level, and the experimental protocols used to elucidate their biological roles.
Coronafacic acid, a polyketide, is a structural and functional mimic of the plant hormone jasmonic acid (JA).[3][4] Specifically, it mimics the biologically active form, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1] Coronamic acid, an ethylcyclopropyl amino acid derived from isoleucine, shows structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to the plant hormone ethylene, although its primary role appears to be in potentiating the activity of CFA.[1][5] The intact coronatine molecule is significantly more biologically active than its individual constituents, highlighting a remarkable synergy between CFA and CMA.[1][3][6]
Core Functions and Mechanism of Action
The primary function of CFA, particularly when part of the COR molecule, is to hijack the host plant's jasmonate signaling pathway. This is achieved through its interaction with the F-box protein CORONATINE INSENSITIVE1 (COI1), a key component of the Skp1/Cul1/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[2][7]
In the absence of jasmonate signaling, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors, such as MYC2, which are responsible for activating the expression of jasmonate-responsive genes.[8] Coronatine acts as a potent molecular glue, stabilizing the interaction between COI1 and JAZ proteins.[8] This binding event targets the JAZ repressors for ubiquitination and subsequent degradation by the 26S proteasome.[8] The degradation of JAZ proteins liberates MYC2 and other transcription factors, leading to the expression of a suite of genes involved in plant defense and development.[8] By mimicking JA-Ile, coronatine effectively turns on this pathway, but to the detriment of the plant, as it often leads to the suppression of defenses effective against biotrophic pathogens like P. syringae.[1]
While CFA is the primary driver of this interaction, CMA is crucial for the high-affinity binding and potent biological activity of coronatine.[1] Studies have shown that the intact COR molecule is 100 to 10,000 times more active than jasmonic acid in various biological assays.[3] In contrast, CFA alone exhibits significantly weaker activity, and CMA alone shows very limited biological activity in most plant tissues.[1][3]
Quantitative Data on Biological Activity
The following tables summarize key quantitative data related to the biological activities of coronatine and its components.
Table 1: Binding Affinities to the COI1-JAZ Co-receptor Complex. Kd represents the dissociation constant, and Ki represents the inhibition constant.
Compound
Biological Effect
Plant System
Concentration
Effect
Reference
Coronatine
Stomatal Opening
Arabidopsis thaliana
1.5
µM
Significant increase in stomatal aperture
Coronatine
Callose Deposition Inhibition
Arabidopsis thaliana
0.3
µM
Partial suppression
Coronatine
Callose Deposition Inhibition
Arabidopsis thaliana
3
µM
Full suppression
Coronafacic Acid
Tuber-inducing activity
Potato
>10-6
M
Weaker than JA
Coronafacic Acid
Cell division-inhibiting activity
Soybean callus
>10-7
M
Weaker than JA
Table 2: Dose-dependent Physiological Effects. This table highlights the concentrations at which coronatine and coronafacic acid elicit specific responses in plants.
Signaling and Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling and biosynthetic pathways involving CFA and CMA.
Figure 1: Coronatine Hijacking of the Jasmonate Signaling Pathway.
Figure 2: Biosynthetic Pathway of Coronatine.
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the function of CFA and CMA.
In Vitro Protein-Protein Interaction: Pull-Down Assay
This assay is used to confirm the physical interaction between COI1 and JAZ proteins in the presence of coronatine or its analogs.
Principle: A "bait" protein (e.g., His-tagged JAZ) is immobilized on affinity beads. A "prey" protein (e.g., COI1 from a cell lysate) is incubated with the bait-bound beads in the presence or absence of the ligand (COR, CFA, or CMA). If the ligand promotes interaction, the prey protein will be "pulled down" with the bait. The presence of the prey protein is then detected by Western blotting.
Methodology:
Bait Protein Immobilization: Purified His-tagged JAZ protein is incubated with Ni-NTA agarose beads to allow binding.
Preparation of Prey Protein: Plant tissues (e.g., tomato or Arabidopsis leaves) are ground in liquid nitrogen and lysed in a suitable buffer to extract total proteins, including COI1.
Binding Reaction: The immobilized JAZ-beads are incubated with the plant protein extract and the test compound (e.g., coronatine at various concentrations) for several hours at 4°C.
Washing: The beads are washed multiple times with a wash buffer to remove non-specifically bound proteins.
Elution and Detection: The bound proteins are eluted from the beads using a high concentration of imidazole or by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a membrane, and the presence of COI1 is detected using a specific anti-COI1 antibody.
In Vivo Protein-Protein Interaction: Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to test for protein-protein interactions within a living cell.
Principle: The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD). The bait protein (e.g., COI1) is fused to the BD, and the prey protein (e.g., JAZ) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, ADE2, lacZ), allowing yeast to grow on selective media or turn blue in the presence of X-gal. The interaction can be made ligand-dependent by adding the ligand to the growth medium.
Methodology:
Plasmid Construction: The coding sequences for COI1 and a JAZ protein are cloned into separate Y2H vectors to create BD-COI1 and AD-JAZ fusion constructs.
Yeast Transformation: The BD-COI1 and AD-JAZ plasmids are co-transformed into a suitable yeast reporter strain.
Interaction Assay: Transformed yeast cells are plated on non-selective medium (to confirm transformation) and on selective medium lacking specific nutrients (e.g., histidine, adenine) and containing the test compound (e.g., coronatine).
Analysis: Growth on the selective medium indicates a protein-protein interaction. The strength of the interaction can be quantified using a β-galactosidase assay.
Pathogen Virulence Assay
This assay quantifies the contribution of coronatine to the virulence of P. syringae.
Principle: The growth of wild-type P. syringae is compared to that of a coronatine-defective mutant in host plant tissue. A restoration of virulence in the mutant strain upon exogenous application of coronatine or its components confirms their role in pathogenicity.
Methodology:
Bacterial Strains: Wild-type P. syringae pv. tomato DC3000 and a coronatine-deficient mutant (e.g., cfa or cma mutant) are used.
Plant Inoculation: Leaves of a susceptible host plant (e.g., Arabidopsis thaliana or tomato) are infiltrated with a bacterial suspension of a known concentration (e.g., 105 CFU/mL). For complementation assays, the mutant bacterial suspension is co-infiltrated with a solution of purified COR, CFA, or CMA.
Bacterial Growth Quantification: At various time points post-inoculation (e.g., 0, 2, and 4 days), leaf discs are harvested from the inoculated areas, homogenized in a buffer, and serial dilutions are plated on selective agar medium.
Data Analysis: The number of colony-forming units (CFUs) is counted to determine the bacterial population size in the leaf tissue. A significant increase in the growth of the wild-type strain compared to the mutant indicates the role of coronatine in virulence.
Stomatal Aperture Measurement
This assay is used to determine the effect of CFA, CMA, or COR on stomatal opening or closure.
Principle: The width of the stomatal pore is measured microscopically after treatment with the test compounds. Coronatine is known to promote stomatal opening, which facilitates bacterial entry into the leaf.
Methodology:
Epidermal Peel Preparation: The abaxial (lower) epidermis is peeled from a plant leaf (e.g., Arabidopsis) and floated on a buffer.
Treatment: The epidermal peels are incubated in the buffer containing various concentrations of the test compound (e.g., COR from 0.1 to 10 µM) or a control solution for a defined period (e.g., 2-3 hours) under specific light or dark conditions.
Microscopy and Imaging: The peels are mounted on a microscope slide, and images of multiple stomata are captured using a light microscope equipped with a camera.
Measurement and Analysis: The width of the stomatal aperture is measured using image analysis software (e.g., ImageJ). The average aperture width for each treatment is calculated and compared to the control.
Experimental Workflow and Logic Diagram
The following diagram illustrates a logical workflow for investigating the function of CFA and CMA.
Figure 3: Logical Workflow for Investigating CFA and CMA Function.
Conclusion
Coronafacic acid and coronamic acid, as the building blocks of the phytotoxin coronatine, represent a fascinating example of molecular mimicry and synergistic activity in host-pathogen interactions. While CFA provides the core jasmonate-mimicking function by targeting the COI1-JAZ co-receptor complex, CMA is indispensable for the high potency of the intact coronatine molecule. Understanding the intricate details of their biosynthesis, mechanism of action, and the host responses they elicit is crucial for developing novel strategies to combat plant diseases. The experimental approaches outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate these and other microbial virulence factors, ultimately contributing to the development of more resilient crops and targeted anti-pathogenic agents.
Coronatine's role in suppressing plant defense mechanisms
An In-depth Technical Guide on Coronatine's Role in Suppressing Plant Defense Mechanisms Audience: Researchers, scientists, and drug development professionals. Executive Summary Coronatine (COR) is a polyketide phytotoxi...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide on Coronatine's Role in Suppressing Plant Defense Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Coronatine (COR) is a polyketide phytotoxin produced by several pathovars of Pseudomonas syringae. It acts as a potent virulence factor by mimicking the plant hormone jasmonoyl-isoleucine (JA-Ile), the bioactive form of jasmonate. This molecular mimicry allows COR to hijack the host's jasmonate signaling pathway, leading to the suppression of critical plant defense mechanisms. This guide provides a detailed technical overview of the molecular interactions, signaling cascades, and experimental evidence that elucidate coronatine's function. Key suppression strategies include the antagonism of salicylic acid (SA)-mediated defenses and the inhibition of stomatal closure, both of which are critical for successful pathogen invasion and proliferation.
Core Mechanism: Hijacking the Jasmonate Signaling Pathway
Coronatine's primary mode of action is its function as a structural and functional mimic of JA-Ile.[1][2] This allows it to directly interface with the core components of the jasmonate signaling pathway.
The COI1-JAZ Co-Receptor Complex
The perception of JA-Ile, and consequently coronatine, is mediated by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a member of the JASMONATE-ZIM DOMAIN (JAZ) family of transcriptional repressors.[3][4] COI1 is a component of the Skp1/Cul1/F-box (SCFCOI1) E3 ubiquitin ligase complex.[3][5] In the absence of a signal, JAZ proteins bind to and repress transcription factors, such as MYC2, preventing the expression of jasmonate-responsive genes.[6]
Coronatine as a Potent Agonist
Upon infection, P. syringae secretes coronatine, which binds to the COI1-JAZ complex.[7] Remarkably, coronatine is approximately 1,000 times more active than JA-Ile in promoting and stabilizing the interaction between COI1 and JAZ proteins in vitro.[1][8] This high-affinity binding event targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[3][5] The degradation of the JAZ repressor frees the MYC2 transcription factor to activate the expression of downstream genes.[6] The C-terminal Jas motif of JAZ proteins is essential for this COR-dependent interaction with COI1.[5][9]
Fig. 1: Coronatine hijacks the plant's JA signaling pathway.
Suppression of Salicylic Acid (SA)-Mediated Defenses
One of the most significant consequences of coronatine-induced JA pathway activation is the suppression of the salicylic acid (SA) signaling pathway.[1] SA is a critical hormone for mounting defenses against biotrophic and hemibiotrophic pathogens like P. syringae. The antagonism between the JA and SA pathways is a well-established phenomenon that coronatine exploits for pathogen virulence.[10]
The MYC2-NAC Signaling Cascade
The derepression of the MYC2 transcription factor by COR-mediated JAZ degradation initiates a downstream signaling cascade that actively suppresses SA accumulation.[6][11] MYC2 directly activates the expression of three homologous NAC transcription factor genes: ANAC019, ANAC055, and ANAC072.[6][11]
Transcriptional Reprogramming of SA Homeostasis
These NAC transcription factors are the direct effectors of SA suppression. They achieve this by:
Repressing SA Biosynthesis: The NAC factors repress the expression of ISOCHORISMATE SYNTHASE 1 (ICS1), a key gene involved in the biosynthesis of SA.[6][11][12]
Activating SA Metabolism: Concurrently, they activate the expression of BSMT1, a gene encoding a methyltransferase that converts SA into the inactive methyl salicylate (MeSA).[6][11]
This dual-pronged approach effectively dismantles the plant's SA-based defense response, rendering it more susceptible to infection.[11] The suppression of SA accumulation by COR is a key requirement for pathogen fitness and growth in the host plant.[12][13]
Fig. 2: COR-induced signaling cascade to suppress SA accumulation.
Inhibition of Stomatal Defense
Stomata are microscopic pores on the leaf surface that serve as a primary entry point for many foliar pathogens.[14] As a first line of defense, plants can actively close their stomata upon recognition of microbe-associated molecular patterns (MAMPs), such as the bacterial flagellin peptide flg22.[15][16] Coronatine is a key virulence factor that counteracts this defense by forcing stomata to reopen or preventing their closure.[14][17]
Targeting NADPH Oxidase-Dependent ROS Production
MAMP- and abscisic acid (ABA)-induced stomatal closure is dependent on the production of reactive oxygen species (ROS) in guard cells, primarily mediated by NADPH oxidases like AtRBOHD and AtRBOHF.[15][16][18] Coronatine specifically inhibits this NADPH oxidase-dependent ROS production.[15][17] By preventing the burst of ROS, COR effectively short-circuits the signaling pathway that leads to stomatal closure, thereby keeping the gates open for bacterial invasion.[15][16]
Importantly, coronatine does not inhibit stomatal closure induced by exogenous H₂O₂ or by salicylic acid, which relies on ROS production through peroxidases rather than NADPH oxidases.[15][16][18] This highlights the specificity of coronatine's action on the NADPH oxidase-mediated pathway in guard cells.
This protocol is adapted from methodologies used to assess the effect of coronatine on stomatal closure.[14][15]
Plant Material: Fully expanded leaves from 4-5 week-old Arabidopsis thaliana or tomato plants are used.
Epidermal Peels: Epidermal peels are carefully taken from the abaxial side of the leaf and floated on a stomatal opening buffer (e.g., 10 mM MES-KOH pH 6.15, 10 mM KCl) under light for 2-3 hours to ensure stomata are open.
Treatment: Peels are transferred to fresh opening buffer containing the desired treatments (e.g., 20 µM ABA, 5 µM flg22, 1.56 µM COR). For inhibition studies, COR is typically added 10 minutes prior to the closure-inducing agent.[15]
Incubation: Peels are incubated for a specified time (e.g., 1.5 hours) under the same light conditions.[15]
Imaging and Analysis: Peels are mounted on a microscope slide. Images of multiple stomata (n > 40 per treatment) are captured using a light microscope. The width and length of the stomatal pore (aperture) are measured using image analysis software (e.g., ImageJ).
Fig. 4: Experimental workflow for stomatal aperture measurement.
Guard Cell ROS Detection
This protocol outlines the detection of ROS in guard cells using the fluorescent probe H₂DCFDA.[15]
Probe Loading: Epidermal peels, prepared as above, are incubated in a loading buffer (e.g., 10 mM Tris-HCl pH 7.2) containing 50 µM H₂DCFDA for 10-15 minutes in the dark.
Washing: Excess probe is removed by washing the peels three times with fresh buffer.
Treatment: Peels are transferred to a buffer containing the elicitors (e.g., 20 µM ABA, 5 µM flg22) with or without a pre-treatment of 1.56 µM COR.
Incubation: Peels are incubated for 20 minutes in the dark.[15]
Fluorescence Microscopy: Fluorescence is observed using an epifluorescence microscope with appropriate filters (e.g., excitation 460–480 nm, emission 495–540 nm).
Quantification: The fluorescence intensity specifically within the guard cells is quantified using image analysis software (e.g., ImageJ) from a large number of stomata (n > 80).
In Planta Bacterial Growth Assay
This protocol is used to quantify the effect of coronatine on pathogen virulence by measuring bacterial population size within the plant.[13][20]
Inoculum Preparation: P. syringae strains (e.g., wild-type Cor+ and mutant Cor-) are grown in liquid culture to a specific optical density (e.g., OD₆₀₀ = 0.8). Cells are harvested by centrifugation and resuspended in water or a buffer (e.g., 10 mM MgCl₂) to a final concentration (e.g., 1x10⁸ CFU/mL for dipping, 1x10⁵ CFU/mL for infiltration). A surfactant like Silwet L-77 is often added.[20]
Plant Inoculation: Four-week-old plants are inoculated by either dipping the entire aerial part of the plant into the bacterial suspension or by infiltrating the suspension into the leaf apoplast using a needleless syringe.
Incubation: Plants are kept in a growth chamber with high humidity for 2-4 days.
Sampling: At specified time points (e.g., 0 and 3 days post-inoculation), leaf discs are harvested from inoculated leaves using a cork borer.
Homogenization and Plating: Leaf discs are surface-sterilized, then homogenized in a known volume of buffer. The resulting homogenate is serially diluted and plated onto appropriate selective agar medium.
CFU Counting: Plates are incubated until bacterial colonies are visible. The number of colonies is counted to determine the number of colony-forming units (CFU) per unit area of leaf tissue (e.g., CFU/cm²).
Conclusion
Coronatine is a sophisticated molecular weapon that endows Pseudomonas syringae with a significant pathogenic advantage. By acting as a hyperactive mimic of JA-Ile, it triggers the degradation of JAZ repressors, which unleashes a multi-pronged assault on plant immunity.[1][7][8] The subsequent activation of the JA pathway leads to the direct suppression of SA-mediated defenses through the MYC2-NAC signaling cascade and simultaneously prevents the physical closure of stomata by inhibiting guard cell ROS production.[6][15] Evidence also suggests COR may have additional COI1-independent functions, highlighting its role as a multifunctional suppressor of plant defense.[2][21] Understanding these precise mechanisms is crucial for developing novel strategies to combat bacterial diseases in plants and provides a compelling case study in the molecular arms race between pathogens and their hosts.
An In-depth Technical Guide to the Natural Analogs and Derivatives of Coronatine Abstract Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae.[1] Structu...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to the Natural Analogs and Derivatives of Coronatine
Abstract
Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae.[1] Structurally, it is a conjugate of two distinct moieties: the polyketide coronafacic acid (CFA) and the cyclopropyl amino acid coronamic acid (CMA).[1][2][3] Functionally, coronatine is a potent molecular mimic of the active plant hormone jasmonoyl-L-isoleucine (JA-Ile), the endogenous ligand for the jasmonate receptor.[2][4][5] By hijacking the host's jasmonate signaling pathway, coronatine acts as a key virulence factor, suppressing plant defense mechanisms, such as salicylic acid (SA)-dependent responses, and promoting bacterial invasion by antagonizing stomatal closure.[2][3][6][7] Its high potency, approximately 1,000 to 10,000 times greater than JA-Ile in certain in vitro assays, makes it and its derivatives significant targets for research in plant biology, agrochemical development, and as tools for dissecting hormone signaling pathways.[8][9] This guide provides a comprehensive overview of coronatine's natural analogs, synthetic derivatives, mechanism of action, and the experimental protocols used for their evaluation.
The Coronatine Signaling Pathway
Coronatine exerts its biological effects by directly targeting the core components of the jasmonate signaling pathway. The primary mechanism involves promoting the degradation of Jasmonate ZIM-domain (JAZ) proteins, which are transcriptional repressors of JA-responsive genes.[10]
The COI1-JAZ Co-Receptor Complex
The receptor for both JA-Ile and coronatine is a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a JAZ repressor protein .[2][4][9][10] COI1 is a component of a Skp1-Cullin-F-box (SCF) type E3 ubiquitin ligase complex, designated SCFCOI1.[4][10] In the absence of a ligand, JAZ proteins bind to and repress transcription factors, such as MYC2, preventing the expression of jasmonate-responsive genes.[10][11]
Ligand-Induced JAZ Degradation
The binding of coronatine or JA-Ile to COI1 acts as a "molecular glue," stabilizing the interaction between COI1 and the Jas motif of the JAZ protein.[9][10][12] This ligand-dependent complex formation targets the JAZ protein for ubiquitination by the SCFCOI1 complex.[10] Subsequently, the polyubiquitinated JAZ protein is degraded by the 26S proteasome.[10]
Downstream Transcriptional Activation
The degradation of JAZ repressors liberates transcription factors like MYC2.[10][11] These transcription factors then activate the expression of a wide array of downstream genes.[11] This signaling cascade results in multiple virulence outcomes for the pathogen:
Suppression of Salicylic Acid (SA) Signaling: Activated MYC2 induces the expression of NAC transcription factors (ANAC019, ANAC055, ANAC072), which in turn suppress SA biosynthesis and promote SA metabolism, effectively dismantling a key plant defense pathway.[11]
Inhibition of Stomatal Closure: Coronatine signaling in guard cells inhibits NADPH oxidase-dependent production of reactive oxygen species (ROS), preventing stomatal closure and allowing bacteria to enter the leaf apoplast.[6][7]
Metabolic Reprogramming: Coronatine alters the expression of genes involved in the synthesis of secondary metabolites, such as glucosinolates and anthocyanins.[3]
Recent studies also suggest that coronatine may have additional COI1-independent functions, highlighting its multifaceted role as a virulence factor.[3][5][13]
Caption: The core jasmonate signaling pathway activated by coronatine.
Natural Analogs and Derivatives
Research into coronatine analogs and derivatives aims to understand structure-activity relationships (SAR), develop novel agrochemicals like herbicides, and create molecular probes to study jasmonate signaling.[14][15]
Natural Analogs
The primary natural analog of coronatine is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) , the biologically active form of jasmonate in plants.[2] Coronatine's structure is remarkably similar to JA-Ile, allowing it to function as a highly potent mimic.[5] Other related plant compounds like jasmonic acid (JA), its methyl ester (MeJA), and the precursor 12-oxo-phytodienoic acid (OPDA) are part of the same metabolic family, but only the isoleucine conjugate, JA-Ile, effectively promotes the COI1-JAZ interaction in vitro.[4]
Synthetic Derivatives and Structure-Activity Relationship (SAR)
The synthesis of coronatine derivatives has been crucial for elucidating the structural requirements for biological activity.
Requirement for the Intact Molecule: The individual components, coronafacic acid (CFA) and coronamic acid (CMA), exhibit very little biological activity on their own.[2][10][12] The amide linkage connecting the two moieties is critical for high potency.[12]
The Amino Acid Moiety: The carboxyl group on the coronamic acid portion is indispensable for activity.[16] Furthermore, the stereochemistry at the α-carbon of the amino acid is closely related to activity.[16] Replacing CMA with other amino acids has been a key strategy for probing the ligand-binding pocket of COI1.[13][16]
The Coronafacic Acid Moiety: A comprehensive study of over 120 CFA analogs revealed key determinants for herbicidal potency.[14][15] While the carbonyl group is not strictly required, an exocyclic double bond character appears to be necessary for activity in some assays.[10]
Antagonists and Probes: Rational drug design based on the COI1-JAZ co-receptor structure has led to the development of specific derivatives.
Coronatine-O-methyloxime (COR-MO): This derivative was designed to spatially block the COI1-JAZ interaction.[17] It acts as a competitive antagonist, preventing JAZ degradation and blocking JA-mediated responses, thereby enhancing plant resistance to bacterial infection.[17][18]
PACOR: A biotin-tagged photoaffinity probe based on the coronatine structure was synthesized to demonstrate the direct binding of coronatine to the COI1 protein.[4]
Caption: Logical relationships in the development of coronatine derivatives.
Data Presentation
Quantitative analysis of coronatine and its analogs is essential for comparing potency and understanding SAR.
Table 1: Comparative Activity of Coronatine and Natural Analogs
Table 2: Structure-Activity Relationship of Coronatine Analogs on Alkaloid Accumulation
This table summarizes the activity of select coronatine analogs in inducing benzo[c]phenanthridine alkaloid accumulation in Eschscholzia californica cell cultures, a common bioassay for jasmonate-like defense gene activation. Activity is scored relative to a high concentration of methyl jasmonate.
(Activity Score: +++ indicates strong induction, comparable to coronatine)
Experimental Protocols
A variety of in vitro and in vivo assays are used to characterize the biological activity of coronatine and its derivatives.
Coronatine Extraction and Quantification
This protocol describes the extraction of coronatine from bacterial culture for quantification.
Sample Preparation: Centrifuge 1.5 mL of P. syringae fermentation broth (e.g., grown for 10 days) at 8000 rpm for 10 minutes.[8]
Acidification: Transfer 1.0 mL of the supernatant to a new tube and adjust the pH to 2.5–2.9 with acid.[8]
Lipid Removal: Add 1.0 mL of petroleum ether, vortex for 10 seconds, and let stand for 2 minutes. Discard the upper organic phase.[8]
Coronatine Extraction: To the remaining aqueous phase, add 1.0 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the upper ethyl acetate phase containing coronatine. Repeat the extraction for maximum yield.[8]
Analysis: Evaporate the pooled ethyl acetate fractions to dryness and resuspend the residue in a suitable solvent (e.g., methanol). Analyze and quantify using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]
In Vitro COI1-JAZ Pull-Down Assay
This assay verifies the ligand-dependent physical interaction between COI1 and a JAZ protein.
Protein Preparation: Use purified recombinant "prey" protein (e.g., His-tagged JAZ1) and a "bait" protein source (e.g., total leaf extract from plants expressing Myc-tagged COI1).[1]
Binding Reaction: In a microcentrifuge tube, combine the bait protein extract with the purified prey protein immobilized on affinity beads (e.g., Ni-NTA agarose for His-tagged prey).[1]
Ligand Treatment: Prepare parallel reactions with and without the test ligand (e.g., 1 µM coronatine or 10 µM JA-Ile). Incubate the mixture for 1-2 hours at 4°C with gentle rocking to allow for complex formation.
Washing: Pellet the beads by centrifugation (e.g., 700-1000 x g for 1 minute). Discard the supernatant (flow-through). Wash the beads 3-5 times with a wash buffer (e.g., PBS with a mild detergent) to remove non-specifically bound proteins.[1]
Elution: Elute the prey protein and any bound partners from the beads using an appropriate elution buffer (e.g., high concentration of imidazole for His-tagged proteins).[1]
Detection: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the bait protein's tag (e.g., anti-Myc antibody) to detect its presence. A signal in the ligand-treated lane, but not the control lane, confirms a ligand-dependent interaction.[19]
Caption: General workflow for an in vitro pull-down assay.
Stomatal Aperture Bioassay
This assay measures the effect of coronatine on stomatal closure induced by stimuli like abscisic acid (ABA) or bacterial flagellin (flg22).
Preparation of Epidermal Peels: Peel the abaxial (lower) epidermis from mature leaves of a model plant like Arabidopsis thaliana.
Stomatal Opening: Float the peels in an opening buffer under light for 2-3 hours to ensure stomata are open.
Treatment: Transfer peels to a solution containing the closure-inducing agent (e.g., 20 µM ABA or 5 µM flg22). For the test group, pre-incubate peels for 10 minutes with the test compound (e.g., 1.56 µM coronatine) before adding the inducing agent.
Incubation: Incubate for 1.5-2 hours under the same light conditions.
Measurement: Mount the peels on a microscope slide and capture images. Measure the width and length of at least 40-50 stomatal pores per treatment condition using image analysis software (e.g., ImageJ). The stomatal aperture is the ratio of width to length.
Analysis: Compare the average stomatal aperture between control and treated samples. An inhibition of closure is observed if the apertures in the coronatine-treated group are significantly wider than in the group treated with the inducing agent alone.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is used to test for protein-protein interactions within the living context of a yeast cell.
Plasmid Construction: Clone the coding sequence for the "bait" protein (e.g., COI1) into a Y2H vector that fuses it to a DNA-binding domain (BD). Clone the "prey" protein (e.g., a JAZ) into a second vector that fuses it to a transcriptional activation domain (AD).[3][13]
Yeast Transformation: Co-transform a suitable yeast reporter strain with both the BD-bait and AD-prey plasmids.[9]
Selection and Growth: Plate the transformed yeast on a minimal synthetic defined (SD) medium lacking the nutrients required for plasmid selection (e.g., -Leu, -Trp) to select for cells containing both plasmids.
Interaction Assay: Replica-plate the colonies onto a higher-stringency selective medium that also lacks a nutrient synthesized by a reporter gene (e.g., -His, -Ade). This medium should also contain the test compound (e.g., coronatine) and a sugar (galactose) to induce the expression of the fusion proteins.[3]
Result Interpretation: If the bait and prey proteins interact in the presence of the ligand, the BD and AD are brought into proximity, reconstituting a functional transcription factor. This drives the expression of the reporter genes, allowing the yeast to grow on the selective medium. The density of growth corresponds to the strength of the interaction.[3]
Coronatine Perception by the COI1 Receptor: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals Abstract Coronatine (COR), a phytotoxin produced by several pathovars of Pseudomonas syringae, is a potent molecular mimic of the plant hormone jasmonoyl-L-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronatine (COR), a phytotoxin produced by several pathovars of Pseudomonas syringae, is a potent molecular mimic of the plant hormone jasmonoyl-L-isoleucine (JA-Ile).[1][2] It hijacks the host's jasmonate (JA) signaling pathway to suppress defense responses and promote pathogenesis.[2][3] Central to this molecular subterfuge is the F-box protein CORONATINE INSENSITIVE1 (COI1), a key component of the SCFCOI1 E3 ubiquitin ligase complex.[4][5] This technical guide provides an in-depth examination of the molecular mechanisms underpinning coronatine perception by the COI1 receptor, detailing the formation of the co-receptor complex, the ensuing signaling cascade, and the experimental methodologies used to elucidate this pathway.
The COI1-JAZ Co-Receptor Complex: The Heart of Perception
Coronatine perception is not mediated by COI1 alone. Instead, COI1 functions as part of a co-receptor system that includes members of the JASMONATE ZIM-DOMAIN (JAZ) family of transcriptional repressors.[6][7] In the absence of a ligand, JAZ proteins bind to and repress transcription factors, such as MYC2, thereby preventing the expression of JA-responsive genes.[3][8]
The binding of coronatine or JA-Ile acts as a "molecular glue," stabilizing the interaction between COI1 and a degron motif within the JAZ protein.[9][10] This interaction is highly specific and potent, with coronatine being approximately 1,000-fold more active than JA-Ile in promoting the COI1-JAZ interaction in vitro.[8][11] The formation of this ternary complex (COI1-COR-JAZ) recruits the JAZ protein to the SCFCOI1 E3 ubiquitin ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1][12] The degradation of JAZ repressors liberates the transcription factors, allowing for the activation of downstream gene expression.[2]
Recent structural and pharmacological studies have revealed an additional critical component of this co-receptor complex: inositol pentakisphosphate (InsP5).[6][7] InsP5 interacts with both COI1 and the JAZ protein, adjacent to the ligand-binding pocket, potentiating the high-affinity binding of coronatine.[2][7]
Quantitative Analysis of Coronatine-COI1-JAZ Interactions
The affinity of coronatine for the COI1-JAZ co-receptor complex has been quantified using various biochemical assays. These studies highlight the high-affinity nature of this interaction and the superior activity of coronatine compared to the endogenous ligand, JA-Ile.
Signaling Pathway and Experimental Workflow Visualizations
Coronatine Signaling Pathway
Caption: Coronatine signaling pathway leading to defense suppression.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for a Co-Immunoprecipitation (Co-IP) assay.
Key Experimental Protocols
In Vitro Pull-Down Assay for COI1-JAZ Interaction
This assay is used to demonstrate the direct, ligand-dependent interaction between COI1 and JAZ proteins.[8][9]
Methodology:
Protein Expression and Purification:
Express recombinant Arabidopsis JAZ1 protein fused to Maltose Binding Protein (MBP) and a 6xHis tag (MBP-JAZ1-6xHis) in E. coli.[9]
Purify the fusion protein using affinity chromatography (e.g., Ni-NTA resin).
Prepare total protein extracts from Arabidopsis seedlings expressing a Myc-tagged COI1 (COI1-Myc).[9]
Pull-Down Reaction:
Immobilize the purified MBP-JAZ1-6xHis protein on amylose resin.
Incubate the JAZ1-bound resin with the COI1-Myc containing plant extract.
Add coronatine or JA-Ile to the reaction mixture at desired concentrations. A control reaction without the ligand should be included.
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for protein interaction.
Washing and Elution:
Wash the resin several times with a suitable wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20) to remove non-specifically bound proteins.
Elute the bound proteins from the resin, for example, by boiling in SDS-PAGE loading buffer.
Detection:
Separate the eluted proteins by SDS-PAGE.
Perform a Western blot analysis using an anti-Myc antibody to detect the presence of COI1-Myc that was "pulled down" with JAZ1.
An anti-MBP or anti-His antibody can be used to confirm the presence of the bait protein (MBP-JAZ1-6xHis).
Yeast Two-Hybrid (Y2H) Assay
This in vivo assay confirms the protein-protein interaction within a cellular context and demonstrates that no other plant-specific proteins are required for the core interaction.[9]
Methodology:
Vector Construction:
Clone the coding sequence of COI1 into a yeast expression vector containing a DNA-binding domain (BD), such as pGBKT7.
Clone the coding sequence of a JAZ protein (e.g., JAZ1, JAZ3, JAZ9) into a yeast expression vector containing an activation domain (AD), such as pGADT7.[9]
Yeast Transformation:
Co-transform a suitable yeast strain (e.g., AH109) with both the BD-COI1 and AD-JAZ constructs.
Interaction Assay:
Plate the transformed yeast cells on a synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp-Leu) to select for cells containing both plasmids.
To test for interaction, replica-plate the colonies onto a selective medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp-Leu-His-Ade).
Crucially, supplement the selective medium with coronatine (e.g., 60 µM) or JA-Ile to test for ligand-dependent interaction.[9]
Analysis:
Growth on the high-stringency selective medium indicates a physical interaction between COI1 and the JAZ protein, which reconstitutes a functional transcription factor and drives the expression of the reporter genes (HIS3 and ADE2).
Radioligand Binding Assay
This assay provides quantitative data on binding affinity (Kd).[6][7]
Methodology:
Recombinant Protein Preparation:
Express and purify recombinant COI1-ASK1 and full-length JAZ proteins (e.g., JAZ1, JAZ6).[6]
Binding Reaction:
Incubate a fixed amount of the COI1-ASK1 and JAZ proteins with varying concentrations of a radiolabeled ligand, such as tritium-labeled coronatine ([3H]COR).
Perform the incubation in a suitable binding buffer on ice for a defined period (e.g., 1 hour).
Separation of Bound and Free Ligand:
Separate the protein-bound [3H]COR from the free [3H]COR. This can be achieved by methods such as gel filtration chromatography (e.g., using spin columns).
Quantification and Analysis:
Quantify the radioactivity in the bound fraction using liquid scintillation counting.
To determine non-specific binding, perform parallel reactions in the presence of a large excess of unlabeled coronatine.
Subtract non-specific binding from total binding to obtain specific binding.
Plot the specific binding data against the concentration of the free radioligand and analyze using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd).[8]
Conclusion
The perception of coronatine by the COI1-JAZ co-receptor is a sophisticated example of molecular mimicry employed by a pathogen to subvert host immunity. The formation of a ternary complex, potentiated by inositol phosphates, triggers the degradation of JAZ repressors and the subsequent activation of the host's jasmonate signaling pathway for the pathogen's benefit. The methodologies detailed herein provide a robust framework for investigating this and other ligand-mediated protein-protein interactions. For drug development professionals, the high-affinity and specific nature of the coronatine-COI1-JAZ interaction presents an intriguing target for the development of novel agrochemicals or therapeutic agents that could modulate plant defense responses.
Early signaling events triggered by coronatine in plants
An In-depth Technical Guide to the Early Signaling Events Triggered by Coronatine in Plants Abstract Coronatine (COR) is a potent phytotoxin produced by several pathovars of Pseudomonas syringae. It functions as a molecu...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to the Early Signaling Events Triggered by Coronatine in Plants
Abstract
Coronatine (COR) is a potent phytotoxin produced by several pathovars of Pseudomonas syringae. It functions as a molecular mimic of the active jasmonate conjugate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), hijacking the plant's jasmonate (JA) signaling pathway to suppress host defenses and promote pathogenesis.[1][2] This technical guide provides a comprehensive overview of the initial molecular events that occur within plant cells upon perception of coronatine. It details the core signaling cascade, quantitative biochemical data, crosstalk with other phytohormone pathways, and key experimental methodologies used to elucidate these processes.
The Core Signaling Pathway: Perception and Initial Transduction
The central mechanism of coronatine action involves its direct interaction with the jasmonate co-receptor complex. This initiates a signaling cascade leading to the degradation of transcriptional repressors and the activation of JA-responsive genes.
The COI1-JAZ Co-Receptor Complex
The primary receptor for both JA-Ile and coronatine is a co-receptor complex composed of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of repressor proteins.[3][4] COI1 is the substrate-recognition subunit of a Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex, termed SCFCOI1.[4][5]
In the absence of a signal, JAZ proteins are stable and bind to various transcription factors, most notably MYC2 , repressing their activity and preventing the expression of JA-responsive genes.[6]
Ligand-Induced Degradation of JAZ Repressors
Coronatine acts as a potent molecular "glue," promoting and stabilizing the interaction between COI1 and the Jas motif of a JAZ protein.[3][6] This binding event requires COI1, a JAZ protein, and the coronatine ligand itself, forming a ternary complex.[4][7] The formation of this complex targets the JAZ protein for polyubiquitination by the SCFCOI1 E3 ligase. Subsequently, the ubiquitinated JAZ protein is degraded by the 26S proteasome.[5][6] The degradation of JAZ repressors liberates transcription factors like MYC2, allowing them to activate the expression of early coronatine-responsive genes.[8]
Caption: The core coronatine signaling pathway in the plant cell nucleus.
Quantitative Data on Coronatine Signaling
The interaction between coronatine and the JA co-receptor complex has been quantified, revealing the high potency of the phytotoxin compared to the endogenous plant hormone.
Parameter
Value
Plant System / Assay
Description
Reference(s)
Binding Affinity (Kd)
48 nM
In vitro radioligand binding
Dissociation constant for 3H-coronatine binding to the COI1-JAZ1 complex.
A key function of coronatine is to manipulate the plant's hormonal network, primarily by suppressing defense pathways mediated by salicylic acid (SA) and abscisic acid (ABA).
Antagonism of Salicylic Acid (SA) Signaling
SA is a critical hormone for defense against biotrophic and hemibiotrophic pathogens like P. syringae. Coronatine-induced JA signaling actively suppresses SA accumulation and signaling, creating a more favorable environment for the pathogen.[11][12] This is achieved through a specific transcriptional cascade:
MYC2 Activation : Liberated MYC2 directly activates the expression of three NAC transcription factor genes: ANAC019, ANAC055, and ANAC072.[8]
Transcriptional Reprogramming : These NAC transcription factors then directly repress the primary SA biosynthesis gene, ISOCHORISMATE SYNTHASE 1 (ICS1), while activating BENZOIC ACID/SALICYLIC ACID CARBOXYL METHYLTRANSFERASE 1 (BSMT1), a gene involved in metabolizing SA into the inactive methyl salicylate.[8]
Net SA Reduction : The combined effect of reduced synthesis and increased metabolism leads to a significant decrease in the active SA pool, compromising SA-mediated defenses.[8]
Caption: Coronatine-mediated suppression of the salicylic acid (SA) pathway.
Inhibition of ABA-Mediated Stomatal Closure
Stomata are pores on the leaf surface that pathogens use as entry points. Plants can actively close their stomata upon detecting pathogen-associated molecular patterns (PAMPs) like flagellin (flg22) or in response to the stress hormone abscisic acid (ABA).[13][14] This stomatal closure is an important first line of defense.
Coronatine is a potent inhibitor of this process.[9][15] The signaling for ABA- and flg22-induced stomatal closure converges on the activation of NADPH oxidases, such as AtRBOHD and AtRBOHF , which produce reactive oxygen species (ROS) in guard cells.[13][16] This ROS burst is a critical secondary messenger for stomatal closure. Coronatine specifically inhibits the activity of these NADPH oxidases, thereby blocking ROS production and preventing or reversing stomatal closure, which facilitates bacterial entry.[9][16]
Key Experimental Protocols
The following are summarized methodologies for experiments central to understanding coronatine's early signaling events.
In Vitro COI1-JAZ Pull-Down Assay
This assay is used to demonstrate the direct, ligand-dependent interaction between COI1 and JAZ proteins.
Objective: To test if coronatine promotes the physical interaction between COI1 and a JAZ protein.
Methodology:
Protein Expression: Express and purify recombinant JAZ protein tagged with an affinity tag (e.g., JAZ1-His) and COI1 protein tagged with a different epitope tag (e.g., COI1-Myc).
Immobilization: Incubate the His-tagged JAZ1 protein with Ni-NTA agarose beads to immobilize it.
Interaction: Add the Myc-tagged COI1 protein to the beads in a binding buffer. Aliquot the mixture into separate tubes.
Treatment: Add coronatine (e.g., at concentrations ranging from 10 pM to 10 µM) or a control solvent (e.g., DMSO) to the respective tubes. Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein interaction.
Washing: Pellet the beads by centrifugation and wash them multiple times with a wash buffer to remove non-specific binding proteins.
Elution: Elute the bound proteins from the beads using an elution buffer containing imidazole or by boiling in SDS-PAGE sample buffer.
Detection: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-Myc antibody to detect the presence of co-purified COI1-Myc. An increased signal in the coronatine-treated samples compared to the control indicates a ligand-promoted interaction.
Stomatal Aperture Measurement Assay
This assay quantifies the effect of coronatine on stomatal opening or closure.
Objective: To measure the effect of coronatine on ABA- or PAMP-induced stomatal closure.
Methodology:
Plant Material: Use epidermal peels from the abaxial surface of leaves from 3-4 week-old Arabidopsis thaliana plants.
Pre-incubation: Float the epidermal peels in a stomatal opening solution (e.g., 10 mM MES, 50 mM KCl, pH 6.15) under light for 2-3 hours to ensure most stomata are open.
Treatment:
Transfer peels to a fresh opening solution containing the elicitor (e.g., 20 µM ABA or 5 µM flg22) to induce closure.
For the coronatine treatment group, pre-incubate peels with coronatine (e.g., 1.56 µM) for 10-20 minutes before adding the elicitor. Include a mock-treated control.
Incubation: Incubate the peels under light for a defined period (e.g., 1.5-2 hours).
Imaging: Mount the peels on a microscope slide and immediately capture images of multiple stomata using a light microscope connected to a digital camera.
Quantification: Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore (aperture). Calculate the stomatal aperture ratio (width/length).
Analysis: Collect data from at least 50-60 stomata per treatment condition. Perform statistical analysis (e.g., ANOVA) to determine if coronatine treatment significantly inhibits the closure induced by ABA or flg22.
Caption: Experimental workflow for a stomatal aperture measurement assay.
Conclusion
The early signaling events triggered by coronatine are a clear example of molecular mimicry used by a pathogen to subvert host immunity. By binding with high affinity to the COI1-JAZ co-receptor, coronatine initiates the rapid degradation of JAZ repressors. This single event triggers a cascade of downstream effects, including the reprogramming of transcription to suppress SA-mediated defenses and the direct inhibition of ROS production in guard cells to facilitate physical entry into the host. Understanding these precise, early molecular interactions provides a foundation for developing strategies to block coronatine's effects and enhance plant disease resistance.
An In-depth Technical Guide to Transcriptional Reprogramming Induced by Coronatine
Audience: Researchers, scientists, and drug development professionals. Core Focus: This document provides a detailed examination of the molecular mechanisms underlying the transcriptional reprogramming induced by coronat...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the molecular mechanisms underlying the transcriptional reprogramming induced by coronatine (COR), a phytotoxin produced by Pseudomonas syringae. It covers the core signaling cascade, downstream genetic targets, and the experimental methodologies used to elucidate these pathways.
Abstract
Coronatine (COR) is a potent virulence factor produced by several pathovars of Pseudomonas syringae.[1] Structurally and functionally, it mimics the active form of the plant hormone jasmonate, jasmonoyl-isoleucine (JA-Ile), allowing it to hijack the host's jasmonate signaling pathway.[1][2][3] This manipulation leads to a significant transcriptional reprogramming within the plant cell, primarily characterized by the suppression of salicylic acid (SA)-dependent defense responses, which are crucial for immunity against biotrophic pathogens.[2][4] COR achieves this by acting as a molecular glue, promoting the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) transcriptional repressors, targeting them for degradation.[5][6][7] The subsequent release of transcription factors, most notably MYC2, initiates a cascade of gene expression changes that ultimately benefit the invading pathogen.[8][9] This guide details the core signaling pathway, presents quantitative data on gene expression changes, and outlines the key experimental protocols used in this field of research.
The Core Coronatine Signaling Pathway
The central mechanism of coronatine action revolves around its ability to co-opt the plant's jasmonate perception machinery. In the absence of a signal, JAZ proteins bind to and repress transcription factors like MYC2.[9] JAZ proteins often recruit the co-repressor TOPLESS (TPL) via an adapter protein called Novel Interactor of JAZ (NINJA) to mediate this transcriptional repression.[1][10]
Coronatine as a Potent Agonist
Coronatine acts as a highly effective mimic of JA-Ile.[1] In vitro studies have shown that COR is approximately 1,000 times more active than JA-Ile in promoting the interaction between COI1 and JAZ proteins.[6][11] This high affinity allows the pathogen to robustly activate the signaling pathway at low concentrations.
The COI1-JAZ Co-Receptor and JAZ Degradation
The F-box protein COI1 is a key component of the SCFCOI1 E3 ubiquitin ligase complex.[2][7] Coronatine functions as a "molecular glue," stabilizing the formation of a ternary complex between COI1 and the Jas motif of a JAZ protein.[3][5][6] This binding event flags the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[5][12]
Liberation of MYC2 and Transcriptional Activation
The degradation of JAZ repressors liberates transcription factors, primarily the basic helix-loop-helix (bHLH) transcription factor MYC2.[8][9] Once free, MYC2 can activate the transcription of a wide array of early jasmonate-responsive genes, initiating the transcriptional reprogramming cascade.[13]
A diagram of the core coronatine signaling pathway.
Downstream Transcriptional Reprogramming
The activation of MYC2 and related transcription factors triggers a hierarchical transcriptional cascade that affects hundreds to thousands of genes.[8][14] A primary consequence of this reprogramming is the suppression of the plant's SA-mediated defense network.
Crosstalk with Salicylic Acid (SA) Signaling
Coronatine-induced signaling actively suppresses SA accumulation and signaling, which is a key defense pathway against biotrophic pathogens like P. syringae.[2] The activated MYC2 transcription factor directly induces the expression of three homologous NAC transcription factors: ANAC019, ANAC055, and ANAC072.[8] These NAC transcription factors, in turn, repress the expression of ISOCHORISMATE SYNTHASE 1 (ICS1), a key gene in SA biosynthesis, while activating SALICYLIC ACID METHYLTRANSFERASE 1 (BSMT1), which metabolizes SA into an inactive form.[8] This dual regulation effectively shuts down the SA defense pathway, promoting pathogen virulence.
Crosstalk between coronatine-activated and SA pathways.
Other Transcriptional Targets
Beyond suppressing SA signaling, COR treatment affects a broad range of genes. This includes the upregulation of genes involved in the synthesis of ethylene, stress-associated proteins like Vegetative Storage Protein (VSP), and secondary metabolites such as glucosinolates and phenylpropanoids.[14] Conversely, genes related to photosynthesis are often downregulated, consistent with the chlorotic symptoms caused by the toxin.[14][15]
Quantitative Analysis of Gene Expression
High-throughput transcriptomic analyses, such as RNA-seq and microarray, have been instrumental in quantifying the global changes in gene expression induced by coronatine. These studies reveal that a significant portion of the plant transcriptome is altered following COR treatment.
The elucidation of the coronatine signaling pathway has relied on a combination of genetic, molecular, and biochemical approaches. Below are detailed protocols for key experiments.
Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction
This method is used to test protein-protein interactions in vivo within a yeast model system. It was critical for demonstrating that COR/JA-Ile mediates the interaction between COI1 and JAZ proteins.[5][20]
Principle: The transcription factor GAL4 is split into a DNA-binding domain (BD) and an activation domain (AD). One protein of interest (e.g., COI1) is fused to the BD (bait), and the other (e.g., a JAZ protein) is fused to the AD (prey). Interaction between the bait and prey reconstitutes a functional GAL4, driving the expression of reporter genes (e.g., HIS3, ADE2) that allow yeast to grow on selective media.
Protocol:
Vector Construction: Clone the full-length cDNA of COI1 into a bait vector (e.g., pGBKT7) and the cDNA of a JAZ gene into a prey vector (e.g., pGADT7).
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold).
Selection and Interaction Assay:
Plate transformed yeast on Synthetic Dextrose (SD) medium lacking Leucine and Tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
To test for interaction, replica-plate the colonies onto high-stringency selective medium (SD/-Leu/-Trp/-His/-Ade).
Critically, prepare two sets of high-stringency plates: one with a vehicle control (e.g., DMSO) and one supplemented with coronatine (e.g., 1.5-60 µM).[5]
Analysis: Growth on the high-stringency medium only in the presence of coronatine indicates a COR-dependent interaction between COI1 and the JAZ protein.[5][20]
In Vitro Pull-Down Assay
This biochemical technique confirms a direct physical interaction between two proteins without the complexity of a cellular environment.
Principle: A "bait" protein is expressed as a fusion with an affinity tag (e.g., Maltose Binding Protein (MBP) or Glutathione S-transferase (GST)) and immobilized on affinity beads. A "prey" protein is then incubated with these beads. If the proteins interact, the prey will be "pulled down" with the bait and can be detected by Western blot.
Protocol:
Protein Expression: Express and purify the bait (e.g., MBP-JAZ1) and prey (e.g., a crude extract containing COI1 or purified COI1) proteins.[12]
Binding Reaction:
Immobilize the purified MBP-JAZ1 on amylose resin beads.
Incubate the beads with the prey protein extract in a binding buffer.
Prepare parallel reactions supplemented with either a vehicle control or coronatine.[6]
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the prey protein (e.g., anti-COI1). A band corresponding to the prey protein in the COR-treated sample, but not (or weakly) in the control, confirms a direct, COR-dependent interaction.
RNA-Sequencing (RNA-seq) Workflow
RNA-seq provides a comprehensive, unbiased profile of the transcriptome, making it ideal for studying global transcriptional reprogramming.[14][19]
A workflow for analyzing coronatine-induced gene expression.
Protocol:
Experimental Design: Grow plants (e.g., Arabidopsis thaliana, soybean) under controlled conditions.[14][21] Treat one group with a defined concentration of coronatine and a control group with a mock solution. Collect tissue samples at specific time points. Use at least three biological replicates per condition.[14][19]
RNA Extraction and Quality Control: Extract total RNA from the collected samples. Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
Library Preparation:
Isolate mRNA using oligo(dT) magnetic beads.
Fragment the mRNA and synthesize first- and second-strand cDNA.
Perform end-repair, A-tailing, and ligate sequencing adapters.
Amplify the library via PCR.
Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).[19]
Bioinformatic Analysis:
Quality Control: Assess raw read quality (e.g., using FastQC).
Quantification: Count the number of reads mapping to each gene and normalize to obtain expression values like FPKM (Fragments Per Kilobase of transcript per Million mapped reads) or TPM (Transcripts Per Million).[14]
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes with statistically significant changes in expression between COR-treated and control samples (criteria often include a log2 fold change > 1 and an adjusted p-value < 0.05).[21]
Functional Annotation: Perform Gene Ontology (GO) and pathway (e.g., KEGG) enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes and pathways.[14]
Validation: Validate the expression patterns of a subset of key differentially expressed genes using an independent method, typically quantitative real-time PCR (qRT-PCR).[14]
Conclusion and Implications for Drug Development
Coronatine-induced transcriptional reprogramming is a powerful example of how a pathogen-derived molecule can manipulate host signaling for its own benefit. By activating the jasmonate pathway with high efficiency, COR orchestrates a widespread suppression of effective plant defenses. A thorough understanding of this mechanism, from the initial receptor-ligand interaction to the downstream transcriptional network, is crucial for developing strategies to combat plant diseases.
For drug development professionals, the COI1-JAZ co-receptor system presents an attractive target. The development of small molecule antagonists that can block the coronatine binding pocket on COI1 could prevent the degradation of JAZ repressors, thereby maintaining the plant's SA-dependent defense posture even in the presence of the pathogen. Conversely, designing stable, potent agonists of this pathway could have applications in agriculture for modulating other JA-dependent traits, such as insect resistance or developmental processes. The detailed experimental protocols provided herein serve as a foundational guide for researchers aiming to screen for and validate such novel compounds.
Coronatine's Impact on Plant Growth and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae. It functions as a potent mo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae. It functions as a potent molecular mimic of the plant hormone jasmonate (JA), specifically the bioactive conjugate jasmonoyl-isoleucine (JA-Ile). By hijacking the plant's jasmonate signaling pathway, coronatine manipulates host physiology to promote bacterial virulence. This technical guide provides an in-depth analysis of the multifaceted effects of coronatine on plant growth and development, with a focus on its molecular mechanisms of action. It summarizes key quantitative data, details experimental protocols for studying its effects, and provides visual representations of the core signaling pathways and experimental workflows.
Molecular Mechanism of Action: A Jasmonate Impersonator
Coronatine is composed of two moieties: coronafacic acid (CFA) and coronamic acid (CMA), which are synthesized via separate biosynthetic pathways and linked by an amide bond[1]. The structure of coronatine closely resembles that of JA-Ile, enabling it to bind with high affinity to the F-box protein CORONATINE INSENSITIVE 1 (COI1), a key component of the SCFCOI1 E3 ubiquitin ligase complex[2][3][4][5]. This binding is highly specific and is approximately 1,000-fold more active than that of JA-Ile in promoting the interaction between COI1 and its target repressor proteins, the JASMONATE ZIM-DOMAIN (JAZ) proteins[3][4].
The coronatine-induced interaction between COI1 and JAZ proteins leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome[6][7]. The degradation of JAZ proteins de-represses transcription factors, such as MYC2, leading to the activation of a cascade of downstream jasmonate-responsive genes[8][9]. This manipulation of the JA signaling pathway is central to coronatine's virulence strategy.
Coronatine-Mediated Signaling Pathway
The core of coronatine's action lies in its ability to activate the jasmonate signaling pathway. The binding of coronatine to the COI1-JAZ co-receptor complex is the critical initiating step.
Figure 1: Coronatine signaling pathway in a plant cell.
Impact on Plant Growth and Development
Coronatine's manipulation of the jasmonate pathway has profound effects on various aspects of plant growth and development, often to the detriment of the plant and the advantage of the pathogen.
Suppression of Plant Defenses
A primary virulence function of coronatine is the suppression of the salicylic acid (SA)-mediated defense pathway, which is crucial for resistance against biotrophic pathogens like P. syringae[2][10][11][12]. The activation of the JA pathway by coronatine leads to an antagonistic effect on SA signaling, resulting in reduced SA accumulation and the downregulation of SA-responsive defense genes, such as PATHOGENESIS-RELATED 1 (PR-1)[8][13][14][15]. This suppression of SA-dependent defenses renders the plant more susceptible to infection.
Stomatal Opening
Plants close their stomata as a primary defense mechanism to prevent the entry of pathogens. Coronatine effectively counteracts this by promoting stomatal reopening[16][17][18]. It inhibits abscisic acid (ABA)-induced stomatal closure, a key process in the plant's immune response[4][8][19]. This allows P. syringae to gain entry into the leaf apoplast, where it can multiply and cause disease[11][16][20].
Root Growth Inhibition
High concentrations of jasmonates are known to inhibit primary root growth. As a potent JA mimic, coronatine also exerts this effect. This is often used as a bioassay to screen for coronatine-insensitive mutants.
Table 1: Quantitative Effects of Coronatine and Methyl Jasmonate on Arabidopsis Root Growth.
Other Developmental Effects
Coronatine can also induce other developmental responses characteristic of high jasmonate levels, including the accumulation of anthocyanins, induction of leaf chlorosis, and changes in gene expression related to secondary metabolism[5][19][22][23].
Quantitative Data on Coronatine's Effects
The following tables summarize quantitative data from various studies on the impact of coronatine.
Gene-specific primers (e.g., for PR-1, VSP2, and a reference gene like ACTIN2 or UBQ5)
Procedure:
Treat plant material with coronatine or a mock control for the desired duration.
Harvest the tissue and immediately freeze in liquid nitrogen.
Extract total RNA using a suitable kit, including a DNase I treatment step to remove genomic DNA contamination.
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
Synthesize first-strand cDNA from a standardized amount of RNA.
Set up qRT-PCR reactions containing cDNA template, gene-specific primers, and SYBR Green master mix.
Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction
This protocol is used to test the coronatine-dependent interaction between COI1 and JAZ proteins in vivo.
Materials:
Yeast strains (e.g., AH109 or Y2HGold)
Yeast transformation kit
Plasmids for expressing bait (e.g., COI1 fused to a DNA-binding domain like GAL4-BD) and prey (e.g., JAZ fused to an activation domain like GAL4-AD)
Selective growth media (SD/-Leu/-Trp for transformation control, SD/-Leu/-Trp/-His/-Ade for interaction selection)
Coronatine stock solution
Procedure:
Clone the coding sequences of COI1 and a JAZ gene into the appropriate bait and prey vectors.
Co-transform the bait and prey plasmids into the yeast host strain.
Plate the transformed yeast on SD/-Leu/-Trp medium to select for cells containing both plasmids.
Patch the resulting colonies onto selective media (SD/-Leu/-Trp/-His/-Ade) with and without coronatine (e.g., 30 µM).
Incubate the plates at 30°C for 3-5 days.
Growth on the highly selective medium in the presence of coronatine indicates a positive interaction.
In Vitro Pull-Down Assay
This assay confirms the direct physical interaction between COI1 and JAZ proteins in the presence of coronatine.
Materials:
Expression vectors for recombinant proteins (e.g., GST-JAZ and His-COI1)
E. coli expression strain (e.g., BL21)
Glutathione-Sepharose or Ni-NTA agarose beads
Plant protein extraction buffer
Wash buffer and elution buffer
Coronatine stock solution
SDS-PAGE and Western blotting reagents and antibodies
Procedure:
Express and purify the recombinant bait (e.g., GST-JAZ) and prey (e.g., His-COI1) proteins from E. coli.
Immobilize the bait protein on the appropriate affinity beads (e.g., Glutathione-Sepharose for GST-tagged proteins).
Incubate the immobilized bait protein with the prey protein in a binding buffer, with or without coronatine.
Wash the beads several times with wash buffer to remove non-specific binding proteins.
Elute the bound proteins from the beads.
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific to the tags of the prey protein (e.g., anti-His). The presence of the prey protein in the eluate from the coronatine-treated sample indicates a direct interaction.
Conclusion
Coronatine is a powerful molecular tool used by Pseudomonas syringae to manipulate its plant host. By mimicking the plant's own jasmonate hormone, it effectively dismantles key defense pathways and facilitates pathogenic infection. Understanding the intricate details of coronatine's mode of action, from its interaction with the COI1-JAZ co-receptor to its downstream effects on gene expression and physiology, is crucial for developing strategies to combat diseases caused by coronatine-producing pathogens. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate this fascinating host-pathogen interaction and to explore potential avenues for crop protection and disease resistance.
Application Notes and Protocols for Stomatal Aperture Bioassay Using Coronatine
For Researchers, Scientists, and Drug Development Professionals Introduction Coronatine (COR) is a phytotoxin produced by several pathogenic strains of Pseudomonas syringae. It acts as a molecular mimic of the active for...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronatine (COR) is a phytotoxin produced by several pathogenic strains of Pseudomonas syringae. It acts as a molecular mimic of the active form of the plant hormone jasmonic acid, jasmonoyl-L-isoleucine (JA-Ile).[1] In plant biology, coronatine is a valuable tool for studying stomatal movement and plant-pathogen interactions. It has been shown to inhibit stomatal closure induced by various stimuli such as abscisic acid (ABA) and microbe-associated molecular patterns (MAMPs), and can also promote the opening of closed stomata.[1][2][3] This protocol provides a detailed methodology for conducting stomatal aperture bioassays using coronatine to investigate its effects on stomatal dynamics.
Principle
The bioassay is based on the microscopic measurement of stomatal apertures in epidermal peels of a model plant, typically Arabidopsis thaliana. Epidermal peels are floated on a buffer solution, and stomatal movements are induced or inhibited by the addition of specific chemical compounds. Coronatine is applied to investigate its ability to counteract closure-inducing signals or to promote opening. The changes in stomatal aperture width are then quantified using microscopy and image analysis software.
Data Presentation
Table 1: Reagents and Materials
Reagent/Material
Specifications
Supplier (Example)
Arabidopsis thaliana plants
4-week-old, Col-0 ecotype
Home-grown or seed stock
Coronatine (COR)
Purity ≥95%
Sigma-Aldrich
Abscisic Acid (ABA)
Mixed isomers, ≥98%
Sigma-Aldrich
Flg22
Synthetic peptide
GL Biochem
MES hydrate
≥99%
Sigma-Aldrich
Potassium Chloride (KCl)
≥99%
Sigma-Aldrich
Potassium Hydroxide (KOH)
≥85%
Sigma-Aldrich
Ethanol
Anhydrous, ≥99.5%
Sigma-Aldrich
Methanol
Anhydrous, ≥99.8%
Sigma-Aldrich
Microscope slides and coverslips
Standard
VWR
Petri dishes
Sterile, various sizes
Fisher Scientific
Forceps
Fine-tipped
VWR
Light microscope with camera
40x objective
Olympus, Zeiss, or equivalent
Image analysis software
ImageJ or similar
NIH
Table 2: Stock and Working Solution Preparation
Solution
Composition
Preparation Instructions
Storage
10x MES/KOH Buffer (pH 6.15)
100 mM MES, 100 mM KCl
Dissolve MES and KCl in distilled water. Adjust pH to 6.15 with 1 M KOH. Bring to final volume.
4°C
1x Incubation Buffer (10:10 Buffer)
10 mM MES-KOH, 10 mM KCl
Dilute 10x MES/KOH Buffer 1:10 with distilled water.
Room Temperature
Coronatine Stock Solution (1.56 mM)
1.56 mM Coronatine in Methanol
Dissolve appropriate amount of coronatine in methanol.
-20°C
ABA Stock Solution (20 mM)
20 mM ABA in Ethanol
Dissolve appropriate amount of ABA in ethanol.
-20°C
Flg22 Stock Solution (5 mM)
5 mM Flg22 in distilled water
Dissolve appropriate amount of flg22 in distilled water.
-20°C
Table 3: Typical Experimental Conditions for Stomatal Closure Inhibition Assay
Treatment Group
Coronatine (COR) Concentration
Closure-Inducing Agent
Incubation Time (Post-Agent)
Control (Open Stomata)
-
-
1.5 h
ABA-induced Closure
-
20 µM ABA
1.5 h
COR + ABA
1.56 µM
20 µM ABA
1.5 h
Flg22-induced Closure
-
5 µM Flg22
1.5 h
COR + Flg22
1.56 µM
5 µM Flg22
1.5 h
Note: Coronatine is typically added 10 minutes prior to the addition of the closure-inducing agent.[1][4]
Experimental Protocols
Protocol 1: Inhibition of Stimulus-Induced Stomatal Closure
This protocol details the steps to investigate the inhibitory effect of coronatine on stomatal closure induced by ABA or flg22.
1. Plant Material Preparation:
Use fully expanded leaves from 4-week-old Arabidopsis thaliana plants grown under a 12-hour light/12-hour dark cycle.[1][4]
Prepare epidermal peels from the abaxial (lower) side of the leaves using fine-tipped forceps.
2. Pre-incubation for Stomatal Opening:
Float the epidermal peels in a Petri dish containing 10 mL of 1x Incubation Buffer (10 mM MES-KOH, pH 6.15, 10 mM KCl).[1][4]
Incubate under light (approximately 90 µE m⁻² s⁻¹) for 2.5 hours to ensure stomata are fully open.[1][4]
3. Treatment Application:
For coronatine pre-treatment, add coronatine stock solution to the incubation buffer to a final concentration of 1.56 µM and incubate for 10 minutes.[1][4]
Subsequently, add the closure-inducing agent (e.g., ABA to a final concentration of 20 µM or flg22 to 5 µM).[1][4]
For control groups, add the corresponding solvent (methanol for coronatine, ethanol for ABA). Ensure the final solvent concentration is below 1%.[1][4]
4. Incubation:
Incubate the epidermal peels for a further 1.5 hours under the same light conditions.[1][4]
5. Microscopy and Data Acquisition:
Mount an epidermal peel on a microscope slide with a drop of the incubation buffer and cover with a coverslip.
Immediately observe the stomata under a light microscope at 40x magnification.
Capture images of at least 20-30 stomata per peel.
6. Data Analysis:
Measure the width of the stomatal aperture using image analysis software like ImageJ.[5]
For each treatment, calculate the average stomatal aperture and standard error from at least three independent biological replicates.
Protocol 2: Promotion of Stomatal Opening in the Dark
This protocol is designed to assess the ability of coronatine to induce the opening of stomata that have been closed in the dark.
1. Plant Material Preparation:
Prepare epidermal peels as described in Protocol 1.
2. Pre-incubation for Stomatal Closure:
Float the epidermal peels in a Petri dish containing 10 mL of a buffer with 10 mM MES-KOH, pH 6.15 (10:0 buffer).[1][4]
Incubate in complete darkness for 2 hours to induce stomatal closure.[1][4]
3. Treatment Application:
Transfer the epidermal peels to a new Petri dish containing 1x Incubation Buffer (10:10 buffer).
Add coronatine to a final concentration of 1.56 µM. For the control, add an equivalent amount of methanol.
4. Incubation:
Incubate the peels in the light for an additional 2 hours.[1][4]
5. Microscopy and Data Analysis:
Proceed with microscopy and data analysis as described in Protocol 1, steps 5 and 6.
Visualizations
Caption: Experimental workflow for the coronatine-mediated inhibition of stomatal closure.
Caption: Simplified signaling pathway of coronatine's inhibitory action on stomatal closure.
Mechanism of Action
Coronatine inhibits stomatal closure by interfering with key signaling pathways within the guard cells. Specifically, it has been shown to inhibit the production of reactive oxygen species (ROS) by NADPH oxidases, which are essential second messengers in ABA and MAMP-induced stomatal closure.[1][6] By blocking ROS production, coronatine effectively uncouples the perception of closure signals from the downstream response of stomatal closure. The inhibitory effect of coronatine is dependent on the jasmonic acid receptor COI1.[1] Furthermore, coronatine can promote stomatal opening by influencing ion channel activity in the guard cell plasma membrane.[3]
Troubleshooting
Problem
Possible Cause
Solution
Stomata do not open during pre-incubation
Poor plant health or suboptimal light/buffer conditions.
Use healthy, well-watered plants. Ensure adequate light intensity and freshly prepared buffer.
High variability in stomatal aperture measurements
Inconsistent peel quality or measurement technique.
Use peels from leaves of a similar developmental stage. Standardize the image capture and measurement process. Increase the sample size.
No effect of coronatine observed
Inactive coronatine or incorrect concentration.
Use a fresh stock of coronatine and verify the final concentration. Ensure proper dissolution in the solvent.
Stomatal closure is not induced by ABA/flg22
Plant insensitivity or inactive reagents.
Use wild-type plants known to be responsive. Test the activity of ABA/flg22 stocks.
Application Notes and Protocols for Gene Expression Analysis of Coronatine-Treated Plant Tissue
For Researchers, Scientists, and Drug Development Professionals Introduction Coronatine (COR) is a phytotoxin produced by several pathovars of Pseudomonas syringae. It functions as a potent molecular mimic of the active...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronatine (COR) is a phytotoxin produced by several pathovars of Pseudomonas syringae. It functions as a potent molecular mimic of the active form of the plant hormone jasmonic acid (JA), specifically the isoleucine conjugate (JA-Ile). This mimicry allows coronatine to hijack the plant's JA signaling pathway, leading to a suppression of salicylic acid (SA)-mediated defenses, which are crucial for resistance against biotrophic and semi-biotrophic pathogens. Understanding the global transcriptomic changes induced by coronatine is essential for elucidating its role in plant-pathogen interactions and for the development of novel strategies to enhance plant immunity.
These application notes provide a comprehensive overview and detailed protocols for the gene expression analysis of plant tissue treated with coronatine. The included methodologies cover plant treatment, RNA extraction, next-generation sequencing (NGS) library preparation, and bioinformatic analysis of the resulting data.
Data Presentation: Summary of Quantitative Data
The following tables summarize the number of differentially expressed genes (DEGs) observed in different plant species upon treatment with coronatine, as reported in recent studies.
Table 1: Differentially Expressed Genes in Soybean (Glycine max) Leaves Treated with Coronatine.
Treatment
Up-regulated Genes
Down-regulated Genes
Total DEGs
Coronatine
2,170
2,375
4,545
Data from: Zhang, X., et al. (2021). Transcriptome Analysis Identified Gene Regulation Networks in Soybean Leaves Perturbed by the Coronatine Toxin. Frontiers in Sustainable Food Systems.
Table 2: Differentially Expressed Genes in Maize (Zea mays) Seedlings Treated with 0.05 µM Coronatine.
Treatment
Up-regulated Genes
Down-regulated Genes
Total DEGs
0.05 µM Coronatine
170
734
904
Data from: Lou, Y., et al. (2023). Coronatine-Based Gene Expression Changes Impart Partial Resistance to Fall Armyworm (Spodoptera frugiperda) in Seedling Maize. Genes.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by coronatine and a typical experimental workflow for gene expression analysis.
Methods for Applying Coronatine to Plants In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae. It is a structural and...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae. It is a structural and functional mimic of the active form of the plant hormone jasmonic acid, jasmonoyl-L-isoleucine (JA-Ile).[1][2][3] This mimicry allows coronatine to manipulate plant signaling pathways, primarily by activating the jasmonate (JA) signaling cascade through the F-box protein COI1, which is the receptor for JA-Ile.[2][3][4][5] As a potent plant growth regulator, coronatine has been shown to influence a wide range of physiological processes, including stomatal opening, defense responses against pathogens and insects, and tolerance to abiotic stresses such as drought and salinity.[6][7][8] Its diverse effects make it a valuable tool for research and a potential candidate for agricultural applications.
These application notes provide detailed protocols for the in vivo application of coronatine to plants, summarize quantitative data from key experiments, and illustrate the underlying signaling pathways and experimental workflows.
Application Methods and Protocols
Several methods can be employed to apply coronatine to plants in vivo, with the choice of method depending on the research question, plant species, and desired outcome.
Foliar Spray Application
This is a common and straightforward method for applying coronatine to the aerial parts of plants. It is particularly useful for studying effects on leaf physiology, such as stomatal aperture and defense against foliar pathogens.
Protocol:
Preparation of Coronatine Solution: Dissolve coronatine in a suitable solvent, such as acetone or ethanol, to create a stock solution. Further dilute the stock solution with sterile distilled water to the desired final concentration. A surfactant, such as Silwet L-77 (0.02-0.05%), can be added to ensure even spreading on the leaf surface.[9]
Plant Preparation: Grow plants to the desired developmental stage under controlled environmental conditions.
Application: Use a fine-mist sprayer to apply the coronatine solution evenly to the adaxial and abaxial surfaces of the leaves until runoff. For control plants, apply a mock solution containing the same concentration of solvent and surfactant without coronatine.
Post-Application: Place the treated plants back into the growth chamber and monitor for the desired physiological or molecular responses at specific time points.
Experimental Workflow for Foliar Spray Application
Caption: Workflow for foliar spray application of coronatine.
Pressure Infiltration
This method ensures that a precise amount of coronatine solution is delivered directly into the apoplast, the space between plant cells. It is particularly useful for studying localized defense responses and the interaction between coronatine and pathogens within the leaf tissue.[1]
Protocol:
Preparation of Coronatine Solution: Prepare the coronatine solution as described for foliar spray, typically without a surfactant.
Plant Preparation: Select healthy, fully expanded leaves on well-watered plants.
Application: Use a needleless syringe to gently press the coronatine solution against the abaxial (underside) of the leaf. Apply steady pressure until a small water-soaked area appears on the adaxial (upper) side of the leaf. Infiltrate several areas on the same leaf or different leaves as required.
Post-Application: Mark the infiltrated areas and return the plants to the growth chamber for observation.
Application Notes and Protocols for Infiltration Assays with Coronatine-Producing and Deficient Bacteria
For Researchers, Scientists, and Drug Development Professionals Introduction Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of Pseudomonas syringae. It acts as a structural and functiona...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of Pseudomonas syringae. It acts as a structural and functional mimic of the plant hormone jasmonic acid-isoleucine (JA-Ile), a key signaling molecule in plant defense and development.[1][2][3][4] By hijacking the host's JA signaling pathway, coronatine-producing bacteria can suppress plant defense responses, facilitate pathogen entry through stomata, and promote their growth within the plant apoplast, ultimately leading to enhanced disease symptoms.[1][5][6] Infiltration assays using coronatine-producing (COR+) and coronatine-deficient (COR-) bacterial strains are fundamental tools for studying plant-pathogen interactions, dissecting plant immune signaling, and screening for compounds that may modulate these processes.
These application notes provide detailed protocols for conducting infiltration assays to compare the virulence of COR+ and COR- bacteria, along with methods to assess stomatal responses and quantify bacterial growth.
Core Concepts
Coronatine contributes to bacterial virulence through several key mechanisms:
Stomatal Opening: Plants can close their stomata as a defense mechanism to prevent bacterial entry.[4] Coronatine effectively counteracts this by promoting stomatal opening, thereby creating entry points for the bacteria.[3][6][7][8]
Suppression of Salicylic Acid (SA)-Mediated Defenses: Salicylic acid is a critical plant hormone for defense against biotrophic and hemibiotrophic pathogens. Coronatine activates the JA signaling pathway, which is often antagonistic to the SA pathway.[1][2][9] This suppression of SA accumulation and signaling weakens the plant's immune response.[1][10]
Modulation of Other Defense Responses: Coronatine can also suppress other defense mechanisms, such as the deposition of callose, a polysaccharide that reinforces the cell wall at sites of infection.[2][5]
Key Experiments and Protocols
Bacterial Infiltration Assay for Disease Symptom and Bacterial Growth Analysis
This protocol describes the direct infiltration of bacterial suspensions into the leaf apoplast, bypassing stomatal defense to study the post-invasive effects of coronatine.
King's B (KB) medium or similar appropriate growth medium.
Spectrophotometer.
Sterile 10 mM MgCl₂.
1 mL needleless syringes.
4 to 5-week-old Arabidopsis thaliana plants (or other susceptible host plants).
Cork borer (e.g., 0.5 cm diameter).
Microcentrifuge tubes.
Sterile mortar and pestle or mechanical homogenizer.
Plating supplies (Petri dishes, agar medium).
Protocol:
Bacterial Culture Preparation:
Streak the COR+ and COR- bacterial strains from glycerol stocks onto KB agar plates with appropriate antibiotics and incubate at 28°C for 24-48 hours.
Inoculate a single colony of each strain into 5 mL of liquid KB medium and grow overnight at 28°C with shaking.
The next day, dilute the overnight culture into fresh KB medium and grow to an optical density at 600 nm (OD₆₀₀) of 0.8 (mid-log phase).
Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
Wash the pellet twice with sterile 10 mM MgCl₂.
Resuspend the bacterial pellet in sterile 10 mM MgCl₂ and adjust the OD₆₀₀ to 0.0002, which corresponds to an approximate concentration of 1 x 10⁵ colony-forming units (CFU)/mL.[11]
Plant Infiltration:
Select healthy, fully expanded leaves of 4 to 5-week-old plants.
Use a 1 mL needleless syringe to gently press the bacterial suspension against the abaxial (underside) of the leaf.[12]
Infiltrate a small area of the leaf until it appears water-soaked. Infiltrate at least three leaves per plant and use a minimum of three plants per treatment group.[12]
As a control, infiltrate leaves with sterile 10 mM MgCl₂.
Incubation and Symptom Observation:
Place the inoculated plants in a growth chamber with high humidity (e.g., by covering with a dome) for the first 24 hours to facilitate infection.[12]
Maintain plants under a 12-hour light/12-hour dark cycle.
Observe and photograph disease symptoms (e.g., chlorosis, necrosis) at 3-4 days post-infiltration (dpi).
Quantification of Bacterial Growth:
At 0 and 3 dpi, collect leaf discs from the infiltrated areas using a cork borer.[11]
For each sample, collect two leaf discs and place them in a 2 mL microcentrifuge tube containing 200 µL of sterile 10 mM MgCl₂.
Homogenize the tissue using a sterile pestle or a mechanical homogenizer.
Create a serial dilution series of the homogenate in 10 mM MgCl₂.
Plate 100 µL of each dilution onto KB agar plates.
Incubate the plates at 28°C for 2 days and count the number of colonies.
Calculate the bacterial population as CFU per cm² of leaf area.[12]
Stomatal Aperture Assay
This assay measures the effect of bacteria or purified coronatine on stomatal opening.
Materials:
Bacterial suspensions (prepared as in Protocol 1, adjusted to OD₆₀₀ = 0.2).
Microscope with a camera and image analysis software.
Forceps and microscope slides.
Protocol:
Epidermal Peel Preparation:
Gently peel the abaxial epidermis from a healthy leaf of a 4 to 5-week-old plant.
Immediately float the epidermal peel in MES buffer.
Treatment Application:
To observe the opening of closed stomata, pre-incubate the epidermal peels in the dark for 2-3 hours to induce stomatal closure.[13]
Transfer the peels to solutions containing:
MES buffer (control)
COR+ bacterial suspension
COR- bacterial suspension
Purified coronatine
Incubate under light (to promote opening) or dark conditions for a specified time (e.g., 2-4 hours).[6][7]
Microscopy and Measurement:
Mount the epidermal peels on a microscope slide in the respective treatment solution.
Observe the stomata under a microscope (e.g., 40x objective).
Capture images of multiple fields of view for each treatment.
Use image analysis software to measure the width of the stomatal aperture for at least 50-60 stomata per treatment.[6][8]
Data Presentation
Table 1: Bacterial Growth in Arabidopsis thaliana Leaves at 3 Days Post-Infiltration
Bacterial Strain
Inoculum (CFU/cm²)
Bacterial Titer at 3 dpi (log CFU/cm²)
Fold Increase
P. syringae pv. tomato DC3000 (COR+)
5.0 x 10³
7.5 ± 0.2
~316
P. syringae pv. tomato DC3000 cor⁻ (COR-)
5.0 x 10³
6.0 ± 0.3
~10
Mock (10 mM MgCl₂)
N/A
< 3.0
N/A
Data are representative and may vary based on experimental conditions.
Table 2: Effect of Coronatine on Stomatal Aperture in Arabidopsis thaliana
Treatment
Incubation Time (h)
Average Stomatal Aperture (µm) ± SE
Water Control
4
0.8 ± 0.1
Pst DC3000 (COR+)
4
2.5 ± 0.2
Pst DC3118 (COR-)
4
0.9 ± 0.1
Pst DC3118 (COR-) + 1.5 µM COR
4
2.4 ± 0.2
Data adapted from studies on dip-inoculated plants, which also reflects the ability of coronatine to open stomata.[6][8]
Visualizations
Fig. 1: Experimental workflow for bacterial infiltration assays.
Fig. 2: Coronatine signaling pathway in plants.
Conclusion
The protocols and data presented here provide a framework for investigating the role of coronatine in bacterial pathogenesis. By comparing the effects of coronatine-producing and deficient strains, researchers can elucidate the mechanisms of plant immunity and bacterial virulence. These assays are also valuable for high-throughput screening of chemical compounds or genetic modifications that could enhance plant resistance to pathogenic bacteria, with significant implications for crop protection and drug development.
Application Notes and Protocols for the Use of qRT-PCR to Validate Coronatine-Responsive Genes
For Researchers, Scientists, and Drug Development Professionals Introduction Coronatine (COR) is a phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae. It acts as a structural and functional mi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronatine (COR) is a phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae. It acts as a structural and functional mimic of the plant hormone jasmonate-isoleucine (JA-Ile), a key signaling molecule in plant defense and development. By mimicking JA-Ile, coronatine can manipulate the plant's hormonal signaling pathways to promote bacterial virulence. A crucial technique for studying the molecular interaction between coronatine and the host plant is the validation of coronatine-responsive genes using quantitative reverse transcription PCR (qRT-PCR). This application note provides detailed protocols and data for utilizing qRT-PCR to identify and validate these genes, offering insights into potential targets for developing disease-resistant crops and novel therapeutic agents.
Coronatine exerts its effects by binding to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding promotes the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which in turn activate the expression of downstream coronatine-responsive genes, including members of the NAC transcription factor family like ANAC019, ANAC055, and ANAC072.[1] This signaling cascade ultimately leads to the suppression of the salicylic acid (SA)-mediated defense pathway, which is crucial for resistance against biotrophic pathogens like P. syringae.
Data Presentation
The following table summarizes the quantitative data from qRT-PCR validation of coronatine-responsive genes in Arabidopsis thaliana and Soybean (Glycine max).
Note: Fold change for Arabidopsis genes is estimated from graphical data. p-values were stated as significant (<0.05) in the source. Fold change for Soybean genes was graphically represented as up- or down-regulated without specific numerical values.
Experimental Protocols
Plant Material and Coronatine Treatment
A detailed protocol for treating Arabidopsis thaliana seedlings with coronatine for gene expression analysis is provided below. A similar protocol can be adapted for other plant species like soybean.
Materials:
Arabidopsis thaliana seeds (e.g., ecotype Col-0)
Murashige and Skoog (MS) medium including vitamins
Phytagel or Agar
Petri plates (90 mm)
Coronatine (Sigma-Aldrich)
Dimethyl sulfoxide (DMSO)
Sterile water
Growth chamber with controlled light and temperature conditions
Liquid nitrogen
RNase-free tubes and labware
Procedure:
Seed Sterilization and Germination:
Surface sterilize Arabidopsis thaliana seeds by washing with 70% (v/v) ethanol for 1 minute, followed by a 10-minute incubation in 50% (v/v) bleach containing 0.05% (v/v) Tween-20.
Rinse the seeds 5 times with sterile distilled water.
Resuspend the seeds in sterile 0.1% (w/v) agarose and stratify at 4°C for 2-3 days in the dark to synchronize germination.
Plate the seeds on MS medium solidified with 0.8% (w/v) Phytagel.
Grow the seedlings vertically in a growth chamber at 22°C under a 16-hour light/8-hour dark photoperiod.
Coronatine Treatment:
Prepare a stock solution of coronatine in DMSO. For a final treatment concentration of 1 µM, a 1 mM stock solution is convenient.
After 7-10 days of growth, transfer the seedlings to liquid MS medium.
Add coronatine to the liquid medium to a final concentration of 1 µM. For the mock control, add an equivalent volume of DMSO to the medium.
Incubate the seedlings for the desired time points (e.g., 1, 3, 6, 12, 24 hours).
Sample Collection and Storage:
At each time point, harvest the seedlings, gently blot them dry with sterile filter paper, and immediately freeze them in liquid nitrogen.
Store the frozen samples at -80°C until RNA extraction.
qRT-PCR Protocol
This protocol outlines the steps for quantitative reverse transcription PCR to validate the expression of coronatine-responsive genes.
1. RNA Extraction and Quality Control:
Extract total RNA from the frozen plant tissue using a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2 indicate high-purity RNA.
Evaluate RNA integrity by running an aliquot on a 1% agarose gel to visualize the 28S and 18S ribosomal RNA bands or by using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
2. cDNA Synthesis:
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen) with oligo(dT) primers or a mix of oligo(dT) and random hexamer primers.
Include a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination in the subsequent PCR step.
3. Primer Design and Validation:
Design gene-specific primers for the target and reference genes using primer design software (e.g., Primer3Plus, NCBI Primer-BLAST).
Primers should be 18-24 nucleotides in length, with a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C. The amplicon size should ideally be between 70 and 200 bp.
Validate the specificity of each primer pair by performing a standard PCR followed by agarose gel electrophoresis to ensure a single product of the expected size is amplified. Further confirm specificity by melt curve analysis after the qRT-PCR run, which should show a single peak.
Determine the amplification efficiency of each primer pair by generating a standard curve from a serial dilution of cDNA. The efficiency should be between 90% and 110%.
4. qRT-PCR Reaction:
Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).
A typical 20 µL reaction includes:
10 µL of 2x SYBR Green Master Mix
1 µL of forward primer (10 µM)
1 µL of reverse primer (10 µM)
2 µL of diluted cDNA (corresponding to 10-100 ng of starting RNA)
6 µL of nuclease-free water
Perform the qRT-PCR in a real-time PCR cycler with the following typical cycling conditions:
Initial denaturation: 95°C for 2 minutes
40 cycles of:
Denaturation: 95°C for 15 seconds
Annealing/Extension: 60°C for 1 minute
Melt curve analysis
5. Data Analysis:
Determine the cycle threshold (Ct) value for each reaction.
Normalize the Ct values of the target genes to the Ct values of a stably expressed reference gene (e.g., ACTIN2 for Arabidopsis, Polyubiquitin for soybean) to obtain the ΔCt value (ΔCt = Cttarget - Ctreference).
Calculate the ΔΔCt value by subtracting the ΔCt of the control sample from the ΔCt of the treated sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Perform statistical analysis (e.g., Student's t-test) to determine the significance of the observed expression changes.
Mandatory Visualization
Caption: Experimental workflow for qRT-PCR validation of coronatine-responsive genes.
Caption: Coronatine signaling pathway leading to gene activation.
Application Notes and Protocols for RNA-Seq Analysis of Plant Responses to Coronatine
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for conducting RNA-Seq analysis to investigate the transcriptomic responses of plants to coronatine, a phytotoxin th...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting RNA-Seq analysis to investigate the transcriptomic responses of plants to coronatine, a phytotoxin that mimics the plant hormone jasmonic acid-isoleucine. These protocols and notes are designed to assist in understanding the molecular mechanisms of coronatine action, identifying potential gene targets for crop improvement, and providing a framework for related drug discovery and development efforts.
Introduction
Coronatine (COR) is a virulence factor produced by several pathovars of Pseudomonas syringae. It is a structural and functional mimic of the active form of the plant hormone jasmonic acid (JA), (3R,7S)-jasmonoyl-L-isoleucine (JA-Ile).[1][2] By activating the JA signaling pathway, coronatine manipulates plant physiology to favor pathogen infection, notably by promoting the reopening of stomata and inhibiting salicylic acid (SA)-mediated defenses.[3][4] High-throughput RNA sequencing (RNA-Seq) is a powerful tool for elucidating the global transcriptomic changes induced by coronatine, providing insights into the complex gene regulatory networks that govern plant responses.[3][5]
Data Presentation: Summary of Quantitative RNA-Seq Data
The following tables summarize quantitative data from various studies on the differential gene expression in plants treated with coronatine. These studies highlight the significant impact of coronatine on the plant transcriptome across different species.
Table 1: Differentially Expressed Genes (DEGs) in Response to Coronatine Treatment
This section provides a generalized yet detailed methodology for RNA-Seq analysis of plant responses to coronatine, synthesized from various research articles.
Protocol 1: Plant Growth, Coronatine Treatment, and Sample Collection
Plant Growth:
Grow plants (e.g., Soybean, Maize, Tomato, or Arabidopsis) in a controlled environment (growth chamber or greenhouse) with defined photoperiod, temperature, and humidity to ensure reproducibility.
For seedlings, germinate seeds on appropriate sterile media (e.g., Murashige and Skoog) or in soil.[11]
Coronatine Treatment:
Prepare a stock solution of coronatine in a suitable solvent (e.g., DMSO).
Dilute the stock solution to the desired final concentration (e.g., 0.05 µM to 5 µM) in a solution containing a surfactant like Silwet L-77 (e.g., 0.004%) to ensure even application.[6][7][9]
Apply the coronatine solution to the leaves of the plants by spraying until runoff.
For the mock/control group, treat plants with the same solution lacking coronatine.
Sample Collection:
Harvest leaf tissue from both coronatine-treated and mock-treated plants at specified time points post-treatment (e.g., 12 hours, 24 hours).[1]
Immediately freeze the collected samples in liquid nitrogen to halt biological activity and prevent RNA degradation.[6]
Store the samples at -80°C until RNA extraction.
Perform at least three biological replicates for each treatment group to ensure statistical power.[1][9]
Protocol 2: RNA Extraction, Library Preparation, and Sequencing
Total RNA Extraction:
Extract total RNA from the frozen leaf tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.[1][3]
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[2]
RNA Quality Control:
Assess the integrity and quantity of the extracted RNA.
Check RNA integrity using an Agilent Bioanalyzer or by agarose gel electrophoresis.[3]
Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
mRNA Library Construction:
Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.[6]
Fragment the enriched mRNA into smaller pieces.
Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
Synthesize the second-strand cDNA.
Perform end-repair, A-tailing, and ligation of sequencing adapters.
Amplify the library by PCR to generate a sufficient quantity for sequencing.[6]
Sequencing:
Sequence the prepared libraries on a next-generation sequencing platform, such as the Illumina NovaSeq 6000, to generate raw sequencing reads.[1][8]
Protocol 3: Bioinformatics Analysis of RNA-Seq Data
Quality Control of Raw Reads:
Use tools like FastQC to assess the quality of the raw sequencing reads.
Trim adapter sequences and low-quality bases from the reads using software such as Trimmomatic or Cutadapt.[5]
Read Alignment:
Align the trimmed reads to a reference genome of the plant species using a splice-aware aligner like HISAT2 or STAR.[12][13]
Quantification of Gene Expression:
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
Normalize the raw counts to account for differences in library size and gene length. Common normalization methods include Transcripts Per Kilobase Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[1][6]
Differential Gene Expression Analysis:
Identify differentially expressed genes (DEGs) between coronatine-treated and mock-treated samples using statistical packages such as DESeq2 or edgeR.[5]
Set significance thresholds, typically a log2 fold change > 1 or < -1 and an adjusted p-value (FDR) < 0.05.[7][9]
Functional Annotation and Enrichment Analysis:
Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs using tools like DAVID, Metascape, or agriGO to identify over-represented biological processes, molecular functions, and cellular components.[3][6][14]
Validation of RNA-Seq Results:
Validate the expression patterns of a subset of key DEGs using quantitative real-time PCR (qRT-PCR).[3]
Mandatory Visualizations
Diagram 1: Experimental Workflow for RNA-Seq Analysis
Caption: A generalized workflow for RNA-Seq analysis of plant responses to coronatine.
Diagram 2: Coronatine Signaling Pathway in Plants
Caption: Coronatine hijacks JA signaling to inhibit SA-mediated plant defenses.
Metabolomic Profiling of Coronatine-Treated Plants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Coronatine (COR) is a phytotoxin produced by several pathovars of Pseudomonas syringae. It is a structural and functional mimic of the plant ho...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronatine (COR) is a phytotoxin produced by several pathovars of Pseudomonas syringae. It is a structural and functional mimic of the plant hormone jasmonoyl-L-isoleucine (JA-Ile), the bioactive form of jasmonic acid.[1] Due to this mimicry, coronatine can potently activate the jasmonate signaling pathway, which is involved in a wide range of plant defense responses and developmental processes. This activation often leads to significant reprogramming of the plant's metabolome, including the enhanced production of various secondary metabolites with potential pharmaceutical and nutraceutical applications. These secondary metabolites can include phenolics, phytosterols, and alkaloids. This document provides detailed application notes and protocols for the metabolomic profiling of plants treated with coronatine, aimed at researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Metabolomic Changes Induced by Coronatine
The following tables summarize the quantitative changes in metabolites observed in Lemna paucicostata following treatment with coronatine, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Table 1: Relative Content of Metabolites in Lemna paucicostata after Coronatine Treatment. Data is presented as the relative fold change compared to the control group.
Metabolite Class
Metabolite
Fold Change vs. Control
Phenolics
Caffeic acid
Increased
p-Coumaric acid
Increased
Isoferulic acid
Increased
Sinapic acid
Increased
Phytosterols
Campesterol
Increased
β-Sitosterol
Increased
Amino Acids
Asparagine
Decreased
Aspartic acid
Decreased
Glutamic acid
Decreased
Glutamine
Decreased
Sugars
Fructose
Decreased
Glucose
Decreased
Organic Acids
Erythronic acid
Increased
Succinic acid
Increased
Alcohols
Glycerol
Increased
Vitamins
Ascorbic acid
Decreased
Source: Adapted from data presented in Kim et al., 2017.[2][3][4]
Table 2: Productivity of Selected Phenolic Compounds and Phytosterols in Lemna paucicostata Culture with Coronatine Treatment.
Compound
Treatment
Productivity (mg/L)
Daily Productivity (mg/L/day)
Caffeic acid
Control
0.12 ± 0.01
0.004 ± 0.000
Coronatine
0.28 ± 0.02
0.009 ± 0.001
p-Coumaric acid
Control
0.25 ± 0.02
0.008 ± 0.001
Coronatine
0.55 ± 0.04
0.017 ± 0.001
Isoferulic acid
Control
0.08 ± 0.01
0.003 ± 0.000
Coronatine
0.18 ± 0.01
0.006 ± 0.000
Sinapic acid
Control
0.15 ± 0.01
0.005 ± 0.000
Coronatine
0.35 ± 0.02
0.011 ± 0.001
Campesterol
Control
1.25 ± 0.10
0.039 ± 0.003
Coronatine
2.85 ± 0.20
0.089 ± 0.006
β-Sitosterol
Control
2.55 ± 0.20
0.080 ± 0.006
Coronatine
5.50 ± 0.40
0.172 ± 0.013
Values are presented as mean ± standard deviation. Data extracted from Kim et al., 2017.[5]
Experimental Protocols
Protocol 1: Plant Growth and Coronatine Treatment
This protocol is a general guideline and should be adapted based on the specific plant species and experimental goals.
Materials:
Plant growth medium (e.g., Murashige and Skoog medium for in vitro cultures, or appropriate soil mix for whole plants)
Coronatine stock solution (e.g., 1 mM in a suitable solvent like DMSO or ethanol)
Sterile water
Plant growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)
Procedure:
Grow plants to the desired developmental stage under optimal conditions.
Prepare the coronatine treatment solution by diluting the stock solution in the growth medium or sterile water to the final desired concentration (e.g., 1 µM).
Apply the coronatine solution to the plants. For in vitro cultures, add the solution to the liquid medium. For soil-grown plants, apply as a foliar spray or soil drench.
For the control group, apply a mock solution containing the same concentration of the solvent used for the coronatine stock.
Incubate the treated and control plants for the desired duration under the same environmental conditions.
Harvest plant material at specified time points by flash-freezing in liquid nitrogen to quench metabolic activity.
Store the harvested samples at -80°C until metabolite extraction.
Protocol 2: Metabolite Extraction and Derivatization for GC-MS Analysis
This protocol is adapted from established methods for plant metabolomics.
Materials:
Frozen plant tissue (~50-100 mg)
Liquid nitrogen
Pre-chilled mortar and pestle
Methanol, HPLC grade
Chloroform, HPLC grade
Deionized water
Ribitol solution (internal standard, e.g., 0.2 mg/mL in methanol)
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
Centrifuge
Vacuum concentrator (e.g., SpeedVac)
Thermomixer or heating block
GC-MS vials with inserts
Procedure:
Grinding: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.
Extraction:
a. Transfer a precise amount of the powdered tissue (e.g., 100 mg) to a 2 mL microcentrifuge tube.
b. Add 1 mL of a pre-chilled extraction solvent mixture of methanol, chloroform, and water (2.5:1:1 v/v/v).
c. Add a known amount of the internal standard (e.g., 10 µL of ribitol solution).
d. Vortex the mixture vigorously for 30 seconds.
e. Incubate at 70°C for 15 minutes in a thermomixer, with shaking.
f. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Phase Separation:
a. Transfer the supernatant to a new tube.
b. Add 500 µL of water and vortex to induce phase separation.
c. Centrifuge at 14,000 rpm for 5 minutes.
Drying:
a. Carefully collect the upper polar phase (methanol/water) into a new 1.5 mL tube.
b. Dry the polar phase completely in a vacuum concentrator.
Derivatization:
a. Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried extract. Vortex and incubate at 37°C for 90 minutes with shaking.
b. Silylation: Add 80 µL of MSTFA (with 1% TMCS). Vortex and incubate at 37°C for 30 minutes.
Sample Analysis:
a. Centrifuge the derivatized sample at 14,000 rpm for 2 minutes.
b. Transfer the supernatant to a GC-MS vial with an insert for analysis.
Protocol 3: GC-MS Analysis
Instrumentation:
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system)
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
GC Parameters (Example):
Injector Temperature: 250°C
Injection Volume: 1 µL
Split Ratio: 10:1
Carrier Gas: Helium
Flow Rate: 1 mL/min
Oven Temperature Program:
Initial temperature: 70°C, hold for 1 minute
Ramp 1: 5°C/min to 310°C
Hold at 310°C for 10 minutes
MS Parameters (Example):
Ion Source Temperature: 230°C
Quadrupole Temperature: 150°C
Electron Impact (EI) Energy: 70 eV
Mass Scan Range: m/z 50-600
Solvent Delay: 5 minutes
Visualizations
Coronatine/Jasmonic Acid Signaling Pathway
Caption: Coronatine mimics JA-Ile, binding to the COI1 receptor and promoting the degradation of JAZ repressors.
Metabolomics Experimental Workflow
Caption: A typical workflow for a plant metabolomics experiment, from sample preparation to biological interpretation.
Application Notes and Protocols for Assessing Cell Wall Modifications by Coronatine
For Researchers, Scientists, and Drug Development Professionals Introduction Coronatine (COR) is a phytotoxin produced by several pathovars of Pseudomonas syringae. It is a structural and functional mimic of the active f...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronatine (COR) is a phytotoxin produced by several pathovars of Pseudomonas syringae. It is a structural and functional mimic of the active form of the plant hormone jasmonic acid, jasmonoyl-isoleucine (JA-Ile)[1]. This mimicry allows coronatine to manipulate the plant's hormonal signaling pathways, leading to a variety of physiological responses, including the suppression of defense mechanisms and modifications to the plant cell wall[1][2]. Understanding the protocols to assess these cell wall modifications is crucial for research into plant-pathogen interactions, cell wall biology, and the development of novel agrochemicals.
Coronatine has been shown to enhance the accumulation of lignin and thicken cell walls, which can increase the mechanical strength of plant tissues[3]. It also influences the expression of genes related to the synthesis of cell wall components and can suppress cell wall-based defenses, such as callose deposition[2][4]. These modifications are a key aspect of coronatine's virulence function.
Coronatine Signaling Pathway
The signaling cascade initiated by coronatine that leads to cell wall modifications involves its interaction with the jasmonic acid receptor COI1. This interaction triggers a signaling pathway that suppresses salicylic acid (SA)-dependent defenses and modulates the expression of genes involved in cell wall metabolism.
Caption: Coronatine signaling pathway leading to cell wall modifications.
Data Presentation: Expected Effects of Coronatine on Cell Wall Composition
The following table summarizes the anticipated quantitative changes in cell wall components following treatment with coronatine, based on published observations.
Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)[17]
Experimental Protocols
A general workflow for assessing coronatine-induced cell wall modifications is presented below, followed by detailed protocols for specific analyses.
General Experimental Workflow
Caption: General workflow for assessing cell wall modifications.
Protocol 1: Plant Treatment with Coronatine
This protocol describes a general method for treating plants with coronatine to induce cell wall modifications.
Materials:
Coronatine (COR) stock solution (e.g., 10 mM in DMSO)
Surfactant (e.g., Tween-20)
Sterile deionized water
Spray bottle or appropriate application system
Control solution (e.g., water with DMSO and Tween-20 at the same concentration as the treatment solution)
Plants grown under controlled conditions (e.g., Arabidopsis thaliana or maize)
Procedure:
Prepare Treatment Solution: Dilute the coronatine stock solution to the desired final concentration (e.g., 1 µM to 10 µM) in sterile deionized water. Add a surfactant like Tween-20 (e.g., 0.01% v/v) to ensure even coverage. Prepare a control solution containing the same concentrations of DMSO and Tween-20 without coronatine.
Plant Treatment: At the desired developmental stage (e.g., for maize, the seven-expanded-leaves stage[3]), apply the coronatine solution to the plants. Foliar spray is a common method. Ensure complete and even coverage of the foliage. Treat a separate group of plants with the control solution.
Incubation: Return the treated and control plants to their growth conditions. The incubation period will vary depending on the plant species and the specific modifications being assessed (e.g., 24 hours to several days).
Tissue Harvesting: After the incubation period, harvest the relevant tissues (e.g., leaves, stems). For some analyses, it is advisable to flash-freeze the tissue in liquid nitrogen and store it at -80°C until further processing. For microscopy, proceed immediately to fixation protocols.
Protocol 2: Quantification of Lignin Content (Thioglycolic Acid Method)
This method is reliable for estimating lignin content in herbaceous plant biomass[7][18].
Materials:
Dried and ground plant tissue
Methanol
2 N HCl
Thioglycolic acid (TGA)
1 N NaOH
Concentrated HCl
Commercial lignin for standard curve (e.g., bamboo lignin)
Spectrophotometer
Procedure:
Sample Preparation: Start with approximately 5-10 mg of dried, finely ground plant material in a microcentrifuge tube.
Methanol Wash: Add 1.5 mL of methanol, vortex, and centrifuge. Discard the supernatant. Repeat this wash step twice to remove pigments and other soluble compounds.
Lignin-TGA Complex Formation: To the pellet, add 0.5 mL of 2 N HCl and 0.05 mL of thioglycolic acid. Vortex thoroughly.
Incubation: Incubate the mixture in a heating block at 100°C for 4 hours.
Pelleting: Cool the tubes on ice and then centrifuge at maximum speed for 10 minutes. Discard the supernatant.
Washing: Wash the pellet with 1 mL of deionized water, vortex, and centrifuge. Repeat this wash step.
Solubilization: Resuspend the pellet in 1 mL of 1 N NaOH. Shake overnight at room temperature to completely dissolve the lignin-TGA complex.
Precipitation: Centrifuge to pellet any insoluble material. Transfer the supernatant to a new tube. Add 0.2 mL of concentrated HCl to precipitate the lignin-TGA complex. Incubate on ice for 4 hours.
Final Pellet and Solubilization: Centrifuge to pellet the precipitate. Discard the supernatant. Dissolve the final pellet in 1 mL of 1 N NaOH.
Quantification: Measure the absorbance of the solution at 280 nm using a spectrophotometer. Generate a standard curve using known concentrations of commercial lignin treated in the same manner. Calculate the lignin content of the samples based on the standard curve.
Protocol 3: Quantification of Crystalline Cellulose (Updegraff Method)
This is a widely used method for estimating the crystalline cellulose content of plant biomass[9].
Materials:
Dried and ground plant tissue (alcohol insoluble residue is preferred)
Anthrone reagent (0.2% anthrone in concentrated sulfuric acid, freshly prepared)
Glucose for standard curve
Spectrophotometer
Procedure:
Sample Preparation: Use 5-10 mg of dried, ground plant material (preferably alcohol-insoluble residue to remove soluble sugars).
Removal of Non-Cellulosic Polysaccharides: Add 1.5 mL of Updegraff reagent to each sample. Incubate in a heating block at 100°C for 30 minutes.
Washing: Cool the tubes and centrifuge to pellet the cellulose. Carefully remove the supernatant. Wash the pellet sequentially with deionized water, acetone, and then allow it to air dry completely.
Cellulose Hydrolysis: Add 1 mL of 72% sulfuric acid to the dried pellet. Incubate at room temperature for 1 hour with occasional vortexing to completely dissolve the cellulose.
Dilution and Further Hydrolysis: Transfer the slurry to a larger tube and add 7 mL of deionized water. Autoclave at 121°C for 1 hour to complete the hydrolysis of cellulose to glucose.
Anthrone Assay: Take a small aliquot (e.g., 10-50 µL) of the hydrolysate and dilute with water to a final volume of 0.5 mL. Add 1 mL of freshly prepared cold anthrone reagent. Mix well.
Color Development: Boil the mixture for 10 minutes at 100°C. Cool on ice.
Quantification: Measure the absorbance at 620 nm. Prepare a standard curve using known concentrations of glucose. Calculate the amount of glucose in the sample and convert it to cellulose content (glucose amount x 0.9).
Protocol 4: Analysis of Pectin Methylesterase (PME) Activity
Changes in PME activity can indicate modifications in the methylesterification status of pectins in the cell wall[15][16]. This protocol is a spectrophotometric assay.
Materials:
Fresh or frozen plant tissue
Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM PMSF)
Pectin solution (0.5% w/v citrus pectin in 50 mM Tris-HCl pH 7.5)
Alcohol oxidase (from Pichia pastoris)
Formaldehyde dehydrogenase
NAD+
Microplate reader
Procedure:
Protein Extraction: Homogenize ~100 mg of plant tissue in 200 µL of ice-cold extraction buffer. Centrifuge at >12,000 x g for 20 minutes at 4°C. The supernatant contains the soluble proteins.
Assay Mix Preparation: Prepare a master mix containing:
50 mM Tris-HCl, pH 7.5
0.5% Pectin
0.1 U/mL Alcohol oxidase
0.5 U/mL Formaldehyde dehydrogenase
1.5 mM NAD+
Reaction Setup: In a 96-well microplate, add a volume of the protein extract (e.g., 10 µL) to the wells. Add the assay master mix to bring the total volume to 200 µL. Include a negative control with extraction buffer instead of protein extract.
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes). This measures the production of NADH.
Calculation of Activity: The rate of change in absorbance is proportional to the PME activity. Calculate the activity using the Beer-Lambert law and the extinction coefficient for NADH (6220 M⁻¹cm⁻¹). One unit of PME activity can be defined as the amount of enzyme that produces 1 nmol of NADH per second.
Protocol 5: Microscopic Visualization of Cell Wall Thickening and Lignification
Microscopy provides a direct visual assessment of structural changes in the cell wall.
Application Notes and Protocols for Subcellular Localization of Coronatine Using Fluorescent Tags
For Researchers, Scientists, and Drug Development Professionals Introduction Coronatine (COR) is a phytotoxin produced by several pathovars of Pseudomonas syringae and is a potent mimic of the plant hormone jasmonate-iso...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronatine (COR) is a phytotoxin produced by several pathovars of Pseudomonas syringae and is a potent mimic of the plant hormone jasmonate-isoleucine (JA-Ile).[1][2] Its ability to manipulate host cellular processes to promote pathogen virulence makes it a molecule of significant interest in plant pathology and drug development.[1][3] Understanding the subcellular localization of coronatine is crucial for elucidating its precise mechanisms of action, identifying its molecular targets, and developing strategies to counteract its effects.
These application notes provide a comprehensive overview and detailed protocols for studying the subcellular localization of coronatine using fluorescent tagging techniques. The methodologies described herein are designed to enable researchers to visualize the distribution of coronatine within plant cells, quantify its accumulation in different organelles, and dissect its role in signaling pathways.
Data Presentation
Table 1: Quantitative Effects of Coronatine on Plant Cellular Processes
Parameter
Plant Species
Coronatine Concentration
Observed Effect
Reference
Stomatal Aperture
Arabidopsis thaliana
1.56 µM
Inhibition of ABA and flg22-induced stomatal closure
Coronatine mimics JA-Ile and binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the SCFCOI1 E3 ubiquitin ligase complex.[2] This binding promotes the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, leading to the activation of jasmonate-responsive genes.[1][3] This activation of the JA signaling pathway often leads to the suppression of salicylic acid (SA)-dependent defense responses, which is a key aspect of coronatine's virulence function.[1]
Coronatine signaling pathway.
Experimental Workflow for Subcellular Localization
The following diagram outlines the key steps for determining the subcellular localization of fluorescently tagged coronatine.
Experimental workflow.
Experimental Protocols
Protocol 1: Synthesis of Fluorescently Tagged Coronatine (Hypothetical)
Materials:
Coronatine (or its precursors, coronafacic acid and coronamic acid)
A fluorescent dye with a reactive group (e.g., an amine-reactive succinimidyl ester or a thiol-reactive maleimide) such as a derivative of fluorescein, rhodamine, or a cyanine dye. The choice of fluorophore will depend on the available microscopy equipment and the potential for spectral overlap with other fluorescent markers.
Reagents for amide bond formation (e.g., EDC, NHS) if starting from precursors.
Purification system (e.g., HPLC)
Procedure:
Activation of Coronatine: If coronatine's carboxylic acid group is to be used for conjugation, it can be activated using standard carbodiimide chemistry (e.g., with EDC and NHS) to form an amine-reactive NHS ester.
Conjugation: The activated coronatine is then reacted with an amine-containing fluorescent dye. The reaction is typically carried out in an anhydrous aprotic solvent like DMF.
Purification: The resulting fluorescently tagged coronatine (COR-Fluor) is purified from unreacted starting materials and byproducts using reverse-phase high-performance liquid chromatography (HPLC).
Characterization: The final product should be characterized by mass spectrometry and NMR to confirm its identity and purity. The fluorescence properties (excitation and emission maxima, quantum yield) should also be determined.
Note: The attachment of a fluorescent tag may alter the biological activity of coronatine. It is essential to perform a bioassay (e.g., a stomatal opening assay or a root growth inhibition assay) to confirm that the COR-Fluor retains its biological function.
Protocol 2: Preparation of Plant Material and Treatment with COR-Fluor
This protocol details the preparation of Arabidopsis thaliana seedlings for live-cell imaging.
Materials:
Arabidopsis thaliana seeds (wild-type or expressing a fluorescent organelle marker)
Murashige and Skoog (MS) medium
Sterile petri dishes
Growth chamber
COR-Fluor stock solution (e.g., 10 mM in DMSO)
Liquid MS medium or a suitable buffer (e.g., MES buffer)
Procedure:
Seed Sterilization and Germination:
Surface sterilize Arabidopsis thaliana seeds using your preferred method (e.g., bleach and ethanol washes).
Plate the sterile seeds on MS agar plates.
Stratify the seeds at 4°C for 2-3 days in the dark.
Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.
Seedling Preparation for Microscopy:
Use 5-7 day old seedlings for imaging.
Gently remove seedlings from the agar plate and transfer them to a multi-well plate or a small petri dish containing liquid MS medium or buffer.
Treatment with COR-Fluor:
Prepare a working solution of COR-Fluor in the liquid medium or buffer to the desired final concentration (e.g., 1-10 µM).
Incubate the seedlings in the COR-Fluor solution for a predetermined time (e.g., 30 minutes to 2 hours). This will need to be optimized.
Washing:
After incubation, gently wash the seedlings two to three times with fresh liquid medium or buffer to remove excess, unbound COR-Fluor.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) and Image Analysis
This protocol outlines the procedure for visualizing the subcellular localization of COR-Fluor using CLSM.
Materials:
Confocal laser scanning microscope equipped with appropriate lasers and detectors for the chosen fluorophore and any organelle markers.
Microscope slides and coverslips.
Mounting medium (the same liquid medium or buffer used for washing).
Procedure:
Mounting:
Place a treated and washed seedling on a microscope slide with a drop of mounting medium.
Gently place a coverslip over the seedling.
Microscopy:
Locate the cells of interest (e.g., root epidermal cells, guard cells) under the microscope.
Set the imaging parameters (laser power, detector gain, pinhole size) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
Acquire images of the COR-Fluor signal.
If using co-localization markers (e.g., a GFP-tagged organelle marker), acquire images in the respective channels sequentially to avoid bleed-through.
Image Analysis:
Use image analysis software (e.g., ImageJ/Fiji, Imaris) to visualize and analyze the images.
For co-localization analysis, use tools such as Pearson's correlation coefficient or Manders' overlap coefficient to quantify the degree of overlap between the COR-Fluor signal and the organelle markers.
Quantify the fluorescence intensity of COR-Fluor in different subcellular compartments.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions (e.g., concentrations, incubation times, microscopy settings) for their experimental system. The synthesis of fluorescently tagged coronatine should be approached with caution and validated carefully.
Application Notes and Protocols for Generating Coronatine-Deficient Bacterial Mutants
For Researchers, Scientists, and Drug Development Professionals Introduction Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the plant pathogenic bacterium Pseudomonas syringae. It act...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the plant pathogenic bacterium Pseudomonas syringae. It acts as a potent virulence factor, contributing significantly to disease symptoms and bacterial proliferation within the host plant.[1][2] Coronatine mimics the plant hormone jasmonate, thereby manipulating the host's defense signaling pathways to the bacterium's advantage.[3][4][5][6] The generation of coronatine-deficient mutants is a critical step in understanding the precise role of this toxin in pathogenesis, for screening potential inhibitors of its biosynthesis, and for the development of novel disease control strategies.
This document provides detailed application notes and protocols for the generation and characterization of coronatine-deficient bacterial mutants, with a primary focus on Pseudomonas syringae.
Coronatine Biosynthesis Pathway
Coronatine is composed of two distinct moieties: coronafacic acid (CFA), a polyketide, and coronamic acid (CMA), an ethylcyclopropyl amino acid derived from isoleucine.[1][7] These two components are synthesized by separate enzymatic pathways and are subsequently ligated to form the active toxin. The genes responsible for coronatine biosynthesis are typically clustered and, in some strains like P. syringae pv. glycinea PG4180, are located on a plasmid.[8] In P. syringae pv. tomato DC3000, these genes are found on the chromosome in two separate clusters.[9][10][11]
The biosynthesis is regulated by a modified two-component system involving the proteins CorR, CorS, and CorP, which respond to environmental cues such as temperature.[9][12]
Optimizing Coronatine Concentration for Different Plant Species: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing coronatine in plant biology experiments. This guide offers troubleshooting advic...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing coronatine in plant biology experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of effective concentrations for various plant species.
Frequently Asked Questions (FAQs)
Q1: What is coronatine and why is it used in plant research?
A1: Coronatine (COR) is a phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae.[1][2] It is a structural and functional mimic of the plant hormone jasmonic acid-isoleucine (JA-Ile), a key signaling molecule in plant defense and development.[3][4] Researchers use coronatine to study jasmonate signaling pathways, plant-pathogen interactions, and to modulate plant responses to both biotic and abiotic stresses.[3][5]
Q2: How does coronatine affect plants?
A2: Coronatine can elicit a range of responses in plants. It is known to:
Activate the jasmonic acid (JA) signaling pathway.[4]
Suppress salicylic acid (SA)-mediated defense responses, which are crucial for immunity against biotrophic pathogens.[3][6]
Induce the reopening of stomata, which can facilitate bacterial entry.[3][5]
Contribute to chlorotic symptoms at high concentrations.[3][7]
Enhance tolerance to abiotic stresses like drought and chilling at low concentrations.[7]
Q3: Is coronatine toxic to all plant species?
A3: While coronatine is a phytotoxin, its effects are concentration-dependent. High concentrations can lead to adverse effects such as chlorosis and growth inhibition.[7] However, at low concentrations, it can enhance stress tolerance in various plants, including tomato, cucumber, cotton, and soybean.[7] It is crucial to determine the optimal concentration for each plant species and experimental goal.
Troubleshooting Guide
Issue 1: No observable effect after coronatine application.
Question: I've applied coronatine to my plants, but I'm not seeing the expected physiological or molecular response. What could be the problem?
Answer:
Concentration too low: The applied concentration may be insufficient to elicit a response in your specific plant species or under your experimental conditions. Consult the data table below for recommended starting concentrations and consider performing a dose-response experiment.
Degradation of coronatine: Coronatine solutions should be freshly prepared. If the stock solution is old or has been stored improperly, the compound may have degraded.
Inefficient uptake: For foliar applications, ensure even coverage and consider using a surfactant like Silwet L-77 to improve uptake.[9] For root applications, ensure the roots are in direct contact with the medium containing coronatine.
Plant age and condition: The responsiveness of plants to hormonal treatments can vary with their developmental stage and overall health. Use healthy, well-watered plants at the appropriate growth stage for your experiment.
Issue 2: Observed phytotoxicity, such as chlorosis or necrosis.
Question: My plants are showing signs of stress (yellowing leaves, tissue death) after coronatine treatment. What should I do?
Answer:
Concentration too high: The applied coronatine concentration is likely toxic to your plant species. Reduce the concentration significantly. For example, while 10 µmol L⁻¹ can be beneficial for maize, concentrations at or above 30 µmol L⁻¹ can cause over-dwarfing and reduced yield.[10]
Solvent toxicity: If you are using a solvent like DMSO or methanol to dissolve coronatine, ensure the final concentration of the solvent in your working solution is not phytotoxic. Run a solvent-only control to verify this.[11]
Prolonged exposure: Continuous exposure to even moderate concentrations of coronatine can be detrimental. Consider reducing the duration of the treatment.
Issue 3: Inconsistent results between experimental replicates.
Question: I'm getting a lot of variability in my results when I repeat my coronatine experiment. How can I improve consistency?
Answer:
Standardize application method: Ensure that each plant receives the same volume and concentration of coronatine, applied in a consistent manner (e.g., spraying until runoff, consistent soil drench volume).
Homogeneous plant material: Use plants of the same age, size, and genetic background. Growing conditions (light, temperature, humidity) should be uniform for all replicates.
Time of day: Plant responses to stimuli can be influenced by their circadian rhythm. Perform treatments at the same time of day for all experiments.
Quantitative Data Summary
The following table summarizes effective coronatine concentrations reported in the literature for various plant species and experimental assays. These should be considered as starting points for optimization.
Protocol 1: Stomatal Aperture Assay in Arabidopsis thaliana
This protocol is adapted from methodologies used in studies of coronatine's effect on stomatal dynamics.[9][11][12]
Materials:
4-week-old Arabidopsis thaliana plants
Coronatine (COR) stock solution (e.g., in methanol)
Stomatal opening buffer (10 mM MES-KOH, pH 6.15, 10 mM KCl)[11][12]
Microscope slides and coverslips
Forceps
Microscope with a camera and image analysis software
Procedure:
Plant Preparation: Grow Arabidopsis plants under a 12-hour light/12-hour dark cycle. For stomatal opening assays from a closed state, perform the experiment before the lights turn on. For stomatal closure inhibition, expose plants to light for at least 3 hours prior to the experiment to ensure stomata are open.[9]
Epidermal Peel Preparation: Carefully peel the abaxial (lower) epidermis from a mature rosette leaf using fine-tipped forceps. Immediately float the peel in the stomatal opening buffer.
Treatment:
For stomatal opening assays , prepare a working solution of 1.5 µM COR in the stomatal opening buffer.[9] Float the epidermal peels in this solution in the dark for a specified time (e.g., 2-4 hours).[9] Use buffer without COR as a control.
For stomatal closure inhibition assays , first float the peels in the opening buffer under light for 2.5 hours to ensure stomata are open.[11][12] Then, transfer the peels to a solution containing the closure-inducing agent (e.g., 20 µM Abscisic Acid) with or without 1.56 µM COR.[11][12] Incubate for another 1.5 hours.[11][12]
Microscopy: Mount the epidermal peel on a microscope slide with a drop of the treatment solution and cover with a coverslip.
Data Collection and Analysis: Immediately observe the peel under a microscope. Capture images of at least 20-30 stomata per replicate. Measure the width of the stomatal aperture using image analysis software.
Protocol 2: Foliar Spray Application for Stress Tolerance in Maize
This protocol is a generalized procedure based on studies investigating coronatine's effect on maize.[10][13][15]
Materials:
Maize seedlings at the desired growth stage (e.g., V3 or V7)[10][13]
Coronatine (COR) stock solution
Surfactant (e.g., Tween-20 or Silwet L-77)
Spray bottle
Procedure:
Plant Growth: Grow maize plants under controlled conditions to the desired developmental stage.
Preparation of Spray Solution: Prepare the coronatine working solution at the target concentration (e.g., 0.05 µM for insect resistance, 10 µmol L⁻¹ for lodging resistance).[10][13] Add a surfactant to the solution at a low concentration (e.g., 0.01-0.05%) to ensure proper leaf wetting. Prepare a control solution containing the solvent and surfactant but no coronatine.
Application: Evenly spray the foliage of the maize seedlings until runoff, ensuring coverage of both the adaxial and abaxial leaf surfaces.
Post-Treatment Care: Return the plants to their growing conditions.
Induction of Stress (if applicable): After a specified period (e.g., 24 hours), apply the biotic or abiotic stress (e.g., insect infestation, drought, pathogen inoculation).
Phenotypic and Molecular Analysis: At designated time points, assess the plants for relevant traits (e.g., leaf damage area, stalk strength, survival rate) or collect tissue for molecular analysis (e.g., gene expression, hormone levels).
Troubleshooting low yield of coronatine in bacterial cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bacterial cultures to produce coronatine...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bacterial cultures to produce coronatine (COR).
Troubleshooting Low Coronatine Yield
This section addresses common issues encountered during coronatine production in bacterial cultures.
Issue ID
Question
Possible Causes
Suggested Solutions
COR-001
I am observing little to no coronatine in my Pseudomonas syringae culture.
Sub-optimal Temperature: Coronatine biosynthesis is highly temperature-dependent.[1][2][3]
- Incubate your culture at 18°C for optimal coronatine production.[1][2][3] - Avoid temperatures at or above 28°C, as this is the optimal growth temperature for the bacteria but results in negligible coronatine synthesis.[2][3]
Inappropriate Bacterial Strain or Culture Age: Not all P. syringae pathovars produce coronatine, and repeated sub-culturing can lead to loss of virulence and COR production.[4]
- Confirm that your P. syringae pathovar is a known coronatine producer (e.g., pv. glycinea, maculicola, tomato).[1][5] - Always use fresh cultures started from glycerol stocks. It is recommended to re-isolate the pathogen from a plant host periodically to maintain virulence.[4]
Incorrect Culture Medium Composition: The nutritional environment significantly impacts coronatine synthesis.
- Use a defined basal medium optimized for coronatine production, such as HSC medium.[4] - Ensure the medium contains an appropriate carbon source, such as glucose or sucrose.[6] - Supplement the medium with millimolar concentrations of KNO3 and micromolar concentrations of FeCl3 to enhance production.[6][7]
COR-002
My bacterial culture is growing well, but the coronatine yield is still low.
Sub-optimal Aeration: Inadequate shaking can limit oxygen availability and affect secondary metabolite production.
- Ensure cultures are incubated with vigorous shaking (e.g., 200-280 rpm).[4][7]
Incorrect Incubation Time: Coronatine production is growth-associated and peaks at a specific culture phase.[8]
- For consistent production, incubate cultures for at least 24 hours.[4] - The maximum yield is often achieved after a 7-day incubation period.[7]
Inhibitory Components in the Medium: Certain amino acids can suppress coronatine synthesis.[6][9]
- Avoid supplementing the medium with asparagine, glutamate, isoleucine, leucine, and valine, as these have been shown to reduce coronatine production.[6][9]
COR-003
I am having trouble with the extraction and quantification of coronatine.
Inefficient Extraction: Improper technique can lead to loss of the target compound.
- Use ethyl acetate for liquid-liquid extraction of coronatine from the culture supernatant.[4] - Ensure the pH of the supernatant is acidified before extraction.[4]
Incorrect HPLC Parameters: The settings on the High-Performance Liquid Chromatography (HPLC) system are crucial for accurate detection and quantification.
- Use a C8 or C18 reverse-phase column.[4] - Set the detection wavelength to 208 nm.[4] - Use an isocratic mobile phase of 0.05% TFA:acetonitrile (60:40 v/v) with a flow rate of 1 ml/min.[4] - The expected retention time for pure coronatine is approximately 9.4 minutes under these conditions.[4]
Data Presentation: Factors Affecting Coronatine Yield
The following tables summarize quantitative data on how various factors influence coronatine production.
Table 1: Effect of Carbon Source on P. syringae pv. glycinea Growth and Coronatine Production
Carbon Source
Bacterial Growth (Dry Weight, mg)
Coronatine Production (µg/mg of dry weight)
Glucose (Control)
100
1.0
Sucrose
120
1.0
Inositol
80
0.8
Xylose
70
0.6
Data is synthesized from studies on P. syringae pv. glycinea and presented as relative values for comparison.[6]
Table 2: Effect of Amino Acid and KNO₃ Supplementation on Coronatine Production
Supplement (3 mM)
Relative Coronatine Titer
None (Control)
100%
KNO₃
Increased
Asparagine
Significantly Reduced
Glutamate
Significantly Reduced
Isoleucine
Significantly Reduced
Leucine
Significantly Reduced
Valine
Significantly Reduced
This table indicates the qualitative impact of supplements on coronatine production.[6][9]
Experimental Protocols
Protocol 1: Culture of Pseudomonas syringae for Coronatine Production
Inoculum Preparation:
Streak P. syringae from a glycerol stock onto a suitable solid medium (e.g., King's B medium) and incubate at 28°C for 48 hours.
Inoculate a single colony into liquid medium and grow overnight at 28°C with shaking.
Wash the cells by centrifugation and resuspend in sterile water to an OD₆₀₀ of 0.2 (approximately 1 x 10⁸ cells/ml).[4]
Production Culture:
Transfer 1 ml of the inoculum into 10 ml of HSC (Hoitink-Sinden-Coronatine) medium in a 50 ml tube.[4]
Incubate the culture for 24 hours to 7 days at 18°C with shaking at 200 rpm.[4][7]
Protocol 2: Extraction and Quantification of Coronatine
Extraction:
Centrifuge the bacterial culture to pellet the cells.
Transfer the supernatant to a new tube and acidify it.
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the phases.
Collect the upper ethyl acetate phase. Repeat the extraction twice more, pooling the ethyl acetate fractions.[4]
Evaporate the ethyl acetate to dryness using a stream of compressed air or by leaving it overnight.[4]
Resuspend the dried coronatine extract in a solution of 0.05% TFA:acetonitrile (90:10 v/v) for HPLC analysis.[4]
Quantification by HPLC:
Prepare a standard curve using known concentrations of purified coronatine (e.g., 5-50 µg/ml).[4]
Inject 5 µl of the resuspended extract and standards into an HPLC system equipped with a C8 column (4.6 x 250 mm, 5 µm).[4]
Use an isocratic mobile phase of 0.05% TFA:acetonitrile (60:40 v/v) at a flow rate of 1 ml/min.[4]
Set the column temperature to 25°C and the detection wavelength to 208 nm.[4]
Identify the coronatine peak based on the retention time of the standard (approximately 9.4 minutes).[4]
Calculate the concentration of coronatine in the sample by comparing the peak area to the standard curve. The final yield can be expressed as µg/ml of culture or normalized to total protein content (µg/mg protein).[4]
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Coronatine biosynthesis and regulation pathway.
Caption: Experimental workflow for coronatine production and quantification.
Caption: Coronatine's mechanism of action in suppressing plant defense.
Frequently Asked Questions (FAQs)
Q1: What is coronatine and why is it important?
A1: Coronatine (COR) is a phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae.[4][10] It acts as a molecular mimic of the plant hormone jasmonoyl-L-isoleucine (JA-Ile).[4] This mimicry allows it to manipulate the plant's hormonal signaling pathways, suppressing its defense responses and thereby acting as a key virulence factor for the bacterium.[1][11] For researchers, it is a valuable tool for studying plant-pathogen interactions and jasmonate signaling.
Q2: Which bacterial strains are known to produce coronatine?
A2: Coronatine production has been identified in several pathovars of Pseudomonas syringae, including pv. atropurpurea, pv. glycinea, pv. maculicola, pv. morsprunorum, and pv. tomato.[1][5]
Q3: What is the optimal temperature for coronatine production?
A3: The optimal temperature for coronatine production in many P. syringae strains, such as pv. glycinea PG4180, is 18°C.[1][2][3] Production is significantly reduced or negligible at higher temperatures like 28°C, even though this temperature is optimal for bacterial growth.[2][3]
Q4: How does coronatine suppress the plant's immune system?
A4: Coronatine mimics the plant hormone JA-Ile and binds to the COI1 receptor protein.[1] This triggers the degradation of JAZ repressor proteins, which in turn releases transcription factors like MYC2.[12] Activated MYC2 induces the expression of NAC transcription factors that suppress the accumulation of salicylic acid (SA), a key signaling molecule in plant defense.[13] By inhibiting the SA pathway, coronatine effectively shuts down a major branch of the plant's immune response.[11][13]
Q5: Can I increase my coronatine yield by modifying the culture medium?
A5: Yes, media composition is crucial. The yield of coronatine can be enhanced by using a defined basal medium and supplementing it with millimolar levels of KNO₃ or micromolar levels of FeCl₃.[6][7] Conversely, the addition of certain amino acids like isoleucine, valine, leucine, glutamate, and asparagine can significantly decrease production.[6][9]
Q6: Where are the genes for coronatine biosynthesis located in the bacterial genome?
A6: The location of the coronatine gene cluster can vary between different P. syringae strains. In some strains, like P. syringae pv. glycinea 4180, the gene cluster is located on a large plasmid.[1][14] In other strains, such as P. syringae pv. tomato DC3000, the genes are found on the chromosome.[1][14]
Avoiding off-target effects of coronatine in experiments
Welcome to the technical support center for researchers utilizing coronatine (COR). This resource provides detailed guidance to help you design robust experiments, troubleshoot common issues, and accurately interpret you...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for researchers utilizing coronatine (COR). This resource provides detailed guidance to help you design robust experiments, troubleshoot common issues, and accurately interpret your results by distinguishing between the on-target and potential off-target effects of this potent phytotoxin.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for coronatine?
A1: Coronatine (COR) is a structural and functional mimic of the plant hormone jasmonoyl-L-isoleucine (JA-Ile)[1][2]. Its primary on-target action is to bind to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is a critical component of the jasmonate receptor[3][4][5]. This binding promotes the interaction between COI1 and Jasmonate ZIM-domain (JAZ) proteins, which are transcriptional repressors[6][7]. The formation of the COI1-COR-JAZ complex targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome[3][7]. The removal of these JAZ repressors liberates transcription factors like MYC2, leading to the activation of jasmonate-responsive genes and associated physiological responses[8].
Q2: What are the known or suspected off-target effects of coronatine?
A2: While coronatine's primary effects are mediated through COI1, several studies have identified effects that occur independently of this receptor. These are considered off-target or COI1-independent effects and include:
Suppression of Cell Wall Defenses: Coronatine can suppress the deposition of callose, a key component of cell wall reinforcement against pathogens, and promote bacterial growth even in coi1 mutant plants[1][2][9].
Hijacking of Host Redox Signaling: Recent findings show that coronatine can suppress the cellular accumulation of glutathione (GSH), a crucial antioxidant for plant immunity, in a manner that is independent of the canonical jasmonate signaling pathway[10].
Inhibition of NADPH Oxidase-Dependent ROS: In guard cells, coronatine has been shown to inhibit the production of reactive oxygen species (ROS) that is dependent on NADPH oxidases[11].
COI1-Independent Stomatal Reopening: There is evidence to suggest that the reopening of stomata induced by coronatine may not rely exclusively on the COI1-JAZ signaling pathway, indicating an alternative mode of action at the guard cell[12][13].
Q3: How can I experimentally distinguish between on-target and off-target effects?
A3: A well-designed experimental workflow is crucial. The key is to use appropriate genetic controls to dissect the signaling pathways involved. A recommended workflow is outlined below. The primary control is the use of a coi1 null mutant; a response that persists in this background is, by definition, COI1-independent (off-target).
Caption: Workflow for differentiating on-target vs. off-target effects.
Q4: What experimental controls are essential when working with coronatine?
A4: To ensure the validity of your results, a comprehensive set of controls is necessary. Refer to the table below for recommended controls for various experimental setups.
Control Type
Purpose
Specific Examples
Rationale
Genetic Controls
To verify COI1-dependence (on-target)
coi1 null mutants
The absence of a response in coi1 confirms the effect is mediated through the canonical JA receptor[1][2].
To compare with endogenous JA signaling
Jasmonate biosynthesis mutants (e.g., jar1)
Helps distinguish effects of exogenous COR from the plant's endogenous JA pathway.
Chemical Controls
To compare with the natural ligand
Jasmonoyl-isoleucine (JA-Ile)
Serves as a direct comparison for on-target effects, though COR is a more potent agonist[14].
Vehicle/Solvent Control
Ethanol, DMSO, or buffer used to dissolve COR
Ensures the observed phenotype is not an artifact of the solvent.
Pathogen-based Controls
To attribute effects to coronatine during infection
COR-deficient bacterial mutants (e.g., P. syringae cor-)
Crucial for in-planta infection assays to confirm that a specific virulence effect is due to COR production[10][15].
On-Target vs. Off-Target Effects: A Summary
The following table summarizes the key molecular and physiological effects of coronatine, categorized by their dependence on the COI1 receptor.
Effect Category
On-Target (COI1-Dependent) Effects
Off-Target (COI1-Independent) Effects
Primary Molecular Interaction
Binds to COI1, promoting COI1-JAZ interaction[3][14].
Unknown, but may involve direct interaction with other proteins or cellular components.
Signaling Cascade
Degradation of JAZ repressors, activation of MYC2/other TFs, induction of JA-responsive genes[6][8].
Suppression of glutathione (GSH) accumulation[10]. Inhibition of NADPH oxidase-dependent ROS production[11].
Hormonal Crosstalk
Suppression of salicylic acid (SA) accumulation and signaling[7][8].
Suppression of an SA-independent defense pathway[1][2].
Physiological Responses
Stomatal reopening, promotion of disease symptoms, antagonism of SA-mediated immunity[7][8].
Suppression of callose deposition, promotion of bacterial growth in coi1 mutants[2][9].
Note: Coronatine is approximately 1,000-fold more active than JA-Ile in promoting the COI1-JAZ interaction in vitro, highlighting its potency as a JA mimic[14].
Visualizing Coronatine's Signaling Pathways
On-Target COI1-Dependent Pathway
This pathway represents the canonical mechanism of coronatine action, which mimics the endogenous jasmonate signal.
Caption: Canonical COI1-dependent signaling pathway activated by coronatine.
Known Off-Target (COI1-Independent) Pathways
This diagram illustrates pathways affected by coronatine without the involvement of the COI1 receptor.
Caption: COI1-independent off-target effects of coronatine.
Troubleshooting Guide
Problem / Observation
Potential Cause
Recommended Troubleshooting Steps & Solutions
Phenotype is observed in coi1 mutant background after COR treatment.
This is strong evidence of an off-target effect .
1. Confirm Genotype: Ensure your coi1 mutant is a confirmed null allele. 2. Investigate Off-Target Pathways: Measure callose deposition using aniline blue staining or quantify cellular glutathione (GSH) levels to see if these known off-target pathways are affected[1][10]. 3. Dose-Response: Perform a dose-response curve in both WT and coi1 to see if the effect is concentration-dependent.
Unexpected changes in Salicylic Acid (SA) marker genes or SA levels.
Could be an on-target effect (JA-SA antagonism) or a more complex off-target interaction.
1. Verify On-Target Crosstalk: Check if the SA suppression is absent in a coi1 mutant. If so, it is the expected on-target antagonism[7][8]. 2. Test for SA-Independent Defense Suppression: Use genetic backgrounds deficient in SA signaling (e.g., sid2, npr1) in combination with COR treatment to see if COR still has an effect on defense responses like callose deposition. An effect in this background points to suppression of an SA-independent pathway[1][2].
Inconsistent results in stomatal aperture assays.
Stomatal behavior is sensitive to many factors, and COR's effect may be multifactorial (both COI1-dependent and -independent).
1. Standardize Conditions: Tightly control light/dark cycles, humidity, and CO₂ levels. Ensure epidermal peels are handled gently. 2. Use Genetic Controls: Compare the response in WT, coi1, and NADPH oxidase mutants (e.g., atrbohD/F) to dissect the pathway[11]. 3. Time Course: Measure stomatal apertures at multiple time points after COR application to capture the full dynamics of the response.
Experimental Protocols
Protocol 1: Stomatal Aperture Assay
This protocol is adapted from methods described in studies of coronatine's effect on stomata[11][16].
Plant Material: Use fully expanded leaves from 3-4 week-old Arabidopsis plants.
Epidermal Peels: Carefully peel the abaxial (lower) epidermis from the leaf and immediately float it in an opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl).
Stomatal Closure/Opening: To induce closure, place peels in the dark for 2 hours. To induce opening, expose to light (~150 µmol m⁻² s⁻¹) for 2-3 hours.
Treatment: Replace the buffer with fresh buffer containing the desired concentration of coronatine (e.g., 1-10 µM) or a vehicle control (e.g., 0.1% EtOH). For inhibition experiments, pre-treat with COR for 10-20 minutes before adding a closing stimulus like abscisic acid (ABA)[11].
Incubation: Incubate under the appropriate light/dark conditions for 1.5-2 hours.
Imaging: Mount the epidermal peel on a microscope slide in a drop of the treatment solution. Immediately capture images of at least 20-30 stomata per peel using a light microscope (40x objective).
Analysis: Use software like ImageJ to measure the width of the stomatal pore. Calculate the average aperture and standard error for each treatment.
Protocol 2: Callose Deposition Staining
This method is used to visualize cell-wall fortifications in response to pathogens or treatments[1][9].
Plant Treatment: Infiltrate leaves with P. syringae (e.g., a COR-deficient mutant) or a mock solution (10 mM MgCl₂). For chemical induction, infiltrate with coronatine solution.
Sample Collection: At a specified time point (e.g., 8-12 hours post-infiltration), excise leaf discs from the treated area using a cork borer.
Clearing: Place leaf discs in a destaining solution (e.g., acetic acid:ethanol 1:3) and heat at 65°C for 15-30 minutes or leave overnight at room temperature to clear chlorophyll.
Staining: Wash the discs with water, then incubate in 0.01% (w/v) aniline blue in 150 mM K₂HPO₄ (pH 9.5) for 1-2 hours in the dark.
Imaging: Mount the stained leaf discs in 50% glycerol on a microscope slide. Visualize callose deposits (bright yellow-green fluorescence) using a fluorescence microscope with a UV filter set (e.g., DAPI filter; excitation ~350 nm, emission ~460 nm).
Quantification: Count the number of callose deposits per field of view or use image analysis software to quantify the fluorescent area.
Protocol 3: In Planta Bacterial Growth Assay
This protocol measures the extent of bacterial proliferation within plant tissue, a key indicator of virulence[10][15].
Bacterial Culture: Grow Pseudomonas syringae strains (e.g., WT and a cor- mutant) overnight in King's B medium with appropriate antibiotics.
Inoculum Preparation: Pellet the bacteria by centrifugation, wash twice with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to a final optical density (OD₆₀₀) of 0.0002.
Inoculation: Use a needleless syringe to pressure-infiltrate the bacterial suspension into the abaxial side of fully expanded leaves.
Sampling (Day 0): Immediately after infiltration, collect two leaf discs from the inoculated area. Macerate the tissue in 10 mM MgCl₂, serially dilute, and plate on King's B agar to determine the initial bacterial population.
Sampling (Day 3 or 5): Collect leaf discs from the same leaves. Macerate, serially dilute, and plate as on Day 0 to determine the final bacterial population.
Analysis: Incubate plates at 28°C for 2 days. Count the number of colony-forming units (CFU) and calculate the CFU per cm² of leaf tissue. Compare the growth of different bacterial strains.
Technical Support Center: Investigating COI1-Independent Effects of Coronatine
Welcome to the technical support center for researchers investigating the COI1-independent effects of coronatine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for researchers investigating the COI1-independent effects of coronatine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary evidence for COI1-independent effects of coronatine?
A1: Evidence for COI1-independent effects of coronatine comes from studies using Arabidopsis thalianacoi1 mutants. In these mutants, which lack the primary receptor for coronatine, researchers have observed that coronatine can still promote bacterial growth and suppress certain plant defense responses like callose deposition.[1][2][3] This suggests that coronatine has targets within the plant cell other than COI1.[1][2][3]
Q2: Does coronatine-induced stomatal reopening depend on COI1?
A2: While the conventional view is that coronatine inhibits abscisic acid (ABA)-signaling through the COI1-JAZ pathway to reopen stomata, recent findings suggest a possible COI1-independent mechanism. Studies using synthetic coronatine analogues have indicated that the stomatal reopening effect may not solely rely on the COI1-JAZ signaling pathway, suggesting a dual function for coronatine.
Q3: How does coronatine suppress defense in a coi1 mutant background?
A3: In a coi1 mutant background, especially when salicylic acid (SA) signaling is also compromised (e.g., in sid2 coi1 double mutants), coronatine has been shown to suppress callose deposition and promote the growth of Pseudomonas syringae.[1][3] This is thought to occur through an unknown pathway that is independent of COI1.[1][3] One identified mechanism is the suppression of indole glucosinolate metabolism, which is involved in callose deposition.[1][2]
Q4: Is there a link between coronatine, COI1-independent effects, and redox signaling?
A4: A recent study has proposed a jasmonic acid (JA)-independent role for coronatine in promoting pathogen virulence by suppressing the cellular accumulation of the antioxidant glutathione (GSH).[4] However, this study also found that the suppression of GSH by coronatine was not observed in coi1-1 knockout mutants, indicating that while the effect may be independent of the canonical JA signaling pathway, it might still require the presence of the COI1 protein.[4] This highlights the complexity of these interactions.
Q5: What is the "moonlighting" function of COI1 and how does it relate to COI1-independent effects of coronatine?
A5: Research has suggested that the COI1 protein itself may have a "moonlighting" function, where it can suppress the expression of defense genes in roots independently of its ligand (jasmonoyl-isoleucine or coronatine) and its interaction with JAZ proteins.[5] This is a COI1-dependent but ligand-independent function. It is important to distinguish this from the COI1-independent effects of coronatine, where coronatine is exerting its effect without the involvement of the COI1 protein.
Troubleshooting Guides
Problem/Observation
Possible Cause
Troubleshooting Steps
No observable effect of coronatine in coi1 mutants.
The specific COI1-independent phenotype may be masked by other robust defense pathways, such as salicylic acid (SA) signaling.
Use double or triple mutants to eliminate confounding pathways. For example, use coi1 sid2 or coi1 npr1 mutants to investigate effects in an SA-deficient background.[3]
Inconsistent results in stomatal aperture assays with coronatine analogs.
The bioactivity of synthetic analogs can vary. The experimental conditions (e.g., light, humidity, CO2 levels) can significantly impact stomatal behavior.
Ensure consistent and well-controlled environmental conditions for all stomatal aperture assays. Test a range of concentrations for each analog. Include positive (coronatine) and negative controls.
Difficulty in detecting suppression of callose deposition in coi1 mutants.
The bacterial strain used may have other virulence factors (e.g., type III effectors) that also suppress callose deposition, masking the effect of coronatine.
Use bacterial mutants deficient in other key virulence factors. For example, the PtoΔCEL mutant of Pseudomonas syringae can help reveal the specific contributions of coronatine.[1]
Unexpected gene expression patterns in response to coronatine in coi1 mutants.
Coronatine may be indirectly affecting gene expression through complex crosstalk with other signaling pathways. The timing of sample collection may not be optimal to capture the transcriptional response.
Perform a time-course experiment to capture the dynamics of gene expression. Analyze the expression of genes involved in various hormone signaling pathways (e.g., SA, ethylene, auxin) to identify potential crosstalk.
Contradictory results regarding the role of COI1 in coronatine-mediated GSH suppression.
The genetic background of the plant material and specific experimental conditions can influence the outcome. The interplay between coronatine, COI1, and GSH homeostasis is likely complex and context-dependent.
Carefully document and control all experimental parameters. Compare results using different coi1 alleles. Investigate the localization of COI1 and key enzymes in GSH metabolism.
Quantitative Data Summary
Table 1: Effect of Coronatine on Bacterial Growth in Arabidopsis Genotypes
This table illustrates the qualitative effects of coronatine on callose deposition. For precise measurements, consult the original publications.
Experimental Protocols
Bacterial Growth Assay in Arabidopsis
Objective: To quantify the in planta growth of Pseudomonas syringae strains with and without coronatine production in wild-type and mutant Arabidopsis lines.
Methodology:
Bacterial Culture: Grow Pseudomonas syringae strains (e.g., Pto DC3000 and its cor- mutant) in King's B medium with appropriate antibiotics at 28°C to an OD₆₀₀ of 0.8.
Inoculation: Harvest bacteria by centrifugation, wash, and resuspend in 10 mM MgCl₂ to a final concentration of 1 x 10⁵ cfu/mL. Infiltrate the bacterial suspension into the abaxial side of leaves of 4-5 week old Arabidopsis plants using a needleless syringe.
Incubation: Maintain the inoculated plants in a growth chamber at high humidity for 3-4 days.
Quantification: At specified time points, collect leaf discs from the inoculated areas using a cork borer. Macerate the leaf discs in 10 mM MgCl₂. Serially dilute the bacterial suspension and plate on King's B medium with appropriate antibiotics.
Data Analysis: Incubate the plates at 28°C for 2 days and count the number of colony-forming units (cfu). Calculate the bacterial population per unit of leaf area (e.g., cfu/cm²).
Callose Deposition Assay
Objective: To visualize and quantify callose deposition in Arabidopsis leaves in response to bacterial infection and coronatine treatment.
Methodology:
Treatment: Infiltrate Arabidopsis leaves with bacterial suspensions (e.g., 1 x 10⁸ cfu/mL) or control solutions as described in the bacterial growth assay.
Sample Collection: After 8-12 hours post-infiltration, excise the infiltrated leaf areas.
Staining: Clear the leaf tissue by boiling in ethanol. Wash the leaves with water and then stain with 0.01% aniline blue in 150 mM K₂HPO₄ for 1-2 hours in the dark.
Visualization: Mount the stained leaves on a microscope slide in 50% glycerol. Visualize callose deposits using a fluorescence microscope with UV epifluorescence (excitation ~365 nm, emission ~480 nm).
Quantification: Capture images and use image analysis software (e.g., ImageJ) to count the number of callose deposits per unit area.
Stomatal Aperture Measurement
Objective: To measure the effect of coronatine and its analogs on stomatal apertures in Arabidopsis epidermal peels.
Methodology:
Epidermal Peels: Prepare epidermal peels from the abaxial side of fully expanded leaves of 3-4 week old Arabidopsis plants.
Incubation: Float the epidermal peels in a buffer solution (e.g., 10 mM MES-KCl, pH 6.15) under light to induce stomatal opening.
Treatment: After the stomata have opened, transfer the peels to a treatment solution containing coronatine, its analogs, or a control solution. Incubate for a specified period (e.g., 1-2 hours).
Imaging: Mount the peels on a microscope slide and immediately capture images of the stomata using a light microscope connected to a camera.
Measurement: Use image analysis software to measure the width and length of the stomatal pore. Calculate the stomatal aperture (width/length ratio). Measure at least 50-100 stomata per treatment condition.
Signaling Pathways and Experimental Workflows
Caption: COI1-Independent Signaling Pathways of Coronatine.
Caption: Experimental Workflow for Investigating COI1-Independent Effects.
Stability and solubility of coronatine in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of coronatine in experimental buffers. Frequently Asked Quest...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of coronatine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is coronatine and what is its primary mechanism of action?
A1: Coronatine (COR) is a phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae. It acts as a potent molecular mimic of the active form of the plant hormone jasmonic acid, specifically jasmonoyl-L-isoleucine (JA-Ile). By mimicking JA-Ile, coronatine hijacks the plant's jasmonate signaling pathway, leading to the suppression of salicylic acid (SA)-dependent defense responses, which are crucial for immunity against biotrophic pathogens.
Q2: In which solvents is coronatine soluble?
A2: Coronatine is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Its solubility in water is significantly lower. For experimental purposes, it is recommended to prepare a concentrated stock solution in DMSO or methanol and then dilute it to the final working concentration in the desired aqueous buffer.
Q3: How should I prepare a stock solution of coronatine?
A3: To prepare a stock solution, dissolve the coronatine powder in 100% DMSO or methanol to a concentration of 10-20 mg/mL. Ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Q4: What is the recommended storage condition for coronatine powder and stock solutions?
A4: Solid coronatine powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it is stable for at least two years. Stock solutions of coronatine in DMSO or methanol (at concentrations up to 20 mg/mL) are also stable for up to two years when stored at -20°C in tightly sealed, light-protected vials.[1]
Q5: What is the optimal temperature for coronatine's biological activity in experiments?
A5: The biological activity of coronatine is not strictly dependent on a narrow temperature range. However, its production by Pseudomonas syringae is temperature-sensitive, with optimal production occurring at around 18°C and being significantly reduced at temperatures above 28°C. For in vitro and in planta experiments, the temperature should be set based on the optimal conditions for the biological system being studied (e.g., the growth temperature of the plants).
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Coronatine precipitates out of solution when diluting the DMSO stock in aqueous buffer.
1. Poor aqueous solubility: Coronatine is hydrophobic and has limited solubility in aqueous solutions. 2. Rapid change in solvent polarity: Adding the DMSO stock directly and quickly to the aqueous buffer can cause the compound to crash out of solution. 3. Buffer composition: Certain buffer components, particularly high concentrations of phosphate, can sometimes contribute to the precipitation of hydrophobic compounds.
1. Use a lower final concentration: If possible, reduce the final working concentration of coronatine in your experiment. 2. Stepwise dilution: Add the aqueous buffer to the DMSO stock solution slowly and with gentle vortexing. Alternatively, perform serial dilutions in mixtures of DMSO and the aqueous buffer with decreasing DMSO concentrations. 3. Maintain a low percentage of DMSO: Keep the final concentration of DMSO in the working solution as low as possible, ideally below 0.5%, to minimize solvent effects on the biological system. 4. Consider a different buffer: If precipitation persists in phosphate buffer, try using a different buffer system such as MES (2-(N-morpholino)ethanesulfonic acid), which is often used in plant biology experiments.
Inconsistent or no biological effect observed in experiments.
1. Degradation of coronatine: Improper storage or handling of the stock solution (e.g., multiple freeze-thaw cycles, exposure to light) can lead to degradation. 2. Incorrect final concentration: Errors in dilution calculations can result in a working solution that is too dilute to elicit a response. 3. Instability in working solution: While stock solutions are stable, coronatine may have limited stability in certain aqueous buffers over long incubation times, especially at non-optimal pH or higher temperatures.
1. Prepare fresh stock solutions: If degradation is suspected, prepare a fresh stock solution from solid coronatine. 2. Verify calculations: Double-check all dilution calculations to ensure the correct final concentration. 3. Prepare working solutions fresh: Prepare the final working dilution of coronatine in the aqueous buffer immediately before use. 4. Optimize experimental conditions: Ensure that the pH and temperature of your experimental buffer are within a range where coronatine is expected to be reasonably stable (near-neutral pH and moderate temperatures are generally preferred).
Phytotoxicity or off-target effects observed.
1. High DMSO concentration: The final concentration of DMSO in the working solution may be too high, causing solvent-induced stress or toxicity to the biological system. 2. High coronatine concentration: The concentration of coronatine used may be excessive for the specific plant species or experimental setup, leading to phytotoxic effects beyond the desired biological response.
1. Reduce final DMSO concentration: Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (buffer with the same final DMSO concentration but without coronatine) in your experiments to account for any solvent effects. 2. Perform a dose-response curve: Determine the optimal concentration of coronatine for your specific experiment by testing a range of concentrations.
Note: While stock solutions are stable, the stability of coronatine in various aqueous experimental buffers at different pH values and temperatures has not been extensively reported. It is recommended to prepare working solutions fresh before each experiment. The amide bond in coronatine could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
Experimental Protocols
Protocol 1: Preparation of Coronatine Stock and Working Solutions
Materials:
Coronatine (solid powder)
Dimethyl sulfoxide (DMSO), anhydrous
Sterile microcentrifuge tubes
Vortex mixer
Pipettes and sterile tips
Procedure for Stock Solution (10 mg/mL):
a. Allow the vial of solid coronatine to equilibrate to room temperature before opening to prevent condensation.
b. Weigh out the desired amount of coronatine in a sterile microcentrifuge tube.
c. Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
d. Vortex the tube until the coronatine is completely dissolved.
e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
f. Store the aliquots at -20°C, protected from light.
Procedure for Working Solution (e.g., 1 µM in MES Buffer):
a. Prepare the desired aqueous buffer (e.g., 10 mM MES-KOH, pH 6.15, 10 mM KCl).
b. Calculate the volume of the coronatine stock solution needed to achieve the final desired concentration in the total volume of the working solution. (Molecular Weight of Coronatine: 319.4 g/mol ).
c. Immediately before use, add the calculated volume of the coronatine stock solution to the aqueous buffer.
d. Mix thoroughly by gentle vortexing or inversion.
e. Ensure the final concentration of DMSO is below 0.5%.
Protocol 2: Stomatal Aperture Assay in Arabidopsis thaliana
Materials:
4-week-old Arabidopsis thaliana plants
Stomatal opening buffer (10 mM MES-KOH, pH 6.15, 10 mM KCl)
Coronatine working solution (e.g., 1.56 µM in stomatal opening buffer)
Procedure:
a. Excise epidermal peels from the abaxial side of fully expanded leaves.
b. Float the epidermal peels in stomatal opening buffer under light for 2.5 hours to ensure stomata are open.
c. Transfer the peels to the coronatine working solution or a mock control solution (buffer with the same final DMSO concentration) and incubate for 10 minutes.
d. Add the inducer of stomatal closure (e.g., ABA) to the wells containing the epidermal peels and incubate for another 1.5 hours.
e. Mount the epidermal peels on a microscope slide with a drop of the incubation buffer and cover with a coverslip.
f. Immediately observe the stomatal apertures under a light microscope.
g. Capture images of multiple fields of view for each treatment.
h. Measure the width and length of the stomatal pores using image analysis software.
i. Calculate the average stomatal aperture for each treatment and perform statistical analysis.
Mandatory Visualizations
Coronatine's mimicry of JA-Ile leads to suppression of SA-mediated defense.
Workflow for a typical stomatal aperture assay using coronatine.
Technical Support Center: Controlling for Environmental Factors Affecting Coronatine Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving coronatine (COR). Frequently Asked Que...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving coronatine (COR).
Frequently Asked Questions (FAQs)
Q1: What is coronatine and what is its primary mechanism of action?A1: Coronatine (COR) is a phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae.[1] It acts as a potent virulence factor by mimicking the plant hormone jasmonoyl-L-isoleucine (JA-Ile), the active form of jasmonic acid.[2][3] This mimicry allows it to hijack the host's jasmonate signaling pathway. The primary mechanism involves binding to the F-box protein COI1, which is part of a receptor complex.[3][4][5] This binding leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, activating downstream transcription factors like MYC2 and subsequently NAC transcription factors (ANAC019, ANAC055, ANAC072).[6][2] A key outcome of this signaling cascade is the suppression of salicylic acid (SA)-mediated plant defense responses.[6][3]
Q2: What are the most critical environmental factors that can influence coronatine's activity and stability?A2: The primary environmental factors influencing coronatine are temperature and light. Temperature significantly affects the production of coronatine by P. syringae, with optimal synthesis occurring at 18°C and being negligible at 28°C.[7][8] While the stability of the molecule itself across a range of temperatures in solution is a consideration, the impact on its biosynthesis is more pronounced. Light conditions are also critical, as coronatine's activity, particularly its role in promoting infection and causing necrotic symptoms, can be light-dependent.[9][10] Some studies show that coronatine is particularly effective at reopening stomata in the dark, suggesting its role in promoting infection may be enhanced at night.[10][11][12]
Q3: How should I prepare and store coronatine solutions to ensure maximum activity?A3: While specific stability data is limited in the provided results, general best practices for handling sensitive biological molecules should be followed. Prepare stock solutions in an appropriate solvent (e.g., DMSO or ethanol) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, use appropriate buffers and consider the pH, as coronatine production is stable in a pH range of 6.5 to 7.8.[13][14] Always prepare fresh working solutions for each experiment to minimize degradation.
Q4: I am not observing the expected biological effect (e.g., stomatal opening). What could be the cause?A4: Several factors could be responsible. First, verify the integrity of your coronatine stock as described in Q3. Second, check the experimental conditions. Ensure the temperature, pH, and light conditions of your assay are appropriate for the expected outcome. For stomatal assays, humidity and the time of day can also influence guard cell responses.[15][16] Third, consider the plant material; the age, health, and even genotype of the plant can affect its sensitivity to coronatine. Finally, confirm that the concentration used is appropriate, as biological responses are dose-dependent.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with coronatine.
Problem
Possible Cause
Recommended Solution
No/Low Coronatine Activity
1. Reagent Degradation: Coronatine solution may have degraded due to improper storage or age.
Prepare a fresh solution from a reliable stock. Avoid multiple freeze-thaw cycles. Run a positive control with a known active batch if available.
2. Incorrect pH: The pH of the experimental buffer may be outside the optimal range for coronatine activity.
Check and adjust the pH of your buffers. Coronatine production is known to be stable between pH 6.5 and 7.8.[13][14]
3. Suboptimal Temperature: The experiment is being conducted at a temperature that inhibits the biological response.
Maintain a consistent and appropriate temperature. For experiments involving P. syringae production of coronatine, 18°C is optimal.[7][8][17]
4. Plant Insensitivity: The plant species, ecotype, or developmental stage may be less responsive to coronatine. The COI1 receptor is essential for sensitivity.[3]
Use a plant line known to be responsive to jasmonates/coronatine. Ensure plants are healthy and at an appropriate developmental stage.
High Variability in Results
1. Inconsistent Environmental Conditions: Fluctuations in light, temperature, or humidity during the experiment.
Use a controlled environment chamber. Ensure all replicates are exposed to identical conditions. Be aware that light cycles can gate stomatal responses.[15][18]
2. Inconsistent Application: Uneven application of coronatine solution to the plant material.
Standardize your application method (e.g., vacuum infiltration, dip inoculation, epidermal peel floating) to ensure consistent exposure.
3. Biological Variation: Natural variation between individual plants or leaves.
Increase the number of biological replicates to improve statistical power.[19]
Unexpected Phenotype (e.g., no chlorosis)
1. Light-Dependent Effects: Some effects of coronatine, such as reactive oxygen species (ROS) accumulation and necrosis, are light-dependent.[9]
Ensure your experimental setup includes appropriate light conditions if you are studying late-stage infection symptoms.
2. Redundancy with Other Factors: In some contexts, other bacterial virulence factors (like Type III effectors) may have overlapping functions with coronatine.[3][4]
Use coronatine-deficient bacterial mutants as controls to specifically dissect the role of coronatine in the observed phenotype.[20]
Data Summary: Optimal Environmental Conditions
This table summarizes key quantitative data regarding the optimal conditions for coronatine production by Pseudomonas syringae.
Parameter
Optimal Value/Range
Notes
Source(s)
Temperature (for Production)
18°C
Production is maximal at 18°C and significantly reduced or non-detectable at 28°C.
The diagram below illustrates the molecular pathway by which coronatine suppresses plant defenses. Coronatine mimics JA-Ile, binding to the COI1 receptor, which triggers the degradation of JAZ repressors. This frees transcription factor MYC2 to activate NAC transcription factors, ultimately repressing the accumulation of salicylic acid (SA).
Caption: Coronatine signaling cascade leading to suppression of salicylic acid defense.
General Experimental Workflow for Coronatine Bioassay
This workflow outlines the key steps for conducting a typical bioassay to measure the biological activity of coronatine, such as a stomatal aperture assay.
Caption: A generalized workflow for assessing coronatine's biological activity.
Troubleshooting Logic Diagram
This diagram provides a logical decision-making tree to help diagnose and resolve common experimental issues.
Caption: A decision tree for troubleshooting common coronatine experiment failures.
Key Experimental Protocols
Protocol 1: Quantification of Coronatine by HPLC
This protocol provides a method for quantifying coronatine from bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC).[21][19]
Materials:
COR-producing bacterial culture (P. syringae)
Coronatine standard (for standard curve)
Ethyl acetate or chloroform
0.05% Trifluoroacetic acid (TFA) in water
Acetonitrile (ACN)
HPLC system with a UV detector
C8 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[19]
Microcentrifuge tubes
Centrifuge
Methodology:
Culture Growth: Grow P. syringae in a coronatine-inducing medium (e.g., HSC medium) at 18°C for up to 7 days.[13][14]
Sample Preparation:
Centrifuge 1 mL of bacterial culture to pellet the cells.
Transfer the supernatant to a new microcentrifuge tube.
Acidify the supernatant with HCl to a pH of ~2.5.
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.
Carefully transfer the upper organic phase to a new tube. Repeat the extraction on the aqueous phase for maximum yield.
Evaporate the pooled organic solvent to dryness using a speed vacuum or nitrogen stream.
Resuspend the dried extract in a known volume (e.g., 100 µL) of the HPLC mobile phase.
HPLC Analysis:
Standard Curve: Prepare a series of coronatine standards (e.g., 5-50 µg/mL) and inject 5 µL of each to generate a standard curve based on peak area.[19]
Mobile Phase: Isocratic separation using 60:40 (v/v) 0.05% TFA:Acetonitrile.[19]
Identify the coronatine peak in the sample chromatogram based on the retention time of the standard (typically ~9.4 minutes under these conditions).[19]
Calculate the concentration of coronatine in the sample by comparing its peak area to the linear regression equation derived from the standard curve.
Normalize the coronatine amount to the bacterial cell density or total protein content for accurate comparisons between samples.[19]
Protocol 2: Stomatal Aperture Bioassay
This protocol details a common bioassay to measure coronatine's effect on stomatal apertures in Arabidopsis thaliana.
Materials:
4-5 week old Arabidopsis thaliana plants
Coronatine solution at desired concentrations
Mock solution (control)
Microscope slides and coverslips
Forceps and razor blades
Microscope with a calibrated eyepiece or imaging software
Methodology:
Plant Preparation: Grow plants under controlled conditions (e.g., 12-hour photoperiod, 22°C).[16] For experiments in darkness, cover plants the night before to ensure stomata are closed.[16]
Epidermal Peel Preparation:
Excise a healthy, fully expanded leaf.
Gently peel a small section of the abaxial (lower) epidermis. This thin, transparent layer contains the stomata.
Immediately float the peel, outer side down, on a droplet of opening buffer on a microscope slide.
Treatment Application:
Carefully replace the opening buffer with the coronatine solution or a mock control.
Ensure the peel is fully submerged or floating evenly.
Incubation:
Place the slides in a covered petri dish with a moist paper towel to maintain humidity.
Incubate under specific experimental conditions (e.g., in light or darkness) for a set period (e.g., 1.5 - 4 hours).[2][12]
Microscopy and Measurement:
Place the slide on the microscope stage and focus on the stomata.
Capture images or use a calibrated eyepiece to measure the width of the stomatal pore (aperture).
Measure a sufficient number of stomata (e.g., n=60) per replicate for statistical robustness.[12]
Data Analysis:
Calculate the average stomatal aperture for each treatment group.
Use appropriate statistical tests (e.g., ANOVA or t-test) to determine if there are significant differences between the coronatine-treated group and the control.[19]
Technical Support Center: Dose-Dependent Toxicity of Coronatine in Plant Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phytotoxin coronatine (COR). The inform...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phytotoxin coronatine (COR). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is coronatine and why is it used in plant research?
Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae. It is a structural and functional mimic of the plant hormone jasmonic acid-isoleucine (JA-Ile), a key signaling molecule in plant defense and development.[1][2][3] Due to this mimicry, coronatine is a valuable tool for studying jasmonate signaling pathways, plant-pathogen interactions, and stress responses. It is known to be more active than jasmonates in many bioassays.[3]
Q2: What are the typical dose-dependent effects of coronatine on plants?
Coronatine exhibits a range of dose-dependent effects, which can be either beneficial or detrimental to the plant depending on the concentration.
Low Concentrations (nanomolar to low micromolar): At lower doses (e.g., 0.01 µmol/L), coronatine can promote plant growth and enhance tolerance to abiotic stresses such as drought and salinity.[4][5] It can achieve this by increasing chlorophyll content, net photosynthesis, and the activity of antioxidative enzymes.[4]
High Concentrations (micromolar): At higher concentrations (e.g., 1 µmol/L and above), coronatine typically induces phytotoxic effects. These include chlorosis (yellowing of leaves), inhibition of root growth, and necrosis (tissue death).[3][6][7] High concentrations can also exacerbate the negative effects of salt stress.[4]
Q3: How does coronatine impact plant defense signaling?
Coronatine is a potent manipulator of plant immune responses. Its primary mechanism is the activation of the jasmonate (JA) signaling pathway, which often acts antagonistically with the salicylic acid (SA) signaling pathway. The SA pathway is crucial for defense against biotrophic pathogens like P. syringae. By activating JA signaling, coronatine effectively suppresses SA-mediated defenses, making the plant more susceptible to infection.[1][7][8][9]
Troubleshooting Guides
Problem 1: Inconsistent or no observable phenotype after coronatine application.
Possible Cause 1: Incorrect Concentration. The bioactivity of coronatine is highly dose-dependent. A concentration that is too low may not elicit a response, while one that is too high could cause rapid cell death, masking more subtle phenotypes.
Solution: Perform a dose-response curve to determine the optimal concentration for your specific plant species and assay. Start with a broad range of concentrations (e.g., 0.01 µM to 50 µM).
Possible Cause 2: Method of Application. The way coronatine is applied can significantly affect its uptake and distribution in the plant.
Solution: For systemic effects, soil drenching or adding to a hydroponic medium is effective. For localized effects, leaf infiltration or spraying is more appropriate. Ensure even application and consider the use of a surfactant to improve leaf coverage when spraying.[10]
Possible Cause 3: Plant Age and Species. The sensitivity to coronatine can vary between plant species and developmental stages.
Solution: Refer to literature for effective concentrations in your plant system or a closely related one. Younger seedlings are often more sensitive than mature plants.
Problem 2: Excessive chlorosis and necrosis in control plants treated with coronatine.
Possible Cause: Coronatine Concentration is Too High. The observed phenotype is likely a result of coronatine toxicity at the applied concentration.
Solution: Reduce the concentration of coronatine used in your experiment. Refer to the dose-response data in the tables below for guidance on concentrations that induce specific effects without causing excessive damage. For example, in maize, concentrations ≥30 µmol L−1 led to poisoning and over-dwarfing.[11]
Problem 3: Unexpected results in stomatal aperture assays.
Possible Cause 1: Timing of Application and Observation. Coronatine's effect on stomatal aperture can be dynamic. It is known to inhibit stomatal closure and can even reopen stomata that have closed in response to darkness or pathogens.[12][13][14]
Solution: Carefully time your coronatine application relative to the stimulus for stomatal closure (e.g., ABA, darkness, flg22). Measure stomatal apertures at multiple time points after treatment to capture the dynamics of the response. For instance, coronatine has been shown to inhibit stomatal closure in response to ABA and flg22 within 1.5 hours of application.[12]
Possible Cause 2: Light Conditions. Light is a primary regulator of stomatal opening and can interact with coronatine signaling.
Solution: Conduct stomatal aperture assays under controlled light and dark conditions to dissect the specific effects of coronatine.
Quantitative Data Summary
The following tables summarize quantitative data on the dose-dependent effects of coronatine from various plant assays.
Table 1: Effects of Coronatine on Plant Growth and Physiology
Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana
Seed Sterilization and Plating:
Surface sterilize Arabidopsis thaliana seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water).
Suspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.
Plate seeds on half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.
Coronatine Treatment:
Prepare MS plates containing various concentrations of coronatine (e.g., 0.05 µM, 0.1 µM, 0.2 µM, 0.5 µM, 1 µM). A control plate with no coronatine should also be prepared.
Transfer 5- to 7-day-old seedlings of uniform size from the standard MS plates to the coronatine-containing plates.
Incubation and Measurement:
Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
After 7-10 days, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).
Calculate the percentage of root growth inhibition relative to the control seedlings.
Protocol 2: Stomatal Aperture Assay in Arabidopsis thaliana
Plant Material:
Use well-watered Arabidopsis thaliana plants that are 4-5 weeks old.
Epidermal Peel Preparation:
Excise a fully expanded leaf and carefully peel the abaxial (lower) epidermis.
Immediately float the epidermal peels in a buffer solution (e.g., 10 mM MES-KOH, pH 6.15, 10 mM KCl) in a petri dish.
Stomatal Opening/Closing Treatment:
To induce stomatal opening, incubate the peels under light (approximately 100-150 µmol m⁻² s⁻¹) for 2-3 hours.
To induce stomatal closure, transfer the light-incubated peels to a solution containing a closing stimulus (e.g., 20 µM Abscisic Acid - ABA) or place them in the dark.
Coronatine Application:
For inhibition of closure experiments, add coronatine (e.g., 1.56 µM) to the buffer 10-15 minutes before adding the closing stimulus.[12]
For promotion of opening experiments, add coronatine to the buffer with peels that have been pre-incubated in the dark.
Measurement:
After the desired incubation time (e.g., 1.5-2 hours), place the epidermal peel on a microscope slide with a drop of the incubation buffer and a coverslip.
Immediately observe under a light microscope (400x magnification) and capture images of at least 20-30 stomata per peel.
Measure the width of the stomatal aperture using image analysis software.
Signaling Pathways and Experimental Workflows
Caption: Coronatine signaling pathway in a plant cell.
Caption: Experimental workflow for root growth inhibition assay.
Technical Support Center: Minimizing Artifacts in Coronatine Gene Expression Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing coronatine in gene expression experiments. Our goal is to help you obtain accurate and r...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing coronatine in gene expression experiments. Our goal is to help you obtain accurate and reproducible data by minimizing potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for coronatine (COR) in plants?
A1: Coronatine is a phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae. It functions as a potent molecular mimic of the active form of the plant hormone jasmonate, specifically jasmonoyl-isoleucine (JA-Ile)[1][2][3]. COR activates the jasmonate signaling pathway by promoting the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and Jasmonate ZIM-domain (JAZ) repressor proteins[1][2][4]. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, de-repressing transcription factors like MYC2, which in turn activate the expression of JA-responsive genes[1][4][5]. A key consequence of this is the suppression of salicylic acid (SA)-dependent defense pathways, which is a crucial aspect of its virulence[2][5].
Q2: Are there any known off-target or COI1-independent effects of coronatine?
A2: Yes, while the primary pathway is COI1-dependent, there is evidence for COI1-independent activities of coronatine. Studies have shown that COR can suppress callose deposition and promote bacterial growth even in coi1 mutant plants[6]. This suggests that coronatine may have multiple targets within plant cells and can influence defense responses through mechanisms that are not solely reliant on the canonical COI1-JAZ signaling axis[6]. Researchers should be aware of these potential off-target effects, as they could contribute to the observed gene expression changes.
Q3: What is a suitable concentration range for coronatine treatment in gene expression studies?
A3: The optimal concentration of coronatine can vary depending on the plant species, tissue type, and experimental goals. Published studies have used a wide range of concentrations, from as low as 0.05 µM to 100 µM[7][8]. For example, in maize seedlings, 0.05 µM COR was effective in inducing insect resistance and altering gene expression[7]. In Arabidopsis, concentrations around 1 µM are commonly used for observing typical jasmonate-related responses like root growth inhibition[8]. It is highly recommended to perform a dose-response experiment to determine the optimal, non-phytotoxic concentration for your specific experimental system. High concentrations may induce stress responses that are not specific to the signaling pathway under investigation.
Q4: How stable is coronatine in experimental solutions?
A4: Coronatine is considered to be relatively stable, which contributes to its potent activity as an elicitor compared to methyl jasmonate[9]. However, its stability can be influenced by the composition of the culture medium and storage conditions. It is advisable to prepare fresh working solutions of coronatine for each experiment from a stock solution stored at -20°C[10]. When conducting time-course experiments, be mindful that the effective concentration may change over extended periods.
Q5: What are appropriate negative controls for a coronatine gene expression experiment?
A5: To ensure that the observed gene expression changes are due to coronatine and not other factors, several negative controls are essential:
Mock Treatment: Treat a set of plants with the solvent used to dissolve coronatine (e.g., methanol or DMSO) at the same final concentration as in the coronatine-treated samples. This controls for any effects of the solvent on gene expression[11].
coi1 Mutant: If available for your plant species, using a coi1 mutant can help differentiate between COI1-dependent and independent effects of coronatine. In a coi1 mutant, you would expect to see a significant reduction or absence of the induction of known JA-responsive genes[8].
Untreated Control: A set of plants that receive no treatment can serve as a baseline for gene expression levels.
Troubleshooting Guides
Issue 1: High variability in gene expression between biological replicates.
Possible Cause
Troubleshooting Step
Inconsistent Coronatine Treatment
Ensure uniform application of coronatine solution to all plants. For spraying, ensure even coverage. For root application, ensure equal volumes and concentrations are used.
Developmental Stage Differences
Use plants that are at the same developmental stage for all replicates and treatments.
Circadian Rhythm Effects
Harvest all samples at the same time of day to minimize gene expression changes due to the circadian clock.
Uneven Environmental Conditions
Grow all plants under uniform light, temperature, and humidity conditions.
RNA Quality and Quantity
Assess the integrity and purity of your RNA samples using a bioanalyzer and spectrophotometer. Poor quality RNA can lead to inconsistent results. Re-extract RNA if necessary.
Issue 2: No significant induction of known jasmonate-responsive genes.
Possible Cause
Troubleshooting Step
Inactive Coronatine
Verify the source and storage conditions of your coronatine. If possible, test its activity in a simple bioassay, such as root growth inhibition in Arabidopsis.
Suboptimal Coronatine Concentration
The concentration used may be too low to elicit a response. Perform a dose-response experiment to find the optimal concentration.
Incorrect Sampling Time
The induction of early-response genes can be transient. Conduct a time-course experiment to capture the peak of gene expression.
Inefficient RNA Extraction or cDNA Synthesis
Use a robust RNA extraction protocol suitable for your plant tissue, which may be rich in secondary metabolites. Verify the efficiency of your reverse transcription step.
Poor Primer/Probe Design (for qPCR)
Validate your qPCR primers for efficiency and specificity. Ensure they amplify a single product of the correct size.
Issue 3: Signs of phytotoxicity (e.g., chlorosis, necrosis) in treated plants.
Possible Cause
Troubleshooting Step
Coronatine Concentration is Too High
Reduce the concentration of coronatine used in your experiments. High concentrations can lead to generalized stress responses that may mask the specific signaling effects.
Solvent Toxicity
Ensure the final concentration of the solvent (e.g., methanol, DMSO) is not toxic to your plants. Test different solvent concentrations in a preliminary experiment.
Prolonged Exposure
Reduce the duration of the coronatine treatment.
Quantitative Data Summary
The following tables summarize quantitative data on gene expression changes in response to coronatine treatment from published RNA-seq and microarray studies.
Table 1: Differentially Expressed Genes in Maize Seedlings Treated with 0.05 µM Coronatine [7]
Gene Category
Number of Upregulated Genes
Number of Downregulated Genes
Total Differentially Expressed Genes
170
734
Table 2: Expression Changes of Key Genes in Maize Seedlings Treated with 0.05 µM Coronatine [7]
Gene/Gene Family
Change in Expression
ZmBX1-ZmBX6 (Benzoxazinoid Synthesis)
Upregulated
JAZ protein genes (9 genes)
Downregulated
PP2C genes (7 genes)
Downregulated
Table 3: Differentially Expressed Genes in Soybean Leaves Treated with 3 µM Coronatine [10]
Gene Category
Number of Upregulated Genes
Number of Downregulated Genes
Total Differentially Expressed Genes
2,170
2,375
Detailed Experimental Protocols
Protocol 1: Coronatine Treatment of Arabidopsis thaliana for RNA-Seq Analysis
This protocol is a synthesis of methodologies described in the literature[5][8][12].
Plant Growth:
Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) plates or in liquid MS medium for 10-14 days under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
Coronatine Preparation:
Prepare a stock solution of coronatine (e.g., 1 mM in methanol or DMSO). Store at -20°C.
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1 µM) in sterile water or liquid MS medium.
Treatment:
For liquid culture, add the coronatine solution to the medium to the final desired concentration.
For plate-grown seedlings, gently transfer them to a new plate containing MS medium supplemented with the final concentration of coronatine.
Include appropriate mock-treated controls (medium with the same concentration of solvent).
Incubation and Harvesting:
Incubate the treated seedlings for the desired duration (e.g., 30 minutes to 6 hours).
Harvest the tissue (e.g., whole seedlings or specific organs) by flash-freezing in liquid nitrogen.
Store samples at -80°C until RNA extraction.
Protocol 2: RNA Extraction from Coronatine-Treated Plant Tissues
This protocol is a general guideline based on common RNA extraction methods for plant tissues, which can be rich in secondary metabolites[13][14][15][16].
Tissue Homogenization:
Grind the frozen plant tissue to a fine powder in a liquid nitrogen-prechilled mortar and pestle.
Lysis and Extraction:
Transfer the powdered tissue to a tube containing a suitable extraction buffer (e.g., a CTAB-based buffer or a commercial reagent like TRIzol).
Vortex thoroughly to lyse the cells.
Perform a chloroform:isoamyl alcohol extraction to separate the aqueous phase (containing RNA) from the organic phase.
RNA Precipitation:
Transfer the aqueous phase to a new tube.
Precipitate the RNA by adding isopropanol or lithium chloride.
Incubate on ice or at -20°C to facilitate precipitation.
Washing and Resuspension:
Centrifuge to pellet the RNA.
Wash the RNA pellet with 70-80% ethanol to remove residual salts and contaminants.
Air-dry the pellet briefly and resuspend it in RNase-free water.
DNase Treatment and Quality Control:
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
Assess RNA quality and quantity using a spectrophotometer (for purity, A260/280 and A260/230 ratios) and a bioanalyzer (for integrity, RIN value).
Technical Support Center: Overcoming Plant Defense Responses in Coronatine Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of coronatine (COR) who encounter...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of coronatine (COR) who encounter interference from plant defense responses.
Frequently Asked Questions (FAQs)
Q1: What is coronatine and why are plant defense responses a problem for its study?
A1: Coronatine (COR) is a phytotoxin produced by several pathovars of Pseudomonas syringae. It is a structural and functional mimic of the plant hormone jasmonate-isoleucine (JA-Ile), a key signaling molecule in the jasmonic acid (JA) pathway.[1][2] This mimicry allows COR to manipulate the plant's hormonal signaling to the pathogen's advantage.
Plant defense responses pose a significant challenge because COR's primary mode of action involves the suppression of these defenses. The most prominent interference comes from the salicylic acid (SA) pathway, which is a central component of plant immunity against biotrophic and hemibiotrophic pathogens like P. syringae.[2] The antagonistic crosstalk between the JA pathway (activated by COR) and the SA pathway can mask or alter the direct effects of coronatine that a researcher may be trying to study.
Q2: What is the primary mechanism by which coronatine suppresses salicylic acid (SA)-mediated defense?
A2: Coronatine suppresses SA-mediated defense primarily through the JA signaling pathway. By mimicking JA-Ile, COR binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex.[1][3] This binding promotes the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins.[3][4] The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate JA-responsive genes and concomitantly suppress the SA signaling pathway.[3] This suppression includes the downregulation of SA biosynthesis genes (like ISOCHORISMATE SYNTHASE 1, ICS1) and the upregulation of genes involved in SA metabolism (like BENZOIC ACID/SA CARBOXYL METHYLTRANSFERASE 1, BSMT1).[3][5]
Q3: Can coronatine affect plant defenses independently of the COI1 receptor?
A3: Yes, some research suggests that coronatine can exert effects on plant defense independently of COI1.[1][6] For instance, studies have shown that COR can suppress callose deposition and promote bacterial growth even in coi1 mutant plants.[1][6] This indicates that coronatine may have multiple targets within the plant cell and that its functions are not limited to mimicking JA through the COI1 receptor.
Q4: How does coronatine interfere with stomatal-based defense?
A4: Plants can close their stomata upon detecting pathogen-associated molecular patterns (PAMPs) to prevent bacterial entry. Coronatine plays a crucial role in overcoming this defense by promoting stomatal reopening.[7][8][9][10] This allows bacteria to invade the apoplastic space within the leaf.[3] The mechanism involves the activation of the JA signaling pathway, which antagonizes abscisic acid (ABA)-mediated stomatal closure.[11] Specifically, coronatine inhibits the production of reactive oxygen species (ROS) by NADPH oxidases, which are essential signaling molecules for stomatal closure.[11]
Q5: What is the role of redox signaling in coronatine's activity?
A5: Recent findings have revealed a JA-independent role for coronatine in suppressing plant immunity by manipulating host redox signaling.[4] Coronatine can suppress the cellular accumulation of glutathione, a vital antioxidant.[4] This suppression prevents the activation of NPR1 (NONEXPRESSER OF PR GENES 1), a redox-sensitive master regulator of SA-responsive immune genes.[4] This highlights a more direct way coronatine can interfere with SA defense, independent of the classical JA/SA crosstalk.
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Inconsistent or no effect of coronatine on gene expression.
High basal plant defense activation.
Use plants grown in controlled, low-stress environments. Consider using mutant plants with compromised SA signaling (e.g., sid2, npr1) to reduce background defense activation.
Overlapping effects of other pathogen effectors.
If studying COR in the context of bacterial infection, use a coronatine-deficient mutant strain of the pathogen as a negative control. This will help differentiate the effects of COR from those of other virulence factors.[1]
Crosstalk with the salicylic acid (SA) pathway.
Co-treat with inhibitors of SA biosynthesis or signaling. Alternatively, use SA-deficient or -insensitive plant lines (sid2, npr1) to dissect the SA-independent effects of coronatine.[3]
Variability in stomatal aperture assays with coronatine.
Inconsistent environmental conditions.
Strictly control light, humidity, and CO2 levels during the experiment, as these factors significantly influence stomatal aperture.
Interference from PAMP-triggered stomatal closure.
When studying COR's effect on stomatal reopening, first elicit closure with a PAMP like flg22, then apply coronatine.[11]
Difficulty in observing coronatine-mediated suppression of callose deposition.
Use SA signaling mutants (sid2, npr1) to reduce the SA-dependent component of callose deposition, which may allow for the observation of COR's suppressive effects on SA-independent callose deposition.[1][6]
Redundant functions of other bacterial effectors.
Use bacterial mutants deficient in other effectors known to suppress callose deposition (e.g., HopM1) in combination with COR-deficient mutants to isolate the specific contribution of coronatine.
Unexpected results in protein-protein interaction studies involving COI1 and JAZ proteins.
Post-translational modifications affecting protein interactions.
Ensure that the expression system used for the protein interaction assay (e.g., yeast two-hybrid, co-immunoprecipitation) recapitulates the necessary in planta conditions, including potential post-translational modifications.
Instability of JAZ proteins.
Perform experiments quickly and on ice. Include proteasome inhibitors in your buffers if you are trying to detect the interaction before JAZ degradation.
Data Presentation
Table 1: Effect of Coronatine on Salicylic Acid Accumulation and Bacterial Growth in Arabidopsis thaliana
Plant Genotype
Bacterial Strain
Treatment
Free SA (ng/g FW)
Bacterial Titer (log CFU/cm²)
Wild Type (Col-0)
P. syringae pv. tomato DC3000 (produces COR)
Mock
~100
~7.5
Wild Type (Col-0)
P. syringae pv. tomato DC3000 cor- (COR-deficient)
Mock
~500
~5.5
sid2 (SA-deficient)
P. syringae pv. tomato DC3000 cor- (COR-deficient)
Mock
<50
~7.0
This table synthesizes typical results reported in the literature, demonstrating that coronatine-producing bacteria suppress SA accumulation and achieve higher growth rates. The virulence of the COR-deficient mutant is restored in an SA-deficient plant, highlighting the importance of SA suppression for coronatine's function.[3]
Table 2: Influence of Coronatine on Stomatal Aperture in Arabidopsis thaliana
Treatment
Stomatal Aperture (µm)
Mock
~1.5
flg22 (PAMP)
~0.5
flg22 + Coronatine
~1.3
ABA (Abscisic Acid)
~0.6
ABA + Coronatine
~1.4
This table summarizes the effect of coronatine on stomatal aperture, showing its ability to reverse the closure induced by a PAMP (flg22) and the hormone ABA.[7][11]
Experimental Protocols
1. Gene Expression Analysis by qRT-PCR
Objective: To quantify the effect of coronatine on the expression of defense-related genes.
Methodology:
Grow Arabidopsis thaliana seedlings in sterile liquid or on solid MS medium.
Treat seedlings with a working concentration of coronatine (e.g., 0.1-1 µM) or a mock solution.
Harvest tissue at various time points (e.g., 0, 1, 3, 6, 12 hours) and immediately freeze in liquid nitrogen.
Extract total RNA using a commercial kit or Trizol reagent.
Synthesize cDNA using a reverse transcriptase kit.
Perform quantitative real-time PCR (qRT-PCR) using primers for target genes (e.g., PR1 for SA pathway, VSP2 for JA pathway) and a reference gene (e.g., UBQ5).
Analyze the data using the ΔΔCt method to determine relative gene expression.
2. Stomatal Aperture Bioassay
Objective: To measure the effect of coronatine on stomatal opening or closure.
Methodology:
Excise leaves from 3-4 week old, well-watered plants.
Float epidermal peels on a buffer solution in a petri dish and expose to light to induce stomatal opening.
To test for inhibition of closure, add an elicitor of stomatal closure (e.g., 10 µM ABA or 1 µM flg22) with or without coronatine.
To test for promotion of reopening, first induce closure with an elicitor, then replace the solution with one containing coronatine.
Incubate for a defined period (e.g., 2-3 hours).
Mount the epidermal peels on a microscope slide and capture images.
Measure the width and length of the stomatal pore using image analysis software (e.g., ImageJ).
3. In Planta Bacterial Growth Assay
Objective: To assess the contribution of coronatine to bacterial virulence.
Methodology:
Grow plants to 4-5 weeks of age.
Prepare a bacterial suspension of P. syringae (e.g., wild-type vs. cor- mutant) in 10 mM MgCl2 to a concentration of 10^5 CFU/mL.
Infiltrate the bacterial suspension into the abaxial side of the leaves using a needleless syringe.
Keep plants in a high-humidity environment for the first 24 hours.
At 0 and 3 days post-inoculation, collect leaf discs from the infiltrated area using a cork borer.
Homogenize the leaf discs in 10 mM MgCl2.
Plate serial dilutions of the homogenate on appropriate selective media.
Incubate the plates and count the colony-forming units (CFUs) to determine the bacterial titer in the leaves.
Visualizations
Caption: Coronatine signaling pathway and its crosstalk with salicylic acid defense.
Caption: Experimental workflow for studying coronatine's effect on stomatal defense.
Caption: Logic diagram for troubleshooting inconsistent coronatine effects.
Technical Support Center: Coronatine Treatment Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing coronatine in their experiments. The information is tailored for scientists in drug developm...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing coronatine in their experiments. The information is tailored for scientists in drug development and related fields, focusing on optimizing incubation time and understanding experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for coronatine concentration in cell culture experiments?
A1: The effective concentration of coronatine can vary depending on the plant species, cell type, and the specific biological response being measured. However, based on published studies, a common starting range is between 0.1 µM and 10 µM. For instance, a concentration of 1 µM has been shown to induce the expression of NAC transcription factor genes in Arabidopsis within 24 hours.[1] In other experiments with Arabidopsis leaves, 1.5 µM coronatine was effective in opening stomata within 2 hours.[2][3] For enhancing secondary metabolite production in Taxus media cell cultures, concentrations up to 1 mM have been used.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q2: How quickly can I expect to see an effect after coronatine treatment?
A2: The onset of coronatine's effects is highly dependent on the endpoint being measured.
Stomatal Aperture: Changes in stomatal aperture can be observed relatively quickly. In Arabidopsis epidermal peels or intact leaves, significant opening of dark-closed stomata was observed within 2 to 4 hours of treatment with 1.5 µM coronatine.[2][3]
Gene Expression: Transcriptional changes can also be detected within hours. For example, in tomato leaves, changes in the expression of salicylic acid (SA) and jasmonic acid (JA) related genes were measured 24 hours post-inoculation with coronatine-producing bacteria.[5]
Phenotypic Changes: More complex physiological responses like chlorosis or changes in secondary metabolite production may require longer incubation times, ranging from several hours to several days.[1][4][6] In Taxus media cell cultures, maximum taxane production was observed after 16 days of continuous exposure to coronatine.[6]
Q3: Does the incubation temperature affect coronatine activity?
A3: Yes, temperature can be a critical factor, primarily because the biosynthesis of coronatine by Pseudomonas syringae is temperature-sensitive. Optimal production of coronatine by the bacteria occurs at around 18°C, with negligible production at 30°C.[7] While the direct effect of temperature on the activity of purified coronatine in plant systems is less characterized, it is crucial to maintain a consistent and optimal temperature for your specific plant or cell culture system to ensure reproducible results. For instance, experiments on tomato seedlings for chilling tolerance involved a 24-hour pretreatment with coronatine at a standard growth temperature before exposure to cold stress.[8]
Troubleshooting Guide
This guide addresses common issues encountered during coronatine treatment experiments, with a focus on optimizing incubation time.
Issue
Possible Cause
Troubleshooting Steps
No observable effect after coronatine treatment.
Suboptimal Incubation Time: The incubation period may be too short for the desired effect to manifest.
Solution: Perform a time-course experiment. Collect samples at multiple time points (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the optimal incubation duration for your specific endpoint. For rapid responses like stomatal opening, effects can be seen in 2-4 hours.[2][3] For gene expression or metabolic changes, longer periods (24 hours or more) may be necessary.[5][8]
Inappropriate Coronatine Concentration: The concentration may be too low to elicit a response or too high, causing cellular toxicity.
Solution: Conduct a dose-response curve with a range of coronatine concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) to identify the optimal concentration.
Degraded Coronatine: Improper storage or handling may have led to the degradation of the coronatine stock solution.
Solution: Ensure coronatine is stored according to the manufacturer's instructions, typically at -20°C. Prepare fresh dilutions for each experiment.
High variability between replicates.
Inconsistent Treatment Application: Uneven application of coronatine can lead to variable responses.
Solution: Ensure thorough and uniform mixing of coronatine in the culture medium. For leaf assays, ensure complete and even coverage.
Cell Culture Health: Unhealthy or asynchronous cell cultures can respond variably to treatment.
Solution: Use cell cultures in the exponential growth phase. Ensure consistent cell density and viability across all replicates.
Unexpected or off-target effects observed.
Coronatine's Multifunctional Nature: Coronatine is known to have pleiotropic effects, including activating jasmonate signaling and suppressing salicylate-dependent defenses.[1][7][9][10]
Solution: Use appropriate controls, such as coronatine-insensitive (e.g., coi1) mutant lines, to confirm that the observed effects are specific to the intended signaling pathway.[9] Compare results with other jasmonate signaling activators like methyl jasmonate (MeJA).[6]
Contamination: Microbial contamination can interfere with the experiment and produce confounding results.
Solution: Maintain sterile technique throughout the experimental setup and incubation. Regularly check cultures for any signs of contamination.
Experimental Protocols
Protocol 1: Stomatal Aperture Assay in Arabidopsis thaliana
This protocol is adapted from studies investigating the effect of coronatine on stomatal closure.[2][3][11]
Gently peel the abaxial (lower) epidermis from a healthy leaf.
Immediately float the peel in a stomatal opening buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl) in a petri dish.
Incubate under light (approx. 100 µmol m⁻² s⁻¹) for at least 2 hours to ensure stomata are open.
3. Coronatine Treatment:
Prepare a 1.5 µM coronatine solution in the stomatal opening buffer.
Transfer the epidermal peels to the coronatine solution or a control solution (buffer only).
For studying the opening of closed stomata, incubate the peels in the dark for a set duration (e.g., 2 or 4 hours).[2][3]
For studying the inhibition of induced closure, a closure-inducing agent (e.g., abscisic acid) can be added after a short pre-incubation with coronatine.
4. Data Collection and Analysis:
At each time point, mount a peel on a microscope slide.
Capture images of at least 20-30 stomata per replicate.
Measure the width of the stomatal aperture using image analysis software.
Calculate the average stomatal aperture for each treatment and time point.
Protocol 2: Gene Expression Analysis in Tomato Seedlings
This protocol is based on methodologies used to study coronatine-induced changes in gene expression.[5][8]
1. Plant Material: Use 17-day-old tomato (Solanum lycopersicum) seedlings.
2. Coronatine Treatment:
Prepare a 1 nM coronatine solution. A mock solution (containing the same amount of solvent, e.g., methanol) should be used as a control.
Spray the seedlings with the coronatine or mock solution until the leaves are thoroughly wetted.
Incubate the treated seedlings under standard growth conditions for the desired time period (e.g., 12 or 24 hours).[8]
3. RNA Extraction and cDNA Synthesis:
Harvest leaf tissue at the designated time points and immediately freeze in liquid nitrogen.
Extract total RNA using a standard protocol or a commercial kit.
Synthesize first-strand cDNA from the total RNA.
4. Quantitative Real-Time PCR (qRT-PCR):
Perform qRT-PCR using gene-specific primers for your target genes (e.g., PR1 for SA pathway, LOX2 for JA pathway) and a reference gene (e.g., UBQ5).
Analyze the relative gene expression using the ΔΔCt method.
Data Presentation
Table 1: Effect of Coronatine Incubation Time on Stomatal Aperture in Arabidopsis thaliana
Incubation Time (hours)
Treatment
Average Stomatal Aperture (µm) ± SE
0
Control
2.5 ± 0.2
2
Control
2.4 ± 0.3
2
1.5 µM Coronatine
4.1 ± 0.4
4
Control
2.3 ± 0.2
4
1.5 µM Coronatine
5.2 ± 0.5
Note: This table is a representative example based on findings that coronatine induces stomatal opening within 2-4 hours.[2][3]
Table 2: Relative Gene Expression in Tomato Leaves after 24-hour Coronatine Treatment
Gene
Treatment
Fold Change vs. Mock
PR1 (SA-responsive)
0.1 mM Coronatine
0.4
LOX2 (JA-responsive)
0.1 mM Coronatine
3.5
VSP2 (JA-responsive)
0.1 mM Coronatine
4.2
PDF1.2 (JA-responsive)
0.1 mM Coronatine
2.8
Note: This table summarizes typical findings where coronatine suppresses SA-responsive genes and induces JA-responsive genes.[5]
Visualizations
Caption: Coronatine signaling pathway in a plant cell.
Selecting appropriate control treatments for coronatine experiments
Welcome to the technical support center for coronatine-based research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for coronatine-based research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting their coronatine experiments with appropriate control treatments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical negative control for a coronatine experiment?
A1: The most critical negative control is the use of a coronatine-insensitive 1 (coi1) mutant plant. Coronatine's primary mode of action is through its interaction with the F-box protein COI1, which is a key component of the jasmonate signaling pathway.[1][2] Therefore, demonstrating that the biological effect of coronatine is absent or significantly reduced in a coi1 mutant provides strong evidence that the observed phenotype is a direct result of COI1-mediated signaling.
Q2: I'm observing an effect of coronatine even in my coi1 mutant background. What could be the reason?
A2: While the majority of coronatine's functions are COI1-dependent, there is evidence for COI1-independent effects.[3][4] These off-target effects are a crucial consideration in experimental design. If you observe a response in a coi1 mutant, it may be due to one of these alternative pathways. To investigate this further, consider using an inactive stereoisomer of coronatine as an additional negative control.
Q3: What is an inactive stereoisomer of coronatine and why should I use it?
A3: Coronatine has several stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. Some of these stereoisomers are biologically inactive because they cannot bind effectively to the COI1 receptor.[5] Using an inactive stereoisomer as a negative control is a powerful way to distinguish between specific COI1-mediated effects and non-specific or off-target effects of the chemical compound itself. A recent study has synthesized and tested all 16 possible stereoisomers of coronatine, identifying several with no biological activity.[5] While commercial availability of specific inactive isomers may be limited, custom synthesis based on published methods is an option for rigorous experimental control.[5][6]
Q4: What is a suitable mock or vehicle control for my coronatine experiment?
A4: The appropriate mock control depends on the solvent used to dissolve your coronatine stock. Coronatine is often dissolved in a small amount of a solvent like ethanol or DMSO before being diluted in an aqueous buffer for application to plants. Your mock control should be the final dilution buffer containing the same concentration of the solvent used for the coronatine treatment. This ensures that any observed effects are not due to the solvent itself. For example, if you dissolve coronatine in ethanol and then dilute it in water, your mock control should be water with the same final concentration of ethanol.
Q5: I'm not seeing the expected effect of coronatine in my experiment. What are some potential troubleshooting steps?
A5: Several factors could contribute to a lack of coronatine bioactivity:
Degradation of Coronatine: Ensure your coronatine stock solution is fresh and has been stored properly, protected from light and elevated temperatures, to prevent degradation.
Incorrect Concentration: Verify the final concentration of coronatine applied to your experimental system. Refer to the literature for effective concentration ranges for your specific application (see Table 2).
Plant Age and Health: The responsiveness of plants to phytohormones can vary with developmental stage and overall health. Use healthy, age-matched plants for all treatments.
Application Method: Ensure uniform and consistent application of coronatine to the plant tissue. For example, when studying stomatal responses, ensure the solution makes direct contact with the leaf epidermis.[7][8]
Experimental Conditions: Environmental factors such as light and temperature can influence coronatine's effects. Maintain consistent and optimal growth conditions for your plants.[9]
Q6: I'm observing unexpected phytotoxicity or stress responses with my coronatine treatment. What should I do?
A6: Unexpected phytotoxicity can arise from several factors:
High Coronatine Concentration: While coronatine is a potent signaling molecule, excessively high concentrations can lead to stress responses that may not be physiologically relevant to its role as a jasmonate mimic. Consider performing a dose-response experiment to determine the optimal, non-toxic concentration for your desired effect.
Solvent Toxicity: If the concentration of your solvent (e.g., ethanol, DMSO) in the final treatment solution is too high, it can cause cellular stress. Ensure your mock control with the solvent alone does not induce similar phytotoxic effects.
Contamination: Contamination of your coronatine stock or treatment solutions with other chemicals or microbial growth can lead to unexpected plant responses. Always use sterile techniques and high-purity reagents.
Summary of Control Treatments for Coronatine Experiments
Control Type
Purpose
Key Considerations
Mock/Vehicle Control
To control for the effects of the solvent used to dissolve coronatine.
The mock control should contain the same final concentration of the solvent as the coronatine treatment.
Genetic Control (coi1 mutant)
To demonstrate that the observed effect is mediated through the COI1 receptor.
The primary and most critical negative control for most coronatine experiments.[1]
Inactive Stereoisomer
To control for non-specific or COI1-independent effects of the coronatine molecule.
A powerful control to dissect specific from off-target effects. Availability may be limited.[5]
Coronafacic Acid (CFA) / Coronamic Acid (CMA)
To show that the intact coronatine molecule is required for the biological activity.
The individual precursors of coronatine are generally inactive.[10]
Coronatine Concentration-Dependent Effects
The optimal concentration of coronatine can vary depending on the plant species, the specific biological process being investigated, and the experimental system. The following table provides a summary of concentrations used in the literature for various applications.
Protocol 1: Stomatal Aperture Bioassay in Arabidopsis thaliana
This protocol is adapted from studies investigating the effect of coronatine on stomatal closure.[15]
Plant Material: Use epidermal peels from 4- to 5-week-old Arabidopsis thaliana plants.
Stomatal Opening: Float epidermal peels in a buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl) under light for 2-3 hours to induce stomatal opening.
Treatment Application:
Coronatine Treatment: Add coronatine to the buffer to the desired final concentration (e.g., 1.56 µM).
Inducer of Closure: To test for inhibition of closure, add an inducing agent such as abscisic acid (ABA, e.g., 20 µM) or flagellin peptide (flg22, e.g., 5 µM) 10 minutes after the coronatine treatment.
Mock Control: For the mock treatment, add the same volume of solvent (e.g., ethanol) used for the coronatine stock to the buffer.
Incubation: Incubate the epidermal peels for a defined period (e.g., 1.5 hours) after the addition of the inducing agent.
Microscopy and Measurement: Mount the epidermal peels on a microscope slide and observe under a light microscope. Capture images of multiple stomata for each treatment and measure the stomatal aperture using image analysis software.
Visualizing Signaling Pathways and Experimental Logic
Coronatine Signaling Pathway
Caption: Coronatine's primary signaling pathway involves binding to the COI1 receptor, leading to the degradation of JAZ repressors and the activation of jasmonate-responsive genes.
Experimental Workflow for Validating Coronatine's Effect
Caption: A logical workflow for a coronatine experiment, incorporating wild-type and coi1 mutant plants with both mock and coronatine treatments for robust data interpretation.
Logic for Selecting Control Treatments
Caption: A decision-making diagram to guide the selection of appropriate control treatments based on the experimental question.
Technical Support Center: Troubleshooting Variability in Stomatial Response to Coronatine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with coronatine and its effects on stomatal response. This resource provides troubleshooting guides and freq...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with coronatine and its effects on stomatal response. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, helping you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of coronatine-induced stomatal opening?
A1: Coronatine (COR), a phytotoxin produced by Pseudomonas syringae, mimics the plant hormone jasmonate-isoleucine (JA-Ile) to induce stomatal opening.[1][2] It achieves this by hijacking the plant's jasmonate signaling pathway.[3][4] Specifically, COR promotes the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and Jasmonate ZIM-domain (JAZ) repressor proteins.[5][6] This interaction leads to the degradation of JAZ proteins via the 26S proteasome, thereby de-repressing downstream signaling pathways that ultimately lead to stomatal opening.[5]
Q2: How does coronatine interact with abscisic acid (ABA) signaling in guard cells?
A2: Coronatine and abscisic acid (ABA) have antagonistic effects on stomatal aperture. While ABA is a key hormone that induces stomatal closure, particularly under stress conditions, coronatine actively counteracts this effect.[7][8][9] COR inhibits ABA-induced stomatal closure by suppressing the production of reactive oxygen species (ROS) in guard cells, which are crucial second messengers in the ABA signaling cascade.[1][2][3] This inhibition of ROS production is dependent on the COI1 receptor.[1] However, it's important to note that at physiologically relevant concentrations found during later stages of infection, ABA can overcome the effect of coronatine and induce stomatal closure.[8]
Q3: What is the role of the COI1 protein in the stomatal response to coronatine?
A3: The COI1 protein is an F-box protein that functions as the receptor for both jasmonate-isoleucine and coronatine.[1][6] It is a critical component of the SCFCOI1 E3 ubiquitin ligase complex.[6] The binding of coronatine to COI1 facilitates the recruitment of JAZ repressor proteins to the SCFCOI1 complex, leading to their ubiquitination and subsequent degradation.[5] The degradation of JAZ proteins is the key step that activates the downstream signaling required for coronatine-induced stomatal opening. Therefore, functional COI1 is essential for the plant's response to coronatine.[1][5]
Q4: Can coronatine affect stomatal aperture independently of the COI1-JAZ signaling pathway?
A4: Recent research suggests that coronatine may have additional, COI1-JAZ-independent actions in guard cells.[10] One study found that a stereoisomer of coronatine could regulate guard cell movement without affecting COI1-JAZ signaling.[10] Furthermore, imaging studies have shown that coronatine localizes to the endoplasmic reticulum (ER) of living guard cells, hinting at an ER-related mechanism of action that bypasses the canonical COI1-JAZ pathway.[10]
Troubleshooting Guide
Issue 1: No observable stomatal opening in response to coronatine treatment.
Possible Cause
Troubleshooting Step
Inactive Coronatine
Ensure the coronatine solution is freshly prepared and has been stored correctly according to the manufacturer's instructions. Consider testing a new batch of coronatine.
Incorrect Coronatine Concentration
Verify the final concentration of coronatine in your assay. A typical effective concentration is around 1.56 µM.[1] Perform a dose-response curve to determine the optimal concentration for your specific plant species and experimental conditions.
Impaired COI1 Signaling
If using a mutant plant line, confirm that the COI1 gene and its signaling pathway are intact. The coi1 mutant, for example, is insensitive to coronatine.[1][11][12]
Suboptimal Experimental Conditions
Ensure the stomatal opening buffer is correctly prepared (e.g., 10 mM MES-KOH, 30 mM KCl, pH 6.3) and that epidermal peels are pre-incubated to allow for initial stomatal opening before treatment.[4]
Plant Material Variability
The age of the plant and the specific leaves used can influence stomatal responsiveness. Use fully expanded leaves from healthy, well-watered plants of a consistent age.[13]
Issue 2: High variability in stomatal aperture measurements between replicates.
Possible Cause
Troubleshooting Step
Inconsistent Environmental Conditions
Maintain consistent light intensity, temperature, and humidity across all experimental replicates. Even small variations can significantly impact stomatal aperture.[14]
Heterogeneity of Stomata on the Leaf
Stomatal density and responsiveness can vary across the leaf surface. When preparing epidermal peels, always sample from the same region of the leaf for all replicates.[15]
Measurement Inconsistency
Ensure a standardized method for measuring stomatal aperture. Use image analysis software for more objective and reproducible measurements.[13][16] Measure a sufficient number of stomata per replicate (e.g., at least 30-50) to account for natural variation.[4][13]
Time-Dependent Effects
The response to coronatine can be time-dependent. Ensure that all replicates are treated and measured at consistent time points.[1]
Issue 3: Unexpected stomatal closure observed after coronatine treatment.
Possible Cause
Troubleshooting Step
Interaction with Endogenous ABA
High levels of endogenous ABA, potentially induced by stress during sample preparation, can counteract the effect of coronatine. Handle plant material gently and minimize stress during the preparation of epidermal peels.
Concentration-Dependent Effects
While coronatine typically induces opening, very high, non-physiological concentrations might have unexpected effects.[17] Confirm that you are using a concentration within the established effective range.
Contamination of Solutions
Ensure that all buffers and solutions are free from contaminants that might induce stomatal closure, such as certain microbial elicitors.
Experimental Artifact
Review the entire experimental protocol for any steps that might inadvertently induce stomatal closure, such as prolonged darkness before measurement if the experiment is designed to be conducted in the light.[18]
This protocol is adapted from methodologies described in Gudesblat et al., 2009 and Melotto et al., 2006.[1][4]
Plant Material: Use fully expanded leaves from 4-week-old Arabidopsis thaliana plants.
Epidermal Peel Preparation: Carefully peel the abaxial epidermis from the leaves. Immediately float the epidermal peels in a stomatal opening buffer (10 mM MES-KOH, 30 mM KCl, pH 6.3).[4]
Stomatal Opening: Incubate the peels under light for at least 2 hours to ensure stomata are open.
Treatment Application:
For inhibition of closure experiments, add the closing stimulus (e.g., 20 µM ABA) to the buffer. For coronatine treatments, pre-incubate the peels with 1.56 µM coronatine for 10 minutes before adding the closing stimulus.[1]
For promotion of opening experiments, first induce closure by placing peels in the dark for 2 hours. Then, transfer the peels to fresh buffer containing the treatment compounds and incubate under light for 2 hours.[19]
Measurement: After the incubation period (typically 1.5 to 2 hours), mount the epidermal peels on a microscope slide.[1][4] Capture images of at least 40-50 stomata per treatment.[1] Use image analysis software to measure the width and length of the stomatal aperture.
Protocol 2: Measurement of Reactive Oxygen Species (ROS) in Guard Cells
This protocol is based on methods described in related studies.[1]
Dye Loading: Incubate epidermal peels in a buffer containing 50 µM H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) for 10-15 minutes in the dark. H₂DCFDA is a fluorescent probe for ROS.
Washing: Gently wash the peels with fresh buffer to remove excess dye.
Treatment: Apply the experimental treatments (e.g., ABA, flg22, with or without coronatine pre-treatment) to the epidermal peels.
Microscopy: After a 20-minute incubation with the treatments, observe the guard cells using a fluorescence microscope with appropriate filters for H₂DCFDA.[1]
Quantification: Capture fluorescent images and quantify the fluorescence intensity in the guard cells using image analysis software. An increase in fluorescence indicates an increase in ROS production.
Visualizations
Caption: Coronatine signaling pathway in guard cells.
Caption: Troubleshooting workflow for coronatine experiments.
Technical Support Center: Managing Coronatine Integrity in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with coronatine (COR). This resource provides essential guidance on preventing, identifying, and troubleshoo...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with coronatine (COR). This resource provides essential guidance on preventing, identifying, and troubleshooting issues related to coronatine degradation during experiments. Inconsistent or unexpected results in bioassays can often be attributed to the chemical instability of key reagents. This guide offers a series of frequently asked questions (FAQs) and troubleshooting protocols in a user-friendly question-and-answer format to ensure the reliability and reproducibility of your experimental outcomes.
How should I store my coronatine stock and working solutions to prevent degradation?
Proper storage is the first and most critical step in preventing coronatine degradation. Incorrect storage can lead to a significant loss of active compound before your experiments even begin.
Answer:
For long-term storage, solid coronatine should be stored at -20°C. Under these conditions, it is stable for up to two years.[1] Once dissolved, the stability of coronatine depends on the solvent and storage temperature.
Key Recommendations:
Stock Solutions: Prepare stock solutions in methanol or DMSO at a concentration of up to 20 mg/mL, or in water at a lower concentration of 0.2 mg/mL.[1] Aliquot these stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C. At a concentration of 0.2 mg/mL in these solvents, coronatine is reported to be stable for up to 2 years at -20°C.[1]
Working Solutions: Whenever possible, prepare fresh working solutions from your frozen stock on the day of the experiment. If you must store working solutions, keep them at 4°C and use them within a short period. Avoid leaving working solutions at room temperature for extended periods.
My experimental results with coronatine are inconsistent. Could it be due to degradation during the experiment?
Inconsistent results, such as a loss of biological activity or high variability between replicates, can indeed be a sign of coronatine degradation, especially if storage and initial handling are appropriate.
Answer:
Yes, the chemical stability of coronatine during an experiment can be influenced by several factors, including pH, temperature, and light exposure. The amide bond linking coronafacic acid (CFA) and coronamic acid (CMA) is susceptible to hydrolysis, which would render the molecule inactive.[2]
Troubleshooting Steps:
Review Your Protocol:
pH of Buffers: Phosphorylated CorSΔ, a key protein in the coronatine biosynthesis pathway, is sensitive to acidic pH.[3][4] While this relates to the biosynthetic machinery, it highlights a potential sensitivity of related molecules to pH. If your experimental buffer is acidic or alkaline, consider the possibility of hydrolysis. It is advisable to maintain a neutral pH for your working solutions where possible.
Temperature and Duration: While coronatine biosynthesis is temperature-sensitive, the stability of the molecule itself at elevated temperatures for extended periods is not well-documented.[2] If your assay involves incubation at 37°C or higher for several hours, consider performing a stability check (see Experimental Protocols section).
Light Exposure: While specific data on the photodegradation of coronatine is limited, many complex organic molecules are light-sensitive. It is good practice to protect coronatine solutions from direct light, for example, by using amber vials or covering containers with aluminum foil.
Perform a Quick Stability Check:
Prepare a fresh working solution of coronatine and an aliquot that has been subjected to your experimental conditions (e.g., incubated in your assay buffer at the experimental temperature for the duration of the experiment).
Compare the biological activity of the "stressed" sample to the fresh sample in a simple, rapid bioassay. A significant drop in activity suggests degradation.
Logical Flow for Troubleshooting Inconsistent Results:
Technical Support Center: Ensuring the Purity of Coronatine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of synthesized or purchased coronatine. Frequently Asked Questions (FA...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of synthesized or purchased coronatine.
Frequently Asked Questions (FAQs)
Q1: What are the expected purity levels for commercially available coronatine?
A1: Commercially available coronatine typically has a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC). It is crucial to always check the certificate of analysis provided by the supplier for the specific batch.
Q2: What are the potential impurities in synthesized coronatine?
A2: Impurities in synthesized coronatine can arise from several sources, including the starting materials, side reactions during synthesis, and degradation. Common impurities may include:
Biosynthetic Precursors: Coronafacic acid (CFA) and coronamic acid (CMA) are the two structural moieties that form coronatine and can be present as unreacted precursors.[1][2]
Incomplete Deprotection Products: If protecting groups are used during chemical synthesis, their incomplete removal can result in related impurities.
Deletion or Insertion Analogs: Similar to peptide synthesis, side reactions could potentially lead to the formation of coronatine analogs with missing or extra chemical groups.[3]
Solvents and Reagents: Residual solvents and unreacted reagents from the synthesis and purification process can also be present.
Q3: What is the primary method for assessing the purity of coronatine?
A3: The primary and most established method for assessing the purity of coronatine is reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] A standardized HPLC method allows for the separation and quantification of coronatine from potential impurities.
Q4: Are there alternative methods to HPLC for purity determination?
A4: Yes, other analytical techniques can be used to assess the purity of coronatine, often in a complementary manner to HPLC:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the mass identification capabilities of mass spectrometry, allowing for the identification of impurities based on their mass-to-charge ratio.[6]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR can be used to determine the absolute purity of a compound without the need for a reference standard of the impurities.[7][8][9] It provides structural information that can help in identifying unknown impurities.
Q5: How should I store coronatine to maintain its purity?
A5: To ensure stability and prevent degradation, coronatine should be stored at -20°C in a tightly sealed container, protected from light and moisture.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of coronatine.
Problem
Potential Cause
Recommended Solution
No peak or very small peak for coronatine
Incorrect mobile phase composition.
Prepare a fresh mobile phase according to the validated protocol (e.g., 0.05% TFA in acetonitrile:water).[4]
Column contamination or degradation.
Flush the column with a strong solvent. If the problem persists, replace the column.
Detector malfunction.
Check the detector lamp and ensure it is functioning correctly at the specified wavelength (e.g., 208 nm).[4]
Incorrect retention time for coronatine peak
Fluctuation in column temperature.
Use a column oven to maintain a constant temperature (e.g., 25 °C).[4][10]
Change in mobile phase composition or flow rate.
Ensure the mobile phase is correctly prepared and the pump is delivering a consistent flow rate (e.g., 1 ml/min).[4][10]
Extra, unexpected peaks in the chromatogram
Presence of impurities in the sample.
Identify potential impurities by comparing retention times with standards of CFA and CMA, if available. Use LC-MS to identify unknown peaks.
Contaminated mobile phase or glassware.
Use HPLC-grade solvents and thoroughly clean all glassware.
Broad or tailing peaks
Column degradation.
Replace the column.
Sample overload.
Reduce the injection volume or dilute the sample.
Mismatch between sample solvent and mobile phase.
Dissolve the sample in the mobile phase whenever possible.[10]
Purity Issues with Purchased Coronatine
Issue: The purity of a new batch of coronatine is lower than specified on the certificate of analysis.
Verify Analytical Method: Ensure your HPLC method is identical to the one used by the supplier. Check column type, mobile phase, flow rate, and detection wavelength.
Check for Degradation: Improper storage or handling during shipping could lead to degradation. Analyze the sample promptly upon receipt.
Contact Supplier: If discrepancies persist, contact the supplier's technical support with your data and request a re-analysis or replacement.
Experimental Protocols
Protocol 1: Purity Assessment of Coronatine by HPLC
This protocol is based on the method described by Panchal et al., 2017.[4]
1. Materials and Equipment:
HPLC system with a UV detector
C8 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4]
Coronatine sample
HPLC-grade acetonitrile
Trifluoroacetic acid (TFA)
HPLC-grade water
2. Mobile Phase Preparation:
Prepare a 0.05% TFA in acetonitrile:water (v/v) solution. The typical ratio is 40:60 acetonitrile to water.[4]
Degas the mobile phase before use.
3. HPLC Parameters:
Parameter
Value
Column
C8 (4.6 x 250 mm, 5 µm)
Mobile Phase
0.05% TFA in 40:60 Acetonitrile:Water
Flow Rate
1.0 mL/min
Column Temperature
25 °C
Detection Wavelength
208 nm
Injection Volume
5 µL
Expected Retention Time
~9.4 minutes
4. Procedure:
Dissolve the coronatine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the coronatine sample.
Record the chromatogram and integrate the peak areas.
5. Data Analysis:
Calculate the purity of coronatine using the following formula:
Purity (%) = (Area of coronatine peak / Total area of all peaks) x 100
Visualizations
Caption: Workflow for Coronatine Purity Assessment by HPLC.
Caption: Troubleshooting Workflow for Unexpected HPLC Peaks.
Calibrating instruments for accurate coronatine quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with coronatine quantification. Frequently...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with coronatine quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying coronatine?
A1: The most prevalent method for coronatine quantification is High-Performance Liquid Chromatography (HPLC).[1][2][3][4] This technique separates coronatine from other components in a sample, allowing for accurate measurement.[4]
Q2: Which type of HPLC column is recommended for coronatine analysis?
A2: C8 or C18 reverse-phase columns are typically used for the separation of coronatine.[4][5] A C8 column (4.6 x 250 mm, 5 µm) has been specifically mentioned in established protocols.[3][5]
Q3: What is the optimal detection wavelength for coronatine?
A3: Coronatine is typically detected by HPLC at a wavelength of 208 nm.[3][5] However, a detection range of 208-230 nm has also been noted as effective.[4]
Q4: How often should I calibrate my LC-MS instrument for small molecule quantification?
A4: The frequency of calibration depends on the required mass accuracy. For quantitative analysis of small molecules like coronatine, it is recommended to calibrate the mass spectrometer at least once every three months and to check the calibration about once a week.[6]
Q5: What is the role of coronatine in bacterial pathogenesis?
A5: Coronatine (COR) is a phytotoxin produced by several pathovars of Pseudomonas syringae and is a significant virulence factor.[2][3] It functions as a molecular mimic of the plant hormone jasmonoyl-L-isoleucine (JA-Ile), allowing it to activate the jasmonic acid (JA) signaling pathway, which can antagonize the plant's salicylic acid-mediated immune response.[3][5]
Extract the coronatine from the acidified supernatant using an equal volume of a non-polar solvent like ethyl acetate or petroleum ether.[4][7]
Evaporate the organic solvent to dryness and resuspend the extract in the mobile phase for HPLC analysis.
3. HPLC Analysis:
Inject a fixed volume (e.g., 5 µl) of the prepared standards and samples into the HPLC system.[3][5]
Perform the separation using the parameters outlined in the table below.
Pure coronatine should produce a peak at a retention time of approximately 9.4 minutes under these conditions.[3][5]
4. Data Analysis:
For the standard solutions, integrate the area under the peak corresponding to coronatine for each concentration.[5]
Generate a standard curve by plotting the peak area against the known concentration of the standards.
Use the linear regression equation from the standard curve to calculate the concentration of coronatine in the experimental samples based on their peak areas.[5]
Insufficient column equilibration time between runs.[11]
Solutions:
Prepare fresh mobile phase: Ensure the mobile phase is accurately prepared and well-mixed.
Check pump performance: Verify that the pump is delivering a consistent and accurate flow rate. You can do this by flowing one pump at a time into a graduated cylinder to check the volume.[11]
Increase column equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[11]
Replace the column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[11]
Q: My coronatine peak is tailing or showing fronting. How can I improve the peak shape?
A: Poor peak shape, such as tailing or fronting, compromises quantification and resolution.[9][12]
Potential Causes:
Tailing: Column degradation, interaction of the analyte with active sites on the column packing, or a mismatch between the sample solvent and the mobile phase.[9]
Fronting: Sample overload or poor column efficiency.[9]
Solutions:
Check for column degradation: Flush the column or replace it if it is old.
Adjust mobile phase pH: Modifying the pH can improve the peak shape for ionizable compounds.
Match sample solvent to mobile phase: Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.
Reduce sample concentration: If fronting is observed, try injecting a more dilute sample to avoid overloading the column.
Visualizations
Caption: A general experimental workflow for the quantification of coronatine.
Caption: A troubleshooting decision tree for common HPLC peak shape issues.
Caption: Simplified signaling pathway showing coronatine's mimicry of JA-Ile.
A Comparative Analysis of Coronatine and Jasmonic Acid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals Published: November 20, 2025 This guide provides a comprehensive comparison of the signaling pathways of coronatine (COR), a phytotoxin produced by the bact...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Published: November 20, 2025
This guide provides a comprehensive comparison of the signaling pathways of coronatine (COR), a phytotoxin produced by the bacterium Pseudomonas syringae, and jasmonic acid (JA), a key plant hormone. Both molecules play critical roles in plant defense and development, and understanding their distinct and overlapping signaling mechanisms is crucial for research in plant science and the development of novel agrochemicals and therapeutics. This document presents quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to facilitate a clear and objective comparison.
Core Signaling Components and Mechanism
Both coronatine and the bioactive form of jasmonic acid, jasmonoyl-isoleucine (JA-Ile), are perceived by the same co-receptor complex, which consists of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of transcriptional repressors.[1][2][3] This interaction is central to the signaling cascade of both molecules.
In the absence of a signal, JAZ proteins bind to and repress transcription factors, such as MYC2, thereby inhibiting the expression of JA-responsive genes.[2][4] The binding of either COR or JA-Ile to the COI1-JAZ co-receptor complex acts as a "molecular glue," promoting the ubiquitination of the JAZ protein by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which COI1 is a component.[2][5][6] This ubiquitination targets the JAZ repressor for degradation by the 26S proteasome. The degradation of JAZ proteins releases the transcription factors, allowing them to activate the expression of downstream genes involved in various physiological responses, including defense against pathogens and insects, and developmental processes.[2][6]
While the core mechanism is shared, a key difference lies in the potency of the signaling molecule. Coronatine is a structural and functional mimic of JA-Ile but exhibits a much higher affinity for the COI1-JAZ co-receptor.[7]
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the activity of coronatine and jasmonic acid.
Table 1: Binding Affinity to the COI1-JAZ Co-Receptor Complex
The following diagrams, generated using the DOT language, illustrate the signaling pathways of jasmonic acid and coronatine.
Figure 1: Jasmonic Acid Signaling Pathway.
Figure 2: Coronatine Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to compare coronatine and jasmonic acid signaling.
Experiment 1: In Vitro COI1-JAZ Pull-Down Assay
Objective: To determine the ligand-dependent interaction between COI1 and JAZ proteins.
Materials:
Recombinant His-tagged JAZ protein (e.g., JAZ1-His)
Plant protein extract containing tagged COI1 (e.g., COI1-Myc) from Arabidopsis thaliana or other plant systems
Ni-NTA agarose beads
Pull-down buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, 0.1% Triton X-100, 1 mM PMSF, 1x protease inhibitor cocktail)
Wash buffer (Pull-down buffer with 20 mM imidazole)
Elution buffer (Pull-down buffer with 250 mM imidazole)
Coronatine and JA-Ile stock solutions (in DMSO)
DMSO (vehicle control)
SDS-PAGE gels and Western blot reagents
Anti-His and anti-Myc antibodies
Procedure:
Protein Expression and Extraction: Express and purify recombinant His-tagged JAZ protein from E. coli. Prepare total protein extracts from plant tissue expressing tagged COI1.
Bead Preparation: Equilibrate Ni-NTA agarose beads with pull-down buffer.
Bait Protein Immobilization: Incubate the purified His-JAZ protein with the equilibrated Ni-NTA beads for 1-2 hours at 4°C with gentle rotation to immobilize the "bait" protein.
Bead Washing: Wash the beads three times with pull-down buffer to remove unbound His-JAZ protein.
Ligand Treatment and Prey Protein Incubation: Add the plant protein extract containing COI1-Myc to the beads. Simultaneously, add coronatine, JA-Ile, or DMSO (vehicle control) to the desired final concentration. Incubate for 2-3 hours at 4°C with gentle rotation.
Washing: Wash the beads five times with wash buffer to remove non-specific binding proteins.
Elution: Elute the bound proteins from the beads using elution buffer.
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-His and anti-Myc antibodies to detect JAZ and COI1, respectively. The presence of COI1-Myc in the elution fraction indicates an interaction with JAZ1-His.
Experiment 2: Root Growth Inhibition Assay
Objective: To quantify the inhibitory effect of coronatine and jasmonic acid on primary root growth.
Materials:
Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., coi1)
Murashige and Skoog (MS) agar plates
Coronatine and Jasmonic Acid stock solutions
Sterile water and ethanol
Ruler or digital imaging system for root length measurement
Procedure:
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.
Stratification and Germination: Stratify the plates at 4°C for 2-3 days in the dark, then transfer them to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C for germination.
Treatment: After 4-5 days of growth, transfer seedlings of uniform size to fresh MS plates containing a range of concentrations of coronatine, jasmonic acid, or a vehicle control.
Growth Measurement: Place the plates vertically in the growth chamber to allow roots to grow along the surface of the agar. After a set period (e.g., 5-7 days), measure the length of the primary root from the root-shoot junction to the root tip.
Data Analysis: Calculate the percentage of root growth inhibition for each treatment relative to the vehicle control.
Experiment 3: Quantification of JAZ Protein Degradation
Objective: To measure the rate of JAZ protein degradation in response to coronatine and jasmonic acid.
Materials:
Transgenic Arabidopsis thaliana seedlings expressing a JAZ-GUS or JAZ-LUC fusion protein.
Treatment solutions containing coronatine, jasmonic acid, or a vehicle control.
Protein extraction buffer.
Reagents for GUS staining/fluorometric assay or luciferase assay.
Protein quantification assay (e.g., Bradford assay).
Procedure:
Plant Material: Grow transgenic seedlings expressing a JAZ-reporter fusion protein under standard conditions.
Treatment: Treat the seedlings with coronatine, jasmonic acid, or a vehicle control for various time points (e.g., 0, 15, 30, 60, 120 minutes).
Protein Extraction: Harvest the seedlings at each time point and immediately freeze them in liquid nitrogen. Extract total protein using a suitable extraction buffer.
Protein Quantification: Determine the total protein concentration in each extract.
Reporter Assay:
For JAZ-GUS: Perform a fluorometric GUS assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate. Measure the fluorescence to quantify GUS activity, which is proportional to the amount of JAZ-GUS protein.
For JAZ-LUC: Perform a luciferase assay using luciferin as a substrate. Measure the luminescence to quantify luciferase activity, which is proportional to the amount of JAZ-LUC protein.
Data Analysis: Normalize the reporter activity to the total protein concentration for each sample. Plot the reporter activity over time for each treatment to visualize the degradation of the JAZ protein.
Conclusion
Coronatine and jasmonic acid utilize the same core signaling pathway, revolving around the COI1-JAZ co-receptor complex and subsequent proteasomal degradation of JAZ repressors. The primary distinction lies in the significantly higher potency of coronatine, which acts as a super-agonist of the JA signaling pathway.[7][12] This enhanced activity is attributed to its approximately 1000-fold higher affinity for the COI1-JAZ co-receptor compared to the endogenous hormone, JA-Ile.[7] While both molecules trigger a similar cascade of downstream events, the quantitative differences in their initial binding affinity likely lead to variations in the magnitude and duration of the physiological responses. Furthermore, some evidence suggests that coronatine may have additional, COI1-independent targets and functions within the plant cell, a subject that warrants further investigation.[12] This comparative guide provides a foundational understanding for researchers aiming to dissect the nuances of these two important signaling molecules.
The Antagonistic Dance: Coronatine's Suppression of Salicylic Acid Signaling in Plant Immunity
A Comparative Guide for Researchers The intricate interplay between pathogen virulence factors and plant defense signaling is a cornerstone of molecular plant pathology. A classic example of this evolutionary arms race i...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide for Researchers
The intricate interplay between pathogen virulence factors and plant defense signaling is a cornerstone of molecular plant pathology. A classic example of this evolutionary arms race is the crosstalk between the bacterial phytotoxin coronatine (COR) and the plant defense hormone salicylic acid (SA). Produced by several pathovars of Pseudomonas syringae, coronatine acts as a potent mimic of the plant hormone jasmonate-isoleucine (JA-Ile), hijacking the host's jasmonate signaling pathway to suppress SA-mediated defenses and promote pathogenesis. This guide provides a comparative overview of the key molecular events and experimental data underpinning this antagonistic relationship, offering valuable insights for researchers in plant science and drug development.
Performance Comparison: Coronatine's Impact on Salicylic Acid Signaling
Coronatine's virulence function is largely attributed to its ability to suppress the accumulation and signaling of salicylic acid, a key hormone in mounting resistance against biotrophic and hemibiotrophic pathogens like P. syringae. This suppression is primarily mediated through the activation of the host's jasmonate signaling pathway in a CORONATINE INSENSITIVE 1 (COI1)-dependent manner.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the impact of coronatine on SA signaling and pathogen virulence.
Table 1: Effect of Coronatine on the Expression of Salicylic Acid-Related Genes in Arabidopsis thaliana
Gene
Function
Treatment/Genotype
Fold Change in Expression (Relative to Control)
Reference
ICS1 (At1g74710)
SA Biosynthesis
Wild-type + P. syringae pv. maculicola (Psm) ES4326
Repressed (quantitative data not explicitly stated, but shown to be repressed by COR-producing bacteria)
[Zheng et al., 2012]
nac triple mutant + Psm ES4326
Induction not repressed (compared to wild-type)
[Zheng et al., 2012]
BSMT1 (At3g52430)
SA Metabolism (Methylation)
Wild-type + Psm ES4326
~12-fold induction
[Zheng et al., 2012]
nac triple mutant + Psm ES4326
Induction compromised (~2-fold)
[Zheng et al., 2012]
PR1 (At2g14610)
SA-responsive defense gene
coi1 mutant + P. syringae pv. tomato (Pst) DC3000
Hyperactivation (quantitative fold change not specified, but significantly higher than wild-type)
[Kloek et al., 2001]
Table 2: Impact of Coronatine on Salicylic Acid Accumulation and Pathogen Growth in Arabidopsis thaliana
Parameter
Genotype
Treatment/Inoculation
Measurement
Reference
Salicylic Acid Levels
Wild-type
Psm ES4326 vs. Psm ES4326 cor⁻
Higher SA levels with cor⁻ mutant at 24 hpi
[Zheng et al., 2012]
nac triple mutant
Psm ES4326
No significant difference in SA levels compared to wild-type infected with cor⁻ mutant
[Zheng et al., 2012]
Bacterial Growth (log cfu/cm²)
Wild-type
Pst DC3000
~6.5
[Brooks et al., 2005]
coi1 mutant
Pst DC3000
~4.5
[Brooks et al., 2005]
SA-deficient (sid2)
Pst DC3000
~7.5
[Brooks et al., 2005]
SA-deficient (sid2)
Pst DC3000 cor⁻
~7.0
[Brooks et al., 2005]
Key Signaling Pathways and Interactions
The antagonism between coronatine and salicylic acid is orchestrated by a well-defined signaling cascade. The diagrams below illustrate the key molecular players and their interactions.
Validation
Comparative Analysis of Coronatine and Other Pseudomonas syringae Virulence Factors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of coronatine and other key virulence factors of the plant pathogen Pseudomonas syringae. The info...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of coronatine and other key virulence factors of the plant pathogen Pseudomonas syringae. The information is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Pseudomonas syringae employs a sophisticated arsenal of virulence factors to successfully infect host plants. These factors act at different stages of the infection process, from entry into the plant tissue to suppression of host immune responses and acquisition of nutrients. This guide focuses on a comparative analysis of coronatine (COR), a well-characterized phytotoxin, and other major virulence factors, including other toxins and the Type III Secretion System (T3SS) effectors.
Data Presentation: A Quantitative Comparison of Virulence Factor Contributions
The following tables summarize quantitative data on the contribution of various P. syringae virulence factors to bacterial growth, symptom development (lesion size), and stomatal opening. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Contribution of Coronatine (COR) to P. syringae Virulence
Parameter Measured
Host Plant
P. syringae Strain
Mutant vs. Wild Type
Quantitative Effect of COR
Reference
Bacterial Growth (log CFU/cm²)
Arabidopsis thaliana
DC3000
cor⁻ mutant
~2-log reduction in bacterial population 3 days post-inoculation.
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Bacterial Growth Assay in Planta (Syringe Infiltration Method)
This protocol is used to quantify the in planta growth of P. syringae.
Materials:
P. syringae strains (wild-type and mutants)
King's B (KB) medium (solid and liquid)
Spectrophotometer
10 mM MgCl₂ (sterile)
1 mL needleless syringes
Forceps and cork borer (or biopsy punch)
Microcentrifuge tubes
Tissue homogenizer (e.g., bead beater)
Sterile water
Petri dishes with KB agar and appropriate antibiotics
Procedure:
Grow P. syringae strains on KB agar plates with appropriate antibiotics for 48 hours at 28°C.
Inoculate a single colony into 5 mL of liquid KB medium and grow overnight at 28°C with shaking.
Pellet the bacterial cells by centrifugation and wash twice with sterile 10 mM MgCl₂.
Resuspend the bacterial pellet in 10 mM MgCl₂ and adjust the optical density at 600 nm (OD₆₀₀) to 0.002 (approximately 1 x 10⁶ CFU/mL).
Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4- to 5-week-old plants using a 1 mL needleless syringe.
At specified time points (e.g., 0, 2, and 4 days post-inoculation), collect leaf discs of a known area (e.g., 1 cm²) from the infiltrated regions.
Homogenize the leaf discs in 1 mL of sterile 10 mM MgCl₂.
Perform serial dilutions of the homogenate in sterile water.
Plate the dilutions onto KB agar plates with appropriate antibiotics.
Incubate the plates at 28°C for 48 hours and count the number of colony-forming units (CFU).
Calculate the bacterial population as CFU per cm² of leaf tissue.
Stomatal Aperture Measurement
This protocol is used to measure the effect of virulence factors on stomatal opening.
Materials:
Arabidopsis thaliana plants
Microscope slides and coverslips
Forceps and razor blade
Stomatal opening solution (10 mM MES, pH 6.15, 50 mM KCl, 10 µM CaCl₂)
Microscope with a camera and image analysis software (e.g., ImageJ)
Procedure:
Excise fully expanded leaves from 4- to 5-week-old Arabidopsis plants.
Prepare epidermal peels from the abaxial side of the leaves using forceps and a razor blade.
Float the epidermal peels in stomatal opening solution under light for 2-3 hours to induce stomatal opening.
Replace the solution with a fresh solution containing the treatment (e.g., purified coronatine, bacterial suspension) or a mock control.
Incubate for the desired time period (e.g., 1-3 hours).
Mount the epidermal peels on a microscope slide with a drop of the treatment solution and cover with a coverslip.
Immediately observe the stomata under a microscope and capture images.
Measure the width and length of the stomatal pores using image analysis software. The stomatal aperture is typically expressed as the ratio of width to length.
Lesion Size Measurement using Digital Image Analysis
This protocol outlines a method for quantifying disease lesion size on plant leaves.
Materials:
Infected plant leaves
Digital camera or flatbed scanner
Ruler or a reference object of known size
Image analysis software (e.g., ImageJ)
Procedure:
Capture high-resolution images of the infected leaves. Include a ruler or a reference object of a known size in the image for scale calibration.
Open the image in ImageJ.
Set the scale of the image using the "Set Scale" function. Draw a line along the known length of the ruler in the image and enter the known distance and unit of length.
Convert the image to a format that enhances the contrast between the lesion and healthy tissue (e.g., 8-bit grayscale or by splitting color channels).
Use the "Threshold" tool to select the lesion areas. Adjust the threshold to accurately segment the lesions from the background.
Use the "Analyze Particles" function to measure the area of the selected lesions. Ensure that the measurements are in the calibrated units (e.g., mm²).
Record the total lesion area per leaf.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and the logical relationships between P. syringae virulence factors.
Signaling Pathway of Coronatine Action
Caption: Coronatine signaling pathway in a plant cell.
Experimental Workflow for Comparative Virulence Analysis
Assessing the Specificity of Coronatine's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Coronatine (COR), a phytotoxin produced by several pathovars of Pseudomonas syringae, has garnered significant attention for its potent biological activity...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Coronatine (COR), a phytotoxin produced by several pathovars of Pseudomonas syringae, has garnered significant attention for its potent biological activity in plants. As a structural and functional mimic of the active form of the plant hormone jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), coronatine's primary mode of action involves hijacking the jasmonate signaling pathway. However, emerging evidence reveals a more complex and multifaceted mechanism, including off-target effects and interactions with other signaling cascades. This guide provides a comprehensive comparison of coronatine's specificity with other alternatives, supported by experimental data and detailed protocols to facilitate further research.
Core Mechanism: Mimicry of JA-Ile and Hijacking of COI1-JAZ Signaling
Coronatine's primary and most well-documented mode of action is its ability to bind to the F-box protein CORONATINE INSENSITIVE1 (COI1), a key component of the jasmonate receptor complex.[1][2][3][4] This binding is more potent than that of the endogenous ligand JA-Ile and promotes the interaction between COI1 and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[3][4] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, derepressing the transcription of jasmonate-responsive genes.[4][5][6] This signaling cascade is central to various plant defense and developmental processes.[5][7][8]
The specificity of this interaction is crucial for coronatine's virulence, as it allows the pathogen to manipulate the plant's defense responses, notably by suppressing the salicylic acid (SA) signaling pathway, which is critical for resistance against biotrophic pathogens.[1][8]
Diagram 1. Coronatine's primary mode of action via the COI1-JAZ signaling pathway.
Beyond the Canonical Pathway: Evidence for Off-Target Effects
While the COI1-JAZ pathway is central to coronatine's activity, a growing body of research indicates that its mode of action is not entirely specific to this cascade. Several studies have demonstrated that coronatine can exert biological effects independently of COI1, suggesting the existence of additional cellular targets.
COI1-Independent Activities:
Suppression of Callose Deposition: Coronatine can suppress the deposition of callose, a key component of pathogen-associated molecular pattern (PAMP)-triggered immunity, even in coi1 mutant plants.[1][9] This indicates that coronatine can interfere with cell wall-based defenses through a mechanism that does not require the canonical jasmonate receptor.
Promotion of Bacterial Growth: The virulence of P. syringae is enhanced by coronatine, and this effect is partially maintained in coi1 mutants, further supporting the existence of COI1-independent virulence functions.[1][9]
Stomatal Reopening: Recent findings suggest that while the inhibition of stomatal closure by coronatine is COI1-dependent, the reopening of already closed stomata may occur through a COI1-JAZ-independent mechanism.[10]
Interactions with Other Phytohormone Pathways:
Coronatine's influence extends beyond the jasmonate signaling pathway, impacting other crucial phytohormonal networks that regulate plant immunity and development.
Salicylic Acid (SA) Antagonism: A well-established off-target effect of coronatine is the suppression of the salicylic acid pathway, a key defense line against biotrophic pathogens.[1] This antagonism is a critical aspect of coronatine's virulence strategy.
Ethylene and Auxin Pathways: Studies in tomato have shown that coronatine can impact the expression of genes involved in ethylene and auxin signaling, suggesting a broader modulation of the plant's hormonal balance.[11]
Redox Signaling: Coronatine has been shown to hijack host redox signaling by suppressing the accumulation of glutathione, a vital antioxidant, in a COI1-dependent manner.[12]
Comparison with Other Jasmonate Mimics
While coronatine is the most studied jasmonate mimic from a pathogen, synthetic analogs have been developed for research and agricultural applications. A direct, comprehensive comparison of specificity is an ongoing area of research. However, based on current knowledge, we can infer some key differences.
Compound
Primary Target
Known Off-Target Effects/Interactions
Potency
Source
Coronatine (COR)
COI1
SA, Ethylene, Auxin, Redox signaling; COI1-independent effects on callose deposition and bacterial growth.
High
Pseudomonas syringae
(+)-7-iso-Jasmonoyl-L-isoleucine (JA-Ile)
COI1
Crosstalk with SA, ethylene, and other hormones is a natural part of plant signaling.
Endogenous
Plant-derived
Methyl Jasmonate (MeJA)
Precursor to JA-Ile, can have direct effects
Broad physiological effects, some potentially independent of conversion to JA-Ile.[11]
Lower than JA-Ile and COR
Plant-derived/Synthetic
Indole-3-acetic acid (IAA) mimics
Auxin receptors (e.g., TIR1)
Can indirectly influence JA signaling through hormonal crosstalk.
Variable
Synthetic
Table 1. Comparison of Coronatine with Other Jasmonate-Related Compounds.
Experimental Protocols for Assessing Specificity
To rigorously assess the specificity of coronatine and other compounds, a combination of genetic, molecular, and biochemical approaches is necessary.
Gene Expression Analysis (RNA-Seq or qRT-PCR)
Objective: To determine the global transcriptional changes induced by a compound and identify potential off-target gene networks.
Methodology:
Plant Material and Treatment: Grow wild-type and relevant mutant plants (e.g., coi1, jaz mutants, mutants in other hormone signaling pathways) under controlled conditions. Treat plants with the compound of interest (e.g., coronatine, JA-Ile, MeJA) at a specific concentration and time course. Include a mock-treated control.
RNA Extraction and Sequencing: Harvest tissue, extract total RNA, and perform library preparation for RNA sequencing. Alternatively, for targeted gene analysis, synthesize cDNA for qRT-PCR.
Data Analysis: For RNA-Seq, perform differential gene expression analysis to identify up- and down-regulated genes. Use gene ontology (GO) and pathway analysis to identify enriched biological processes and signaling pathways. For qRT-PCR, quantify the expression of known marker genes for different hormone pathways.
Protein-Ligand Binding Assays
Objective: To quantify the binding affinity of a compound to its primary target and potential off-target proteins.
Methodology:
Protein Expression and Purification: Express and purify the target protein (e.g., COI1) and potential off-target proteins.
Binding Assay: Perform in vitro binding assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) to determine the dissociation constant (Kd) of the compound for each protein.
Competitive Binding: Use a labeled ligand (e.g., fluorescently tagged JA-Ile) and perform a competitive binding assay with the unlabeled compound to determine its relative binding affinity.
Phenotypic Analysis of Mutants
Objective: To genetically dissect the signaling pathways required for a compound's biological activity.
Methodology:
Mutant Screening: Use a library of characterized mutants in various signaling pathways (e.g., jasmonate, salicylate, ethylene, auxin, redox).
Phenotypic Assays: Treat wild-type and mutant plants with the compound and measure relevant physiological responses, such as root growth inhibition, stomatal aperture, pathogen susceptibility, and defense gene expression.
Interpretation: Insensitivity of a mutant to the compound suggests that the mutated gene is required for the compound's mode of action.
A Comparative Analysis of the Bioactivity of Coronatine and its Precursors, CFA and CMA
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the biological activity of coronatine (COR), a phytotoxin known for its potent hormonal mimicry, and its bios...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of coronatine (COR), a phytotoxin known for its potent hormonal mimicry, and its biosynthetic precursors, coronafacic acid (CFA) and coronamic acid (CMA). The following sections detail their relative performance in key bioassays, supported by experimental data and methodologies, to inform research and development in plant science and beyond.
Comparative Bioactivity Data
The biological activity of coronatine and its precursors has been evaluated through various assays, primarily focusing on phytotoxicity and hormonal effects. The data consistently demonstrates that the intact coronatine molecule is required for maximal bioactivity.
Compound
Relative Activity in Root Growth Inhibition
Relative Activity in Chlorosis Induction
Impact on Gene Expression
Coronatine (COR)
High
High
Regulates a broad range of genes related to jasmonate, salicylate, ethylene, and auxin pathways.
Coronafacic Acid (CFA)
Low to Moderate
Low
Impacts the expression of approximately 39.4% of COR-regulated genes[1].
Coronamic Acid (CMA)
Negligible
Negligible
Does not significantly alter gene expression on its own[1].
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of COR, CFA, and CMA are provided below.
Arabidopsis Root Growth Inhibition Assay
This assay quantitatively assesses the inhibitory effect of the compounds on plant development.
Materials:
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
Murashige and Skoog (MS) medium, including vitamins and sucrose
Petri dishes
Sterilization agents (e.g., 70% ethanol, 50% bleach with SDS)
Test compounds (COR, CFA, CMA) dissolved in a suitable solvent (e.g., DMSO)
Growth chamber with controlled light and temperature
Procedure:
Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a solution of 50% bleach and 0.1% SDS for 10 minutes. Rinse the seeds 4-5 times with sterile deionized water.
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates containing the test compounds at various concentrations. A solvent control (e.g., DMSO) should be included.
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
Growth: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface. Maintain a controlled environment (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).
Data Collection: After a set period (e.g., 7-10 days), photograph the plates. Measure the primary root length of the seedlings using image analysis software such as ImageJ.
Analysis: Calculate the average root length for each treatment and normalize it to the solvent control. Plot the percentage of root growth inhibition against the compound concentration to determine dose-response curves and EC50 values.
Leaf Chlorosis Assay
This assay quantifies the ability of the compounds to induce chlorophyll degradation, a hallmark of coronatine activity.
Materials:
Mature plant leaves (e.g., tomato or Arabidopsis)
Test compounds (COR, CFA, CMA) in a buffer solution
Syringe for infiltration (optional) or cotton swab for topical application
80% acetone or ethanol for chlorophyll extraction
Spectrophotometer
Mortar and pestle
Centrifuge and centrifuge tubes
Procedure:
Treatment Application: Apply the test compounds to the leaves. This can be done by infiltrating a solution of a known concentration into the leaf apoplast using a needleless syringe or by topical application with a cotton swab. A buffer-only control should be performed on separate leaves.
Incubation: Keep the treated plants in a growth chamber under controlled conditions for a specified period (e.g., 3-5 days) to allow for the development of chlorosis.
Chlorophyll Extraction:
Excise a standard area of the treated leaf tissue (e.g., a leaf disc).
Grind the tissue in a mortar and pestle with a known volume of 80% acetone or ethanol until it is completely homogenized.
Transfer the homogenate to a centrifuge tube and centrifuge to pellet the cell debris.
Carefully collect the supernatant containing the chlorophyll.
Quantification:
Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer.
Calculate the concentration of chlorophyll a, chlorophyll b, and total chlorophyll using established equations (e.g., Arnon's equations).
Analysis: Compare the chlorophyll content of the compound-treated leaves to the control leaves to determine the percentage of chlorophyll degradation.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the expression levels of target genes in response to treatment with COR, CFA, or CMA.
Materials:
Plant tissue treated with COR, CFA, or CMA, and a control
Liquid nitrogen
RNA extraction kit
DNase I
Reverse transcription kit (cDNA synthesis)
qPCR master mix (e.g., SYBR Green)
Gene-specific primers for target and reference genes
Real-time PCR instrument
Procedure:
RNA Extraction: Harvest plant tissue at a specific time point after treatment, immediately freeze it in liquid nitrogen, and grind it to a fine powder. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
qPCR Reaction: Set up the qPCR reactions by combining the cDNA template, qPCR master mix, and forward and reverse primers for the target and reference genes.
Data Acquisition: Run the qPCR reactions in a real-time PCR instrument. The instrument will monitor the fluorescence of the intercalating dye (e.g., SYBR Green) as it binds to the amplifying DNA.
Data Analysis:
Determine the cycle threshold (Ct) value for each reaction.
Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes (e.g., actin or ubiquitin).
Calculate the relative fold change in gene expression using a method such as the 2-ΔΔCt method.
Signaling Pathways and Experimental Visualization
The bioactivity of coronatine is primarily attributed to its ability to mimic the plant hormone jasmonoyl-isoleucine (JA-Ile) and hijack the jasmonate signaling pathway.
Caption: Coronatine hijacks the jasmonate signaling pathway.
The diagram above illustrates how coronatine promotes the interaction between the F-box protein COI1 and the JAZ repressor proteins. This leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases the transcription factor MYC2, which then activates the expression of jasmonate-responsive genes, ultimately leading to the suppression of salicylate-mediated plant defenses.
Differentiating Coronatine-Induced Responses from General Stress Responses: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to specific pathogen-derived molecules versus general stress is critical for developing targeted therapies and...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to specific pathogen-derived molecules versus general stress is critical for developing targeted therapies and robust crop protection strategies. This guide provides a detailed comparison of the physiological and molecular responses induced by the bacterial phytotoxin coronatine (COR) and those elicited by general abiotic and biotic stressors, supported by experimental data and detailed protocols.
Coronatine, a virulence factor produced by several pathovars of Pseudomonas syringae, is a potent molecular mimic of the plant hormone jasmonic acid-isoleucine (JA-Ile).[1] This mimicry allows the pathogen to hijack the plant's jasmonate (JA) signaling pathway to suppress defenses and promote infection. While some of its effects overlap with general stress responses, coronatine elicits a distinct set of reactions that can be used to differentiate its activity.
Comparative Analysis of Molecular and Physiological Responses
The primary distinction between coronatine-induced responses and general stress responses lies in the specific manipulation of phytohormone signaling, particularly the antagonistic crosstalk between jasmonic acid (JA) and salicylic acid (SA). General stress responses often involve a broader and less targeted activation of multiple hormone pathways, including abscisic acid (ABA), ethylene (ET), and SA, depending on the nature of the stress.
Parameter
Coronatine-Induced Response
General Stress Response (e.g., drought, wounding, non-pathogenic elicitors)
Primary Signaling Pathway
Hyperactivation of the COI1-dependent jasmonate (JA) signaling pathway.[1]
Activation of various pathways including ABA, SA, ET, and JA, often with significant crosstalk.[2][3]
Salicylic Acid (SA) Levels
Strong suppression of SA biosynthesis and accumulation.[4]
Can be induced, especially by biotrophic pathogens or certain abiotic stresses.[2]
Marker Gene Expression
Upregulation of specific NAC transcription factors (ANAC019, ANAC055, ANAC072) that repress SA synthesis.[5] Upregulation of JA-responsive genes (e.g., VSP2, MYC2).[6]
Induction of a broader set of stress-responsive genes, which may include both JA and SA markers depending on the stress.
Stomatal Behavior
Potent inhibition of ABA- and MAMP-induced stomatal closure, leading to stomatal reopening.[5][7]
Typically induces stomatal closure to conserve water and prevent pathogen entry, primarily mediated by ABA.[7]
Reactive Oxygen Species (ROS) in Guard Cells
Inhibition of ABA- and MAMP-induced ROS production.
Often triggers ROS production as a signaling molecule to induce stomatal closure.[8][9]
Potency
Higher potency in inducing JA-related responses compared to endogenous jasmonates like MeJA.[10][11]
Response intensity is proportional to the severity and duration of the stress.
Signaling Pathways: Coronatine vs. General Stress
The signaling cascades initiated by coronatine are a specific subset of the broader stress response network. Below are diagrams illustrating these differences.
Comparing the transcriptomes of plants treated with coronatine versus methyl jasmonate
A Deep Dive into the Molecular Responses to Two Potent Jasmonate Mimics For researchers in plant biology, agriculture, and drug development, understanding the intricate signaling networks that govern plant defense and de...
Author: BenchChem Technical Support Team. Date: November 2025
A Deep Dive into the Molecular Responses to Two Potent Jasmonate Mimics
For researchers in plant biology, agriculture, and drug development, understanding the intricate signaling networks that govern plant defense and development is paramount. Jasmonates, a class of lipid-derived hormones, play a central role in these processes. Methyl jasmonate (MeJA) is a well-studied synthetic jasmonate used to elicit defense responses. Coronatine (COR), a phytotoxin produced by several pathovars of Pseudomonas syringae, is a potent structural and functional mimic of the bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile).[1] This guide provides a comparative analysis of the transcriptomic responses of plants to COR and MeJA, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Executive Summary
Coronatine and methyl jasmonate both elicit profound changes in the plant transcriptome, largely through the same core signaling pathway. However, significant differences in the magnitude and specificity of the response have been observed. Coronatine is generally considered a more potent elicitor than methyl jasmonate, a fact attributed to its much higher binding affinity for the co-receptor COI1.[1] While there is a substantial overlap in the genes regulated by both compounds, each also modulates a unique set of genes, leading to distinct physiological outcomes.
Quantitative Transcriptomic Comparison
Direct comparative transcriptomic studies have revealed both overlap and divergence in the sets of genes regulated by coronatine and methyl jasmonate. A key study in tomato (Solanum lycopersicum) using cDNA microarrays provided a quantitative glimpse into this relationship.
These findings highlight that while a significant portion of the MeJA-induced transcriptome is also affected by COR, there are distinct differences in the overall gene expression profiles elicited by these two compounds.
Signaling Pathways: A Shared Core with Nuanced Outputs
Both coronatine and methyl jasmonate exert their effects through the core jasmonate signaling pathway. The central components of this pathway are the F-box protein CORONATINE INSENSITIVE 1 (COI1), Jasmonate ZIM-domain (JAZ) repressor proteins, and the transcription factor MYC2.
Figure 1: Comparative signaling pathway of Coronatine and Methyl Jasmonate.
As depicted in Figure 1, MeJA is converted in the plant cell to the bioactive form, JA-Ile. Both JA-Ile and COR are perceived by the F-box protein COI1. This binding event promotes the interaction of COI1 with JAZ repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ proteins releases the transcription factor MYC2, allowing it to activate the expression of a wide array of jasmonate-responsive genes involved in defense and development. The significantly higher affinity of COR for COI1 is a key factor contributing to its enhanced potency.[1]
Experimental Protocols
The following section outlines a generalized methodology for a comparative transcriptomic study of coronatine and methyl jasmonate treatment in a model plant such as Arabidopsis thaliana or tomato.
Growth Medium: Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar, or a suitable soil mix.
Growth Conditions: Plants are typically grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22-24°C.
Chemical Treatments
Coronatine (COR): A stock solution is prepared in a suitable solvent (e.g., ethanol or DMSO) and diluted to a final concentration, typically in the range of 1 µM.[3]
Methyl Jasmonate (MeJA): A stock solution is prepared and diluted to a final concentration, often around 10 µM to 50 µM.[3][4]
Application: Treatments are applied to seedlings or mature plants by spraying or by supplementing the growth medium. A mock treatment with the solvent serves as the control.
Time Course: Samples are harvested at various time points post-treatment (e.g., 1, 3, 6, 24 hours) to capture early and late transcriptional responses.
RNA Extraction and Sequencing
RNA Isolation: Total RNA is extracted from plant tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.
RNA Quality Control: The integrity and purity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
Library Preparation: mRNA is enriched from total RNA, fragmented, and used to construct sequencing libraries using a kit such as the Illumina TruSeq RNA Library Prep Kit.
Sequencing: The prepared libraries are sequenced on a high-throughput platform like the Illumina NovaSeq or HiSeq.
Bioinformatic Analysis
Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC.
Read Trimming: Adapters and low-quality bases are removed using software such as Trimmomatic or Cutadapt.
Alignment: The cleaned reads are aligned to the reference genome of the plant species using a splice-aware aligner like HISAT2 or STAR.
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
Differential Gene Expression Analysis: Differentially expressed genes (DEGs) between treatments and the control are identified using packages such as DESeq2 or edgeR in R.
Functional Annotation and Enrichment Analysis: The biological functions of the DEGs are investigated using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses.
Figure 2: A typical experimental workflow for comparative transcriptomics.
Conclusion
The comparative analysis of plant transcriptomes in response to coronatine and methyl jasmonate reveals a complex interplay of shared and distinct signaling outputs. While both compounds leverage the core jasmonate signaling pathway, the superior potency of coronatine leads to a more pronounced and, in some aspects, unique transcriptional reprogramming. For researchers aiming to modulate plant defense pathways or explore the intricacies of jasmonate signaling, understanding these differences is crucial for designing effective experiments and interpreting their outcomes. Future research employing high-resolution transcriptomic techniques will further elucidate the nuanced molecular dialogues initiated by these potent signaling molecules.
Comparative Guide to the Genetic Validation of Coronatine-Induced Phenotypes
Audience: Researchers, scientists, and drug development professionals This guide provides a comparative analysis of using genetic mutants to validate the biological effects of coronatine (COR), a phytotoxin known for its...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals
This guide provides a comparative analysis of using genetic mutants to validate the biological effects of coronatine (COR), a phytotoxin known for its potent mimicry of the plant hormone jasmonate. We will explore the underlying signaling pathways, present quantitative data from key experiments, and provide detailed protocols for researchers aiming to employ these validation techniques.
Introduction: Coronatine as a Jasmonate Mimic
Coronatine is a virulence factor produced by several pathovars of the bacterium Pseudomonas syringae.[1] It plays a crucial role in pathogenesis by hijacking the host plant's defense signaling. Structurally and functionally, COR acts as a potent molecular mimic of jasmonoyl-isoleucine (JA-Ile), the active form of the plant hormone jasmonate.[2][3] This mimicry allows COR to manipulate a wide range of physiological processes, including stomatal opening to facilitate bacterial entry, suppression of salicylic acid-dependent defenses, and inhibition of root growth.[4][5][6]
Genetic validation is the gold standard for confirming that these observed effects are specifically mediated by the jasmonate signaling pathway. By using mutants with defects in key signaling components, researchers can unequivocally link COR's mechanism of action to the jasmonate perception and response machinery. The primary tool for this validation is the coronatine-insensitive 1 (coi1) mutant of Arabidopsis thaliana.[7]
The Jasmonate Signaling Pathway: The Target of Coronatine
Understanding the jasmonate (JA) signaling pathway is essential to appreciate the logic of genetic validation. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as repressors by binding to and inhibiting transcription factors such as MYC2.[8]
When the plant is wounded or attacked, JA-Ile levels rise. JA-Ile then acts as a molecular glue, promoting the interaction between JAZ repressors and the F-box protein CORONATINE INSENSITIVE 1 (COI1).[2][9] COI1 is part of an SCF E3 ubiquitin ligase complex (SCFCOI1), which targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[5][8] The degradation of JAZ repressors liberates MYC2, allowing it to activate the transcription of a host of early JA-responsive genes that mediate defense and developmental responses.[2][8] Coronatine hijacks this exact mechanism by binding to the COI1-JAZ co-receptor complex with high affinity, leading to constitutive activation of the pathway.[3]
Caption: Coronatine hijacks the jasmonate signaling pathway.
Genetic Validation: Comparing Wild-Type vs. coi1 Mutants
The logic of using the coi1 mutant is straightforward: if coronatine's effects are mediated through the COI1 protein, then a plant lacking a functional COI1 protein should be insensitive to coronatine treatment. Experiments consistently show this to be the case across multiple phenotypes.[4][10]
The following tables summarize quantitative data from key experiments comparing the responses of wild-type (WT) and coi1 mutant Arabidopsis to coronatine.
Table 1: Effect of Coronatine on Root Growth Inhibition
Data synthesized from studies showing COI1 is required for jasmonate-induced root growth inhibition.[4][11]
Genotype
Treatment (MeJA*)
Average Root Length (mm)
% Inhibition vs. Control
Wild-Type
Control (No MeJA)
25.2 ± 2.1
-
25 µM MeJA
8.3 ± 1.5
~67%
coi1
Control (No MeJA)
24.8 ± 2.5
-
25 µM MeJA
24.1 ± 2.9
~3% (Insensitive)
Methyl Jasmonate (MeJA) is used here as it produces the same phenotype as coronatine.[1]
Table 2: Effect of Coronatine on Stomatal Aperture
Data synthesized from studies demonstrating coronatine's role in stomatal reopening.[12][13][14][15]
Genotype
Treatment
Average Stomatal Aperture (µm)
Phenotype
Wild-Type
Control (Darkness)
1.2 ± 0.3
Closed
Darkness + 1.5 µM COR
3.5 ± 0.5
Reopened
ABA (Induces closure)
1.5 ± 0.4
Closed
ABA + 1.5 µM COR
1.3 ± 0.4 (No effect of COR)
Closed (Insensitive)
coi1
Control (Darkness)
1.3 ± 0.2
Closed
Darkness + 1.5 µM COR
1.4 ± 0.3
Closed (Insensitive)
This stark contrast in response provides compelling evidence that COI1 is the primary target of coronatine in plants.
The Double-Edged Sword: Unpacking the Role of Coronatine in Pseudomonas syringae Pathovars
A Comparative Guide for Researchers and Drug Development Professionals Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the plant pathogenic bacterium Pseudomonas syringae. Functioning...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide for Researchers and Drug Development Professionals
Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the plant pathogenic bacterium Pseudomonas syringae. Functioning as a molecular mimic of the plant hormone jasmonic acid isoleucine (JA-Ile), coronatine plays a pivotal role in the virulence of these pathogens.[1] This guide provides a comparative analysis of the role of coronatine in different P. syringae pathovars, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Comparative Analysis of Coronatine's Contribution to Virulence
The production of coronatine is a key virulence strategy for several Pseudomonas syringae pathovars, significantly enhancing their ability to infect host plants. The toxin contributes to disease by suppressing the plant's defense responses, promoting bacterial entry and multiplication within the host tissue.[1][2] The following table summarizes quantitative data from studies comparing wild-type (COR-producing) and mutant (COR-deficient) strains across different pathovars and host plants.
Pseudomonas syringae Pathovar
Host Plant
Assay
Quantitative Measurement of Coronatine's Role
Reference
pv. tomato DC3000
Arabidopsis thaliana
In planta bacterial growth (dip inoculation)
COR- mutants showed a 10- to 100-fold reduction in bacterial populations in leaves compared to the wild-type strain 4 days post-inoculation.
No significant difference in multiplication rates between wild-type and COR- strains was observed in infiltrated leaves; however, in dip-inoculated leaves, the wild-type strain showed significantly higher populations.
While most pathogenic strains produced coronatine, some pathogenic strains were found to be non-producers, suggesting COR is not always essential for pathogenicity in this pathovar.
Coronatine is a multifunctional virulence factor that manipulates the host's physiological and defense signaling pathways in several ways:
Jasmonate Mimicry and Suppression of Salicylic Acid (SA) Signaling : Coronatine is a structural and functional mimic of JA-Ile, a key signaling molecule in the jasmonate pathway in plants.[1] By activating the jasmonate signaling pathway, coronatine leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This activation of the JA pathway antagonizes the salicylic acid (SA) signaling pathway, which is a critical component of the plant's defense against biotrophic and hemibiotrophic pathogens like P. syringae.[8] The suppression of SA-dependent defenses is a primary mechanism by which coronatine promotes bacterial virulence.[2][8]
Stomatal Reopening : Stomata, small pores on the leaf surface, are a primary entry point for many foliar pathogens. Plants can actively close their stomata upon detecting pathogen-associated molecular patterns (PAMPs) as a defense mechanism. Coronatine counteracts this by inducing the reopening of stomata, thereby facilitating bacterial invasion into the leaf apoplast.[9] This function is particularly crucial for infection, especially under conditions that would normally promote stomatal closure, such as darkness.[10]
Suppression of SA-Independent Defenses : Beyond its impact on SA signaling, coronatine also suppresses SA-independent defense responses. This includes the inhibition of callose deposition, a reinforcement of the plant cell wall that acts as a physical barrier to pathogen ingress.[1]
Induction of Disease Symptoms : Coronatine contributes directly to the development of disease symptoms, such as chlorosis (yellowing of the leaves).[3][6]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the role of coronatine in Pseudomonas syringae virulence.
Bacterial Growth and Inoculum Preparation
Culture Media : Pseudomonas syringae strains are typically grown on King's B (KB) medium or in low-salt Luria-Bertani (LS-LB) liquid medium.[11][12] For coronatine production assays, specific inducing media such as HSC medium may be used.[13]
Growth Conditions : Cultures are generally incubated at 28°C with shaking (e.g., 250 rpm) for liquid cultures.[11] Temperature can be a critical factor for coronatine production, with some pathovars like P. syringae pv. glycinea showing maximal production at lower temperatures (e.g., 18°C).[13][14]
Inoculum Preparation : For plant inoculations, bacterial cells are harvested from liquid cultures by centrifugation, washed, and resuspended in a solution like 10 mM MgCl₂ or sterile water to the desired optical density (OD) or colony-forming units (CFU)/ml.[11][15]
Plant Inoculation Methods
Syringe Infiltration : A needleless syringe is used to gently force a bacterial suspension into the leaf apoplast through the stomata on the abaxial (lower) leaf surface.[11][16] This method bypasses the need for stomatal entry and is useful for studying interactions within the leaf tissue.
Spray Inoculation : A fine mist of the bacterial suspension, often containing a surfactant like Silwet L-77 to reduce surface tension, is sprayed onto the plant foliage until the leaves are evenly wet.[17] This method more closely mimics natural infection.
Dip Inoculation : The aerial parts of the plant are inverted and dipped into a bacterial suspension for a short period.[12] This method is commonly used for infecting Arabidopsis thaliana.
Flood Inoculation : This method is suitable for high-throughput screening of seedlings grown on agar plates. The plate is flooded with a bacterial suspension for a few minutes.[18]
Quantification of In Planta Bacterial Growth
Sample Collection : At various time points post-inoculation, leaf discs of a known area are collected from inoculated leaves.[15]
Homogenization : The leaf discs are surface-sterilized (e.g., with 70% ethanol) to remove epiphytic bacteria and then homogenized in a known volume of sterile buffer (e.g., 10 mM MgCl₂).[15]
Serial Dilution and Plating : The homogenate is serially diluted and plated onto appropriate selective media.
Colony Counting : After incubation, the number of bacterial colonies is counted, and the results are expressed as CFU per unit of leaf area (e.g., CFU/cm²) or fresh weight.[18]
Disease Symptom Assessment
Disease symptoms are often qualitatively described (e.g., presence or absence of chlorosis, necrosis). For a more quantitative assessment, a disease scoring scale can be used, where symptoms are rated based on their severity or the percentage of affected leaf area.[19][20]
Visualizing Molecular Pathways and Experimental Workflows
To better understand the complex interactions and experimental procedures involved in studying coronatine, the following diagrams have been generated using Graphviz.
Coronatine's Dichotomy: A Comparative Analysis of its Effects in Monocot versus Dicot Plants
A comprehensive examination of the phytotoxin coronatine (COR) reveals a largely conserved mechanism of action in both monocot and dicot plants, primarily aimed at suppressing host defense responses to facilitate bacteri...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive examination of the phytotoxin coronatine (COR) reveals a largely conserved mechanism of action in both monocot and dicot plants, primarily aimed at suppressing host defense responses to facilitate bacterial pathogenesis. However, subtle differences in the magnitude and dynamics of these effects suggest host-specific interactions. This guide provides a detailed comparison of coronatine's impact on key physiological and molecular processes in monocots and dicots, supported by experimental data and detailed methodologies.
Coronatine, a structural mimic of the plant hormone jasmonoyl-isoleucine (JA-Ile), is a well-known virulence factor produced by several pathovars of Pseudomonas syringae. Its primary role is to hijack the host's jasmonate signaling pathway to inhibit salicylic acid (SA)-mediated defenses, which are crucial for resistance against biotrophic pathogens.
Comparative Effects of Coronatine on Plant Physiology and Defense
Experimental evidence, primarily from studies comparing cabbage (Brassica oleracea, a dicot) and oat (Avena sativa, a monocot), demonstrates that coronatine exerts similar qualitative effects on both plant types. These effects are centered around the suppression of both stomatal-based and apoplastic defenses.
Stomatal Reopening
One of the initial barriers to bacterial infection is the closure of stomata. Coronatine effectively counteracts this defense mechanism in both monocots and dicots by inducing stomatal reopening, thereby facilitating bacterial entry into the leaf apoplast.[1][2][3]
Table 1: Effect of Coronatine on Stomatal Aperture in Cabbage (Dicot) and Oat (Monocot)
Plant Type
Treatment
Stomatal Aperture (µm) at 4 hpi
Cabbage (Dicot)
Wild-Type P. cannabina pv. alisalensis (WT)
Reopened
ΔcmaA (COR-deficient mutant)
Remained Closed
Oat (Monocot)
Wild-Type P. cannabina pv. alisalensis (WT)
Reopened
ΔcmaA (COR-deficient mutant)
Remained Closed
hpi: hours post-inoculation. Data adapted from Sakata et al., 2021.[1][2]
Suppression of Defense-Related Gene Expression
Coronatine actively suppresses the expression of key defense-related genes, such as PATHOGENESIS-RELATED GENE 1 (PR1) and PR2, which are markers for the salicylic acid signaling pathway. This suppression is observed in both cabbage and oat, indicating a conserved mechanism of immune suppression at the molecular level.[1][4][5] Inoculation with a COR-deficient mutant (ΔcmaA) leads to significantly higher expression of these genes compared to the wild-type bacterium.[1][4][5]
Table 2: Relative Expression of Defense Genes in Cabbage and Oat in Response to Coronatine
A key strategy of coronatine is to suppress the accumulation of salicylic acid, a critical signaling molecule in plant defense. This effect is evident in both dicot and monocot plants.[1][4] Inoculation with a COR-deficient mutant results in higher levels of SA compared to the wild-type, confirming coronatine's role in suppressing this defense pathway.[1][4]
Table 3: Salicylic Acid Levels in Cabbage and Oat after Inoculation
Plant Type
Treatment
Salicylic Acid Accumulation (vs. WT) at 24 hpi
Cabbage (Dicot)
ΔcmaA (COR-deficient)
Higher
Oat (Monocot)
ΔcmaA (COR-deficient)
Higher
hpi: hours post-inoculation. Data adapted from Sakata et al., 2021.[1]
Impact on Bacterial Virulence
The culmination of coronatine's effects is a significant enhancement of bacterial virulence. In both cabbage and oat, bacterial populations of a COR-deficient mutant are significantly lower than those of the wild-type strain, demonstrating the critical role of coronatine in promoting bacterial growth within the host.[1][2][3]
Table 4: Bacterial Population of Wild-Type and COR-Deficient Mutant in Cabbage and Oat
Plant Type
Bacterial Strain
Bacterial Population (CFU/cm²)
Cabbage (Dicot)
Wild-Type (WT)
High
ΔcmaA (COR-deficient)
Significantly Lower
Oat (Monocot)
Wild-Type (WT)
High
ΔcmaA (COR-deficient)
Significantly Lower
CFU: Colony Forming Units. Data adapted from Sakata et al., 2021.[1]
Coronatine Signaling Pathway
The coronatine signaling pathway is well-characterized in the dicot model plant Arabidopsis thaliana and is believed to be largely conserved in other dicots and monocots.[6][7] Coronatine, as a JA-Ile mimic, is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the SCFCOI1 E3 ubiquitin ligase complex.[8][9] This binding promotes the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins.[8] The degradation of JAZ proteins releases transcription factors, such as MYC2, which in turn activate downstream genes that suppress salicylic acid biosynthesis and signaling.[6][7] While this pathway is less studied in monocots, the observed suppression of SA-mediated defenses in oat suggests a similar COI1-JAZ-dependent mechanism is likely at play.[1][2]
Caption: Coronatine signaling pathway in plants.
Experimental Protocols
Measurement of Stomatal Aperture
Plant Material: Fully expanded leaves of cabbage (Brassica oleracea) and oat (Avena sativa) are used.
Inoculation: Plants are dip-inoculated with a bacterial suspension (e.g., Pseudomonas cannabina pv. alisalensis wild-type and a COR-deficient mutant) at a concentration of 1 x 10⁸ CFU/ml.
Sampling: Leaf discs are collected at specified time points (e.g., 1 and 4 hours post-inoculation).
Imaging: The abaxial surface of the leaf is observed under a light microscope. Digital images of stomata are captured.
Analysis: The width of the stomatal aperture is measured using image analysis software (e.g., ImageJ). A minimum of 50 stomata are measured per treatment.
Caption: Experimental workflow for stomatal aperture measurement.
Quantification of Bacterial Populations in Leaf Tissue
Plant Material and Inoculation: As described for stomatal aperture measurement.
Sampling: Leaf discs of a known area are collected at various days post-inoculation (e.g., 0, 3, and 5 dpi).
Surface Sterilization: Leaf discs are surface-sterilized to remove epiphytic bacteria (e.g., with 70% ethanol for 30 seconds, followed by sterile water rinses).
Homogenization: Leaf discs are homogenized in a sterile buffer (e.g., 10 mM MgCl₂).
Serial Dilution and Plating: The homogenate is serially diluted and plated on an appropriate selective medium (e.g., King's B agar with antibiotics).
Incubation and Counting: Plates are incubated at an appropriate temperature (e.g., 28°C) for 2-3 days, and bacterial colonies are counted.
Calculation: The bacterial population is calculated as colony-forming units per unit of leaf area (CFU/cm²).
Validating Coronatine's Suppression of Salicylic Acid-Mediated Defenses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of experimental data validating the suppression of salicylic acid (SA)-mediated plant defenses by the bacterial...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the suppression of salicylic acid (SA)-mediated plant defenses by the bacterial phytotoxin coronatine (COR). Coronatine, produced by several pathovars of Pseudomonas syringae, acts as a potent mimic of the plant hormone jasmonic acid (JA), thereby hijacking the host's hormonal signaling to promote pathogenesis.[1][2][3][4] A primary mechanism of coronatine's virulence is its ability to induce the JA signaling pathway, which often acts antagonistically with the SA pathway, a critical component of plant defense against biotrophic and hemibiotrophic pathogens.[5][6][7][8][9] This guide summarizes key experimental findings, details the methodologies used to obtain these results, and provides visual representations of the underlying biological processes.
Data Presentation: Coronatine's Impact on Plant Defense Responses
The following tables summarize quantitative data from studies investigating the effect of coronatine on bacterial virulence and plant defense gene expression. These experiments typically compare wild-type pathogens with coronatine-deficient mutants in both wild-type and SA-deficient host plants.
Table 1: Effect of Coronatine on Bacterial Growth in Arabidopsis thaliana
Plant Genotype
Bacterial Strain
Inoculum (cfu/mL)
Days Post-Infiltration
Bacterial Titer (log cfu/cm²)
Fold Change vs. Wild-Type
Wild-Type (Col-0)
P. syringae pv. tomato DC3000 (produces COR)
5 x 10⁵
3
~7.5
-
Wild-Type (Col-0)
P. syringae pv. tomato DC3000 cor- (COR-deficient)
5 x 10⁵
3
~5.5
~100-fold decrease
SA-deficient (sid2)
P. syringae pv. tomato DC3000 (produces COR)
5 x 10⁵
3
~7.8
~2-fold increase
SA-deficient (sid2)
P. syringae pv. tomato DC3000 cor- (COR-deficient)
5 x 10⁵
3
~7.4
~80-fold increase vs. WT with cor-
This table compiles representative data showing that the absence of coronatine significantly reduces bacterial growth in wild-type plants. However, this growth defect is largely restored in plants unable to produce salicylic acid, indicating that a primary function of coronatine is to overcome SA-mediated defenses.[10][11]
Table 2: Coronatine's Effect on the Expression of the SA-Responsive Gene PR-1
Plant Genotype
Treatment
Time Post-Infiltration (hours)
Relative PR-1 Gene Expression (Fold Change)
Wild-Type (Col-0)
Mock
24
1
Wild-Type (Col-0)
P. syringae pv. tomato DC3000 (produces COR)
24
~10
Wild-Type (Col-0)
P. syringae pv. tomato DC3000 cor- (COR-deficient)
24
~50
Wild-Type (Col-0)
Coronatine (exogenous)
24
~2
This table illustrates that infection with a coronatine-deficient bacterial strain leads to a much stronger induction of the salicylic acid-responsive marker gene PR-1 compared to the wild-type strain. Exogenous application of coronatine can suppress this induction. This demonstrates coronatine's ability to dampen the SA-mediated defense signaling at the molecular level.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Bacterial Growth Assay in Arabidopsis thaliana
This protocol is used to quantify the in planta growth of bacterial pathogens, providing a measure of host susceptibility.
a. Plant Growth and Inoculation:
Grow Arabidopsis thaliana plants (e.g., wild-type Col-0 and SA-deficient mutants like sid2) in a controlled environment with a 12-hour light/12-hour dark cycle at 22°C.
Culture Pseudomonas syringae strains (e.g., wild-type and cor-) in King's B medium with appropriate antibiotics overnight at 28°C.
Harvest bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend to the desired optical density (OD₆₀₀), typically 0.001 for an inoculum of 5 x 10⁵ colony-forming units (CFU)/mL.[13][14]
Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4- to 5-week-old plants using a needleless syringe.[15][16]
b. Quantification of Bacterial Titer:
At specified time points post-infiltration (e.g., 0 and 3 days), collect leaf discs from the infiltrated areas using a cork borer.
Homogenize the leaf discs in 10 mM MgCl₂.
Perform serial dilutions of the homogenate and plate onto King's B agar plates with appropriate antibiotics.
Incubate the plates at 28°C for 2 days and count the number of colonies to determine the CFU per unit of leaf area.[15][17]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is employed to measure the transcript levels of defense-related genes.
a. RNA Extraction and cDNA Synthesis:
Harvest leaf tissue at desired time points after treatment or infection and immediately freeze in liquid nitrogen.
Extract total RNA using a suitable kit or protocol, ensuring to include a DNase treatment step to remove genomic DNA contamination.[18][19]
Assess RNA quality and quantity using a spectrophotometer and/or gel electrophoresis.
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[20]
b. qRT-PCR Reaction and Analysis:
Prepare the qRT-PCR reaction mix containing cDNA template, gene-specific primers for the target gene (e.g., PR-1) and a reference gene (e.g., ACTIN or UBIQUITIN), and a fluorescent dye-based master mix (e.g., SYBR Green).[21][22]
Perform the PCR in a real-time thermal cycler.
Analyze the amplification data and calculate the relative gene expression using a method such as the 2-ΔΔCT method, normalizing the expression of the target gene to the reference gene.[20]
Phytohormone Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol allows for the precise measurement of salicylic acid and jasmonic acid levels in plant tissues.
a. Sample Extraction:
Freeze-dry and grind plant tissue to a fine powder.
Extract phytohormones using a solvent, often methanol or an acetone/water mixture, containing deuterated internal standards for accurate quantification.[23][24]
Centrifuge the extract to pellet debris and collect the supernatant.
b. Purification and Analysis:
The extract may be purified using solid-phase extraction (SPE) to remove interfering compounds.
Analyze the purified extract using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[25][26]
Identify and quantify the hormones based on their retention times and mass-to-charge ratios compared to known standards.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Salicylic acid signaling pathway in plant defense.
Caption: Coronatine's suppression of SA defenses via JA pathway.
Caption: Experimental workflow for bacterial growth assay.
Safeguarding Research: Proper Disposal Procedures for Coronatine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals Core Safety and Handling Information Coronatine is a combustible solid and should be handled with appropriate personal protective equipment...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Core Safety and Handling Information
Coronatine is a combustible solid and should be handled with appropriate personal protective equipment (PPE), including eyeshields and gloves.[1] It is intended for research and development use only.[2] Proper storage in a cool, dry place at -20°C is essential to maintain its stability.[1][2]
Quantitative Data Summary
For safe and effective handling, a clear understanding of coronatine's physical and chemical properties is necessary.
Experimental Protocol: Decontamination and Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of coronatine and contaminated materials. This protocol is designed to minimize risk and ensure compliance with general laboratory safety standards.
Materials:
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
All work surfaces and equipment contaminated with coronatine should be thoroughly wiped down.
Use a 70% ethanol solution or a freshly prepared 10% bleach solution for decontamination.
Allow the disinfectant to remain on the surface for at least 30 minutes before wiping clean.
Disposal of Solid Coronatine Waste:
Unused or expired solid coronatine should be disposed of as hazardous chemical waste.
Place the original container with the remaining solid into a larger, sealable, and clearly labeled hazardous waste container.
Do not mix with other chemical waste unless compatibility has been verified.
Disposal of Liquid Coronatine Waste (Solutions):
Liquid waste containing coronatine (e.g., solutions in DMSO or methanol) must be collected in a designated, sealed, and labeled hazardous waste container.
The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container).
Never pour liquid coronatine waste down the drain.
Disposal of Contaminated Labware and PPE:
Non-biohazardous materials: Disposable items such as gloves, pipette tips, and paper towels contaminated with coronatine should be collected in a sealed bag and placed in the hazardous chemical waste stream.
Biohazardous materials: If coronatine was used in experiments involving biological agents (e.g., transgenic plants, bacterial cultures), all contaminated materials must be treated as biohazardous waste.
Collect all solid waste in a designated, leak-proof autoclave bag.[3]
Autoclave the material to render it biologically inactive before disposing of it as hazardous chemical waste.[3]
Liquid biological waste should be decontaminated with a 10% bleach solution for at least 30 minutes before disposal down the drain, in accordance with local regulations.[3]
Spill Management:
In the event of a spill, immediately alert others in the vicinity.
Wearing appropriate PPE, contain the spill using absorbent pads.
For small powder spills, carefully wipe up with a damp cloth to avoid creating dust.
For liquid spills, absorb the liquid with appropriate absorbent material.
All cleanup materials must be disposed of as hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of coronatine and related waste materials.
Caption: Logical workflow for the proper disposal of coronatine waste.
Disclaimer: This information is intended as a guide and does not replace institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
Personal protective equipment for handling Coronatine
This document provides a comprehensive guide to the safe handling of Coronatine, a potent cytotoxic compound. The following procedures are based on established best practices for managing hazardous pharmaceutical agents...
Author: BenchChem Technical Support Team. Date: November 2025
This document provides a comprehensive guide to the safe handling of Coronatine, a potent cytotoxic compound. The following procedures are based on established best practices for managing hazardous pharmaceutical agents in a laboratory setting to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to Coronatine is the correct and consistent use of appropriate PPE.[1][2] All personnel must be trained on the proper donning and doffing procedures to avoid cross-contamination.
Recommended PPE for Handling Coronatine
Area
Primary Protection
Specifications & Recommendations
Respiratory
N95/FFP2 Respirator
For handling solids and solutions where aerosolization is minimal. Must be fit-tested.[2]
Powered Air-Purifying Respirator (PAPR)
Required for weighing powdered Coronatine, cleaning spills, or any procedure with a high risk of aerosol generation.
Hands
Double Nitrile Gloves
Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed every 30-60 minutes or immediately upon known contact.
Eyes/Face
Chemical Splash Goggles & Face Shield
Goggles providing a full seal around the eyes are mandatory.[3] A face shield must be worn over goggles during procedures with a splash risk.[3][4]
Body
Disposable, Poly-Coated Gown
Must be solid-front with long sleeves and tight-fitting cuffs.[3] Poly-coated material provides resistance to chemical permeation.[1]
Feet
Disposable Shoe Covers
Shoe covers must be worn in the designated handling area and removed before exiting to prevent tracking contamination.[4]
Glove Selection and Breakthrough Times
Selection of appropriate gloves is critical. The following table provides breakthrough time data for common laboratory solvents with chemotherapy-rated nitrile gloves, which should be used as a guideline for safe handling durations.
Glove Material
Thickness (mil)
Solvent
ASTM D6978 Breakthrough Time (minutes)
Nitrile (Chemo-rated)
8
Isopropyl Alcohol
> 240
Nitrile (Chemo-rated)
8
Dichloromethane
< 10
Nitrile (Chemo-rated)
8
Dimethyl Sulfoxide (DMSO)
~ 15-30
Nitrile (Chemo-rated)
8
Methanol
> 120
Experimental Protocols
Adherence to strict protocols is mandatory for all operations involving Coronatine.
Protocol for Weighing and Handling Coronatine Powder
Preparation: Designate a specific area for handling Coronatine, preferably within a certified chemical fume hood or a containment ventilated enclosure (CVE). Assemble all necessary materials (spatulas, weigh paper, containers) before starting.
PPE: Don all required PPE as specified in the table above, including a PAPR.
Containment: Perform all manipulations deep within the fume hood or CVE to minimize the escape of airborne particles.
Technique: Handle the powder gently to avoid generating dust. Use a micro-spatula for transfers. Tare the balance with the receiving container before adding the compound.
Cleaning: After weighing, carefully clean all surfaces, including the spatula and balance, with a wetting agent (e.g., 70% isopropanol) to remove any residual powder. Dispose of all contaminated wipes as cytotoxic waste.
Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
Protocol for a Minor Spill (<5 g or 5 mL)
Alert & Secure: Immediately alert personnel in the vicinity.[5] Restrict access to the area to prevent the spread of contamination.
Assess: Ensure the spill is small and manageable. If the spill is large or involves highly volatile substances, evacuate and call emergency services.[5][6]
PPE: Don appropriate PPE, including a PAPR, double gloves, a disposable gown, and shoe covers.[5]
Contain & Absorb:
For liquids: Cover the spill with absorbent pads from a chemical spill kit, working from the outside in to prevent spreading.[6][7][8]
For solids: Gently cover the spill with damp absorbent pads to avoid making the powder airborne.[6]
Clean: Once absorbed, use tongs to place the contaminated materials into a designated cytotoxic waste bag.[6] Decontaminate the spill area with a suitable cleaning agent followed by 70% isopropanol.
Dispose: Seal the waste bag and place it in a rigid, labeled cytotoxic waste container.[6][7]
Doff: Remove and dispose of all PPE as cytotoxic waste. Wash hands thoroughly.
Operational and Disposal Plan
A systematic workflow ensures safety at every stage of handling and disposal.
Caption: Workflow for the safe handling and disposal of Coronatine.
Waste Disposal Plan
All waste materials that have come into contact with Coronatine are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[9]
Segregation: Cytotoxic waste must be segregated from all other waste streams at the point of generation.[9]
Containers:
Sharps: All needles, syringes, and contaminated glassware must be placed in a rigid, puncture-resistant, purple-lidded sharps container clearly labeled "Cytotoxic Waste".[10][11]
Solids: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials must be placed in thick, leak-proof plastic bags, which are then placed inside a rigid container with a secure lid, labeled "Cytotoxic Waste".[12][13]
Liquids: Aqueous waste may require chemical neutralization before being collected by a certified hazardous waste disposal service. Do not pour liquid Coronatine waste down the drain.
Storage and Collection: Labeled waste containers should be stored in a secure, designated area with restricted access until collection by a licensed hazardous waste contractor for high-temperature incineration.[11][13]